Isoxanthohumol
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
7-hydroxy-2-(4-hydroxyphenyl)-5-methoxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O5/c1-12(2)4-9-15-16(23)10-19(25-3)20-17(24)11-18(26-21(15)20)13-5-7-14(22)8-6-13/h4-8,10,18,22-23H,9,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKGCBLWILMDSAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C(=C(C=C1O)OC)C(=O)CC(O2)C3=CC=C(C=C3)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72247-79-1 | |
| Record name | Isoxanthohumol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072247791 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
The Biosynthetic Pathway of Isoxanthohumol in Humulus lupulus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delineates the biosynthetic pathway of isoxanthohumol in Humulus lupulus (hops). This compound, a prenylflavonoid of significant interest for its potential pharmacological activities, is not directly synthesized by the plant's enzymatic machinery. Instead, it is the product of a non-enzymatic isomerization of its precursor, xanthohumol. This guide details the enzymatic synthesis of xanthohumol from primary metabolites and the subsequent chemical conversion to this compound.
Overview of the Biosynthetic Pathway
The formation of this compound is a two-stage process. The initial stage occurs within the glandular trichomes of hop cones and involves a series of enzymatic reactions to produce xanthohumol. The second stage is a non-enzymatic cyclization of xanthohumol, which is often induced by heat, such as during the wort boiling process in brewing.[1][2]
The enzymatic synthesis of xanthohumol begins with precursors from the general phenylpropanoid pathway. Phenylalanine is converted to p-coumaroyl-CoA, which serves as a starter molecule. This molecule is then condensed with three molecules of malonyl-CoA by a specialized chalcone synthase to form naringenin chalcone. Subsequent prenylation and methylation steps yield xanthohumol.
Enzymatic Synthesis of Xanthohumol
The biosynthesis of xanthohumol is catalyzed by three key enzymes: Chalcone Synthase (CHS_H1), Aromatic Prenyltransferase (HlPT1L), and O-methyltransferase (OMT1).[2][3]
Key Enzymes and Reactions
-
Chalcone Synthase (CHS_H1, EC 2.3.1.74): This enzyme catalyzes the initial and rate-limiting step in flavonoid biosynthesis. It performs a sequential condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce the polyketide intermediate, which then cyclizes to form naringenin chalcone (4,2',4',6'-tetrahydroxychalcone).[2][3][4][5] The chs_H1 gene is specifically expressed in the glandular trichomes of hops.[6][7]
-
Aromatic Prenyltransferase (HlPT1L): This membrane-bound enzyme is responsible for the prenylation of naringenin chalcone. It catalyzes the transfer of a dimethylallyl group from dimethylallyl pyrophosphate (DMAPP) to the aromatic ring of naringenin chalcone, forming desmethylxanthohumol.[8][9] HlPT-1 has also been shown to recognize naringenin chalcone as a substrate.[10]
-
O-methyltransferase (OMT1): This enzyme completes the synthesis of xanthohumol by catalyzing the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the hydroxyl group at the 6'-position of desmethylxanthohumol.[11][12]
Quantitative Data for Key Enzymes
The following tables summarize the available quantitative data for the key enzymes involved in xanthohumol biosynthesis.
| Enzyme | Substrate(s) | Kₘ (µM) | Vₘₐₓ (pkat/mg protein) | Optimal pH | Optimal Temperature (°C) |
| Chalcone Synthase (CHS_H1) | p-Coumaroyl-CoA, Malonyl-CoA | ND | ND | ~7.0 | ~35 |
| Prenyltransferase (HlPT1L) | Naringenin Chalcone, DMAPP | ND | ND | ~7.0 | ~30 |
| O-methyltransferase (OMT1) | Desmethylxanthohumol, S-adenosyl-L-methionine | 10 | 1.5 | 9.0 | 30-37 |
ND: Not definitively determined for the specific hop enzyme in the reviewed literature.
| Compound | Concentration in Hop Cones (% dry weight) |
| Xanthohumol | 0.1 - 1.0 |
| This compound | Relatively low |
Non-Enzymatic Isomerization of Xanthohumol to this compound
This compound is formed from xanthohumol through a non-enzymatic intramolecular cyclization reaction. This isomerization is primarily driven by heat.[1][2] During the boiling of wort in the brewing process, a significant portion of xanthohumol is converted to the more stable flavanone, this compound.[1][2]
Experimental Protocols
This section provides detailed methodologies for the key experiments related to the this compound biosynthetic pathway.
Extraction and Quantification of Xanthohumol and this compound by HPLC
This protocol outlines the extraction of prenylflavonoids from hop tissues and their quantification using High-Performance Liquid Chromatography (HPLC).[13][14][15][16][17]
Materials:
-
Hop cones (fresh or dried and ground)
-
Methanol (HPLC grade)
-
Formic acid
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Xanthohumol and this compound analytical standards
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm syringe filters
-
HPLC system with a Diode Array Detector (DAD) and a C18 reverse-phase column
Procedure:
-
Extraction:
-
Weigh approximately 1 gram of ground hop material into a centrifuge tube.
-
Add 10 mL of methanol containing 0.1% formic acid.
-
Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Centrifuge the sample at 10,000 x g for 10 minutes.
-
Carefully collect the supernatant.
-
Repeat the extraction process on the pellet with another 10 mL of extraction solvent.
-
Combine the supernatants.
-
-
Sample Preparation:
-
Filter the combined supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30-70% B
-
25-30 min: 70-100% B
-
30-35 min: 100% B
-
35-40 min: 100-30% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: DAD at 370 nm for xanthohumol and 290 nm for this compound.
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Prepare a series of standard solutions of xanthohumol and this compound of known concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration for each standard.
-
Quantify the amount of xanthohumol and this compound in the hop extract by comparing their peak areas to the respective calibration curves.
-
Chalcone Synthase (CHS_H1) Enzyme Activity Assay (Spectrophotometric)
This protocol describes a spectrophotometric assay to measure the activity of Chalcone Synthase by monitoring the formation of naringenin chalcone.[1][3]
Materials:
-
Purified recombinant CHS_H1 enzyme
-
p-Coumaroyl-CoA stock solution (1 mM)
-
Malonyl-CoA stock solution (10 mM)
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Spectrophotometer capable of reading at 370 nm
-
Cuvettes
Procedure:
-
Reaction Mixture Preparation:
-
In a cuvette, prepare a 1 mL reaction mixture containing:
-
880 µL of 100 mM potassium phosphate buffer (pH 7.0)
-
50 µL of 1 mM p-coumaroyl-CoA stock solution (final concentration: 50 µM)
-
50 µL of purified CHS_H1 enzyme solution.
-
-
-
Assay:
-
Pre-incubate the reaction mixture at 35°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of 10 mM malonyl-CoA stock solution (final concentration: 200 µM).
-
Immediately start monitoring the increase in absorbance at 370 nm for 5-10 minutes.
-
Record the absorbance at regular intervals (e.g., every 30 seconds).
-
-
Calculation of Enzyme Activity:
-
Determine the initial linear rate of the reaction (ΔAbs/min).
-
Calculate the enzyme activity using the Beer-Lambert law (A = εbc), where:
-
A is the change in absorbance per minute.
-
ε is the molar extinction coefficient of naringenin chalcone (approximately 29,000 M⁻¹cm⁻¹ at 370 nm).
-
b is the path length of the cuvette (usually 1 cm).
-
c is the change in concentration of the product per minute.
-
-
O-methyltransferase (OMT1) Enzyme Activity Assay (HPLC-based)
This protocol details an HPLC-based assay to determine the activity of OMT1 by measuring the formation of xanthohumol from desmethylxanthohumol.[11]
Materials:
-
Purified recombinant OMT1 enzyme
-
Desmethylxanthohumol stock solution (1 mM in DMSO)
-
S-adenosyl-L-methionine (SAM) stock solution (10 mM)
-
Tris-HCl buffer (100 mM, pH 9.0)
-
Methanol (HPLC grade)
-
Ethyl acetate
-
HPLC system as described in section 4.1.
Procedure:
-
Enzyme Reaction:
-
In a microcentrifuge tube, prepare a 200 µL reaction mixture containing:
-
158 µL of 100 mM Tris-HCl buffer (pH 9.0)
-
10 µL of 1 mM desmethylxanthohumol stock solution (final concentration: 50 µM)
-
12 µL of 10 mM SAM stock solution (final concentration: 600 µM)
-
20 µL of purified OMT1 enzyme solution.
-
-
Incubate the reaction at 37°C for 30 minutes.
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding 200 µL of ethyl acetate.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper ethyl acetate layer to a new tube.
-
Evaporate the ethyl acetate to dryness under a stream of nitrogen or in a vacuum concentrator.
-
-
HPLC Analysis:
-
Re-dissolve the dried residue in 100 µL of methanol.
-
Analyze the sample by HPLC as described in section 4.1, monitoring for the appearance of the xanthohumol peak.
-
-
Quantification:
-
Quantify the amount of xanthohumol produced using a calibration curve generated from xanthohumol standards.
-
Visualizations
Biosynthetic Pathway of this compound
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. scienceopen.com [scienceopen.com]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. iung.pl [iung.pl]
- 8. A Heteromeric Membrane-Bound Prenyltransferase Complex from Hop Catalyzes Three Sequential Aromatic Prenylations in the Bitter Acid Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. EST Analysis of Hop Glandular Trichomes Identifies an O-Methyltransferase That Catalyzes the Biosynthesis of Xanthohumol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. [PDF] Determination of Xanthohumol in Hops, Food Supplements and Beers by HPLC | Semantic Scholar [semanticscholar.org]
- 17. lignicoat.eu [lignicoat.eu]
An In-depth Technical Guide to the Natural Sources of Isoxanthohumol Beyond Hops
Audience: Researchers, scientists, and drug development professionals.
Abstract: Isoxanthohumol (IXN), a prenylated flavonoid, has garnered significant scientific interest due to its diverse biological activities, including anti-inflammatory, anti-cancer, and anti-angiogenic properties. While commercially-hopped beer is a primary dietary source, the identification of alternative natural sources is crucial for its broader application in research and drug development. This technical guide provides a comprehensive overview of the natural sources of this compound beyond the common hop plant (Humulus lupulus), with a focus on Sophora flavescens and microbial biotransformation. This guide details quantitative data, experimental protocols for extraction and analysis, and the molecular signaling pathways modulated by this compound.
Non-Hop Natural Sources of this compound
While Humulus lupulus is the most well-known source of IXN, scientific literature has identified other notable natural occurrences and production methods.
Sophora flavescens (Kushen)
The dried root of Sophora flavescens, a plant used in traditional Chinese medicine, has been identified as a natural source of this compound.[1] This plant is rich in a variety of prenylated flavonoids, and its extracts have been studied for numerous pharmacological activities.[2][3]
Table 1: Quantitative Analysis of this compound and Related Prenylated Flavonoids in Sophora flavescens
| Compound | Plant Part | Method of Analysis | Reported Concentration/Yield | Reference |
| This compound | Roots | LC/MS | Identified as a component | [4] |
| Total Flavonoids | Roots | Ultrasound-Assisted Ionic Liquid Extraction | 7.38 mg/g | [5] |
| Total Flavonoids | Roots | Mechanochemical-Promoted Extraction | 35.17 mg/g | [6] |
| Kurarinone | Roots | HPLC | 52.9 ± 3.7 mg/g (Methanol Extract) | |
| Sophoraflavanone G | Roots | HPLC | 18.7 ± 1.3 mg/g (Methanol Extract) |
Note: Specific quantitative data for this compound in Sophora flavescens is not extensively reported in isolation; it is often grouped with other flavonoids. The table provides context on the richness of this plant in related compounds.
Fungal Biotransformation
Certain fungi can be utilized as biocatalysts to convert Xanthohumol (XN), a more abundant precursor from hops, into this compound. This biotransformation process presents a promising alternative for producing IXN. Several fungal species have been identified for their ability to perform this conversion.[3]
Table 2: Fungal Species Capable of Biotransforming Xanthohumol to this compound
| Fungal Species | Transformation Product(s) | Yield | Reference |
| Rhizopus oryzae KCTC 6946 | This compound (main product) | Not specified | [3] |
| Entomopathogenic fungi | This compound and its glycosides | Variable | [3] |
| Eupenicillium javanicum | 8-prenylnaringenin (from IXN) | Low (4%) | [7][8] |
| Cunninghamella blakesleana | 8-prenylnaringenin (from IXN) | Low (4%) | [7][8] |
| Ceriporiopsis subvermispora | 8-prenylnaringenin (from IXN) | Low (4%) | [7][8] |
Experimental Protocols
Extraction and Quantification of this compound from Sophora flavescens
This protocol outlines a general procedure for the extraction and quantification of prenylated flavonoids, including this compound, from the roots of Sophora flavescens.
2.1.1. Extraction
-
Sample Preparation: Grind dried roots of Sophora flavescens to a fine powder (40-60 mesh).
-
Solvent Extraction:
-
Macerate the powdered root material in 95% ethanol (1:10 w/v) at room temperature for 24 hours with continuous agitation.[9]
-
Filter the extract and repeat the extraction process twice more with fresh solvent.
-
Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Liquid-Liquid Partitioning:
-
Suspend the crude extract in deionized water.
-
Perform sequential liquid-liquid extraction with an equal volume of ethyl acetate three times.
-
Combine the ethyl acetate fractions, which will be enriched with prenylated flavonoids, and concentrate to dryness.
-
2.1.2. Quantification by HPLC
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD) or a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and 0.1% formic acid in water (B).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 290 nm for this compound.
-
Injection Volume: 10-20 µL.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of pure this compound standard in methanol.
-
Create a series of calibration standards by diluting the stock solution.
-
Dissolve a known amount of the dried ethyl acetate extract in methanol and filter through a 0.45 µm syringe filter.
-
-
Analysis:
-
Generate a standard curve by plotting the peak area against the concentration of the calibration standards.
-
Inject the sample solution and determine the peak area of this compound.
-
Calculate the concentration of this compound in the sample using the standard curve.
-
Caption: Workflow for Extraction and Quantification of IXN.
Fungal Biotransformation of Xanthohumol to this compound
This protocol describes a general method for the microbial conversion of Xanthohumol to this compound.
-
Microorganism and Culture:
-
Select a suitable fungal strain (e.g., Rhizopus oryzae).
-
Prepare a suitable culture medium (e.g., potato dextrose broth).
-
Inoculate the medium with the fungal strain and incubate at 25-28°C with shaking (e.g., 200 rpm) for 24-48 hours to obtain a seed culture.
-
-
Biotransformation:
-
Inoculate a larger volume of fresh medium with the seed culture.
-
After 24 hours of incubation, add a solution of Xanthohumol (dissolved in a minimal amount of ethanol or DMSO) to the culture.
-
Continue the incubation for several days (e.g., 5-10 days), monitoring the transformation by TLC or HPLC.[10]
-
-
Extraction of this compound:
-
After the incubation period, separate the mycelium from the culture broth by filtration.
-
Extract the culture broth and the mycelium (after homogenization) with ethyl acetate.
-
Combine the organic extracts and evaporate the solvent to yield the crude product containing this compound.
-
-
Purification and Analysis:
-
Purify the crude product using column chromatography (e.g., silica gel) with a suitable solvent system (e.g., chloroform-methanol gradient).[5]
-
Analyze the purified fractions by HPLC to confirm the presence and purity of this compound.
-
References
- 1. This compound--Biologically active hop flavonoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of TGF-β signaling, vasculogenic mimicry and proinflammatory gene expression by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Production of 8-prenylnaringenin from this compound through biotransformation by fungi cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
Isoxanthohumol in Sophora flavescens: A Technical Guide to its Role in Traditional Chinese Medicine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sophora flavescens, known in Traditional Chinese Medicine (TCM) as Ku Shen (苦参), has a long history of use for clearing heat and drying dampness, conditions analogous to inflammation and certain infections in modern medicine.[1][2] One of its key bioactive constituents, the prenylflavonoid isoxanthohumol (IXN), is emerging as a significant modulator of critical inflammatory and oncogenic signaling pathways. This technical guide provides an in-depth analysis of the role of this compound, particularly its interaction with the NLRP3 inflammasome and the JAK/STAT signaling pathway. This document synthesizes available quantitative data, details relevant experimental protocols, and presents visual diagrams of the molecular pathways to support further research and drug development efforts. While this compound demonstrates therapeutic potential, it is also associated with a risk of idiosyncratic drug-induced liver injury (IDILI), a factor that warrants careful consideration in future studies.[2][3]
Traditional Chinese Medicine Perspective: Clearing Heat and Drying Dampness
In the framework of Traditional Chinese Medicine, Sophora flavescens is characterized by its bitter taste and cold nature. Its primary functions include clearing heat, drying dampness, killing parasites, and stopping itching.[1] The concept of "damp-heat" in TCM corresponds to a variety of pathological conditions that often involve inflammation, infection, and swelling.[1] The therapeutic action of Sophora flavescens in these contexts is now being elucidated through the pharmacological activities of its chemical constituents, including this compound.
Quantitative Data on the Bioactivity of Flavonoids from Sophora flavescens
The following tables summarize the available quantitative data on the cytotoxic and anti-inflammatory activities of flavonoids found in Sophora flavescens. It is important to note that specific IC50 values for this compound are not consistently detailed in the readily available literature; therefore, data for other relevant flavonoids from this plant are included to provide a comparative context for bioactivity.
Table 1: Cytotoxicity of Flavonoids from Sophora flavescens Against Various Cancer Cell Lines
| Compound | Cancer Cell Line | Cell Type | IC50 Value (µM) | Reference |
| Kurarinol A | HepG2 | Human Liver Cancer | 7.50 | |
| Kurarinol A | A549 | Human Lung Carcinoma | 10.55 | |
| Kurarinol A | MCF-7 | Human Breast Adenocarcinoma | 9.85 | |
| Kushenol A | HepG2 | Human Liver Cancer | 6.85 | |
| Trifolirhizin | A2780 | Human Ovarian Cancer | Not specified, but inhibitory effects observed | [4] |
| Trifolirhizin | H23 | Human Lung Cancer | Not specified, but inhibitory effects observed | [4] |
Table 2: Anti-inflammatory Activity of a Prenylated Flavonoid-Enriched Fraction (PFS) from Sophora flavescens
| Assay | Cell Line | Effect | Concentration | Reference |
| PGE2 Production Inhibition | LPS-treated RAW 264.7 | Inhibition of COX-2-catalyzed PGE2 production | 10–50 µg/ml | [5] |
| NO Production Inhibition | LPS-treated RAW 264.7 | Inhibition of iNOS-catalyzed NO production | 10–50 µg/ml | [5] |
| IL-6 Production Inhibition | LPS-treated RAW 264.7 | Inhibition | 10–50 µg/ml | [5] |
| TNF-α Production Inhibition | LPS-treated RAW 264.7 | Inhibition | 10–50 µg/ml | [5] |
Key Signaling Pathways Modulated by this compound
This compound has been shown to interact with several key signaling pathways involved in inflammation and cancer.
Activation of the NLRP3 Inflammasome
A pivotal study has demonstrated that this compound from Sophora flavescens can promote the activation of the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome.[2][3] This multiprotein complex is a critical component of the innate immune system, and its activation leads to the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[2][3] Mechanistically, this compound promotes the oligomerization of the apoptosis-associated speck-like protein containing a C-terminal caspase recruitment domain (ASC) and enhances the generation of mitochondrial reactive oxygen species (mtROS) triggered by ATP.[3] While this activation may contribute to the "clearing heat" effect of Sophora flavescens by promoting an inflammatory response to pathogens, it is also linked to the potential for idiosyncratic drug-induced liver injury (IDILI).[2][3]
Caption: Activation of the NLRP3 inflammasome by this compound.
Interference with the JAK/STAT Signaling Pathway
This compound has also been reported to interfere with the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway.[1] This pathway is crucial for transmitting information from extracellular cytokine signals to the nucleus, leading to the transcription of genes involved in immunity, proliferation, differentiation, and apoptosis. Dysregulation of the JAK/STAT pathway is implicated in various inflammatory diseases and cancers. By inhibiting this pathway, this compound can suppress the expression of pro-inflammatory genes in cell lines such as the monoblastic leukemia cell line (MonoMac6).[6]
Caption: Interference of the JAK/STAT pathway by this compound.
Experimental Protocols
The following are generalized protocols for key experiments used to investigate the effects of this compound. These should be adapted and optimized for specific experimental conditions.
NLRP3 Inflammasome Activation Assay
This protocol is based on the methods described by Wang et al. (2022) for studying the effect of this compound on NLRP3 inflammasome activation in macrophages.[3]
-
Cell Culture:
-
Culture bone marrow-derived macrophages (BMDMs) or a suitable macrophage cell line (e.g., J774A.1) in complete DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Plate cells in 12-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
-
-
Priming (Signal 1):
-
Prime the cells with lipopolysaccharide (LPS) (1 µg/mL) for 4 hours to upregulate the expression of NLRP3 and pro-IL-1β.
-
-
Treatment and Activation (Signal 2):
-
Following priming, treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) for 1 hour.
-
Induce NLRP3 inflammasome activation by adding ATP (5 mM) for 30 minutes or Nigericin (10 µM) for 1 hour.
-
-
Sample Collection and Analysis:
-
Supernatant: Collect the cell culture supernatant for the measurement of secreted IL-1β and TNF-α using commercial ELISA kits according to the manufacturer's instructions.
-
Cell Lysate: Lyse the cells with RIPA buffer containing a protease inhibitor cocktail. Use the cell lysates for Western blot analysis.
-
-
Western Blot Analysis:
-
Separate total protein (20-30 µg) on a 12% SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against NLRP3, ASC, Caspase-1 (p20 subunit), and β-actin overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection system.
-
In Vivo Model of Idiosyncratic Drug-Induced Liver Injury (IDILI)
This protocol is a generalized representation of the in vivo model used to assess the hepatotoxicity of this compound.[3]
-
Animals:
-
Use male C57BL/6 mice (8-10 weeks old).
-
Acclimatize the animals for at least one week before the experiment.
-
-
Experimental Groups:
-
Group 1: Control (vehicle).
-
Group 2: this compound (e.g., 50 mg/kg, administered orally).
-
Group 3: LPS (e.g., 100 µg/kg, administered intraperitoneally).
-
Group 4: this compound + LPS.
-
-
Procedure:
-
Administer this compound or vehicle orally to the respective groups.
-
After a set time (e.g., 2 hours), administer LPS or saline intraperitoneally.
-
After a further period (e.g., 6-8 hours), collect blood samples via cardiac puncture for serum analysis.
-
Euthanize the animals and collect liver tissues for histological analysis and protein/RNA extraction.
-
-
Analysis:
-
Serum Analysis: Measure the levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) to assess liver damage. Measure serum levels of IL-1β and TNF-α by ELISA.
-
Histology: Fix liver tissues in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to evaluate liver inflammation and necrosis.
-
Western Blot/RT-PCR: Homogenize liver tissues to extract protein and RNA. Analyze the expression of NLRP3 inflammasome components and inflammatory markers.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a component of Sophora flavescens, promotes the activation of the NLRP3 inflammasome and induces idiosyncratic hepatotoxicity [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory and antiproliferative activities of trifolirhizin, a flavonoid from Sophora flavescens roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sophora flavescens Aiton methanol extract exerts anti-inflammatory effects via reduction of Src kinase phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound--Biologically active hop flavonoid - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Isoxanthohumol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoxanthohumol (IXN) is a prenylated flavonoid, specifically a flavanone, that has garnered significant attention in the scientific community for its diverse biological activities.[1] As a derivative of xanthohumol, a major prenylchalcone found in hops (Humulus lupulus L.), this compound is formed during the brewing process and is consequently present in beer. Its potential as a therapeutic agent is underscored by its anti-inflammatory, anti-cancer, and metabolic regulatory properties. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, including detailed experimental protocols and an exploration of its engagement with key cellular signaling pathways.
Chemical Structure
This compound is systematically named 7-hydroxy-2-(4-hydroxyphenyl)-5-methoxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one. It is an isomer of xanthohumol, with the key structural difference being the cyclization of the α,β-unsaturated ketone moiety of the chalcone backbone to form the C ring of the flavanone structure.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 7-hydroxy-2-(4-hydroxyphenyl)-5-methoxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | --INVALID-LINK-- |
| Molecular Formula | C₂₁H₂₂O₅ | --INVALID-LINK-- |
| Molecular Weight | 354.40 g/mol | --INVALID-LINK-- |
| Appearance | Pale yellow amorphous powder | [2] |
| Melting Point | Data not available for racemate or pure enantiomers | |
| Solubility | Soluble in DMSO and methanol |
Stereochemistry
The stereochemistry of this compound is a critical aspect of its chemical identity, centered at the C2 position of the flavanone ring, which is a chiral center.
Enantiomers and Racemic Nature
This compound exists as a pair of enantiomers: (S)-isoxanthohumol and (R)-isoxanthohumol. In natural sources such as hops and beer, this compound is found as a racemic mixture, meaning it contains equal amounts of the (S)- and (R)-enantiomers.[3][4][5] This racemic nature is a consequence of the non-enzymatic cyclization of the achiral precursor, xanthohumol, during the brewing process. The absence of a discernible optical rotation and any signal in circular dichroism (CD) spectroscopy confirms the racemic composition of naturally occurring this compound.[5]
Absolute Configuration
The absolute configuration of the chiral center at C2 can be assigned as either R (from the Latin rectus, for right) or S (from the Latin sinister, for left) based on the Cahn-Ingold-Prelog priority rules. While the racemic mixture is achiral overall, the individual enantiomers possess distinct three-dimensional arrangements and can exhibit different biological activities and metabolic fates. The determination of the absolute configuration of this compound metabolites has been achieved using CD spectroscopy, where the sign of the Cotton effect is indicative of the stereochemistry at the C2 position.[6]
Experimental Protocols
Chiral Separation of this compound Enantiomers by HPLC
A detailed method for the enantioseparation of this compound has been described using high-performance liquid chromatography (HPLC) with a chiral stationary phase.[3][4]
Objective: To separate the (S)- and (R)-enantiomers of this compound.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Chiral Column: Chiralcel OD-H
-
Mobile Phase: Hexane and Ethanol (90:10, v/v)
-
Sample: Racemic this compound dissolved in the mobile phase
Methodology:
-
Column Equilibration: Equilibrate the Chiralcel OD-H column with the mobile phase (90:10 hexane/ethanol) at a constant flow rate until a stable baseline is achieved.
-
Sample Preparation: Dissolve a known concentration of racemic this compound in the mobile phase. Filter the sample through a 0.45 µm filter before injection.
-
Chromatographic Conditions:
-
Mobile Phase: 90% Hexane, 10% Ethanol
-
Flow Rate: Typically 0.5 - 1.0 mL/min
-
Detection: UV at a wavelength where this compound has maximum absorbance (e.g., 290 nm).
-
Injection Volume: 10-20 µL
-
-
Data Analysis: The two enantiomers will be separated and appear as distinct peaks in the chromatogram. The retention times will be specific for each enantiomer under the given conditions.
Synthesis of Racemic this compound
Racemic this compound is commonly synthesized through the base-catalyzed isomerization of xanthohumol.[7]
Objective: To synthesize racemic this compound from xanthohumol.
Materials:
-
Xanthohumol
-
Potassium Hydroxide (KOH) or other suitable base
-
Methanol or Ethanol
-
Hydrochloric Acid (HCl) for neutralization
-
Ethyl acetate for extraction
-
Silica gel for purification
Methodology:
-
Reaction Setup: Dissolve xanthohumol in methanol or ethanol.
-
Isomerization: Add an aqueous solution of KOH to the xanthohumol solution and stir at a controlled temperature (e.g., 0 °C to room temperature). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, neutralize the mixture with dilute HCl.
-
Extraction: Extract the product with ethyl acetate. Wash the organic layer with brine and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic extract under reduced pressure and purify the resulting residue by silica gel column chromatography to obtain pure racemic this compound.
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key intracellular signaling pathways.
AMPK/PPARα Pathway
This compound has been shown to activate the AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor alpha (PPARα) signaling pathways.[8][9] This activation leads to improved hepatic lipid metabolism and a reduction in oxidative stress.
PI3K/AKT Pathway
The phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway is another target of this compound.[8][9] By activating this pathway, this compound contributes to the regulation of lipid metabolism and cellular survival.
JAK/STAT Pathway
This compound has been found to interfere with the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) signaling pathway.[1][10] This interference can lead to the inhibition of pro-inflammatory gene expression.
TGF-β Pathway
This compound can significantly reduce the expression of transforming growth factor-β (TGF-β), a key cytokine involved in cell growth, differentiation, and apoptosis.[1][11] By inhibiting TGF-β signaling, this compound can antagonize its cellular effects.
Quantitative Data
The following table summarizes some of the quantitative data available for this compound.
Table 2: Quantitative Biological and Analytical Data for this compound
| Parameter | Value | Cell Line / Matrix | Method | Reference |
| Concentration in Beer | 0.04 to 3.44 mg/L | Beer | HPLC-MS/MS | [12] |
| IC₅₀ (Antiproliferative) | Data not available | Various cancer cell lines | [1] | |
| Inhibition of TGF-β | 56 µM | MDA-MB-231 cells | In vitro angiogenesis assay | [11] |
Conclusion
This compound presents a fascinating case study in the interplay between chemical structure, stereochemistry, and biological activity. Its existence as a racemic mixture in common dietary sources and its ability to modulate multiple critical signaling pathways highlight its potential for further investigation in drug discovery and development. This guide provides a foundational understanding for researchers and scientists to build upon in their exploration of this promising prenylated flavonoid.
References
- 1. This compound--Biologically active hop flavonoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biotransformed Metabolites of the Hop Prenylflavanone this compound [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Chiral separation of this compound and 8-prenylnaringenin in beer, hop pellets and hops by HPLC with chiral columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biotransformed Metabolites of the Hop Prenylflavanone this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Antiproliferative Activity of Minor Hops Prenylflavonoids and New Insights on Prenyl Group Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound improves hepatic lipid metabolism via regulating the AMPK/PPARα and PI3K/AKT signaling pathways in hyperlipidemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of TGF-β signaling, vasculogenic mimicry and proinflammatory gene expression by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative analysis of xanthohumol and related prenylflavonoids in hops and beer by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Isoxanthohumol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoxanthohumol (IXN) is a prenylated flavonoid, specifically a flavanone, that is notably found in hops (Humulus lupulus L.) and beer.[1][2] It is primarily formed through the isomerization of xanthohumol, a major chalcone in hops, during the brewing process or under thermal and alkaline conditions.[2][3] As the most abundant prenylflavonoid in beer, this compound has garnered significant scientific interest for its diverse biological activities, including anti-inflammatory, anti-cancer, and antiproliferative properties.[4][5][6] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, details its modulation of key cellular signaling pathways, and outlines common experimental protocols for its study.
Physical and Chemical Properties of this compound
This compound is a crystalline solid.[6] Its core structure is a flavanone substituted with hydroxyl, methoxy, and prenyl groups, which contribute to its biological activity and physical characteristics.
| Property | Value | Source |
| IUPAC Name | 7-hydroxy-2-(4-hydroxyphenyl)-5-methoxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | [1][7] |
| Molecular Formula | C₂₁H₂₂O₅ | [1][6][7] |
| Molecular Weight | 354.4 g/mol | [6][7][8] |
| CAS Number | 521-48-2, 70872-29-6 | [1][6][7] |
| Appearance | Crystalline Solid | [6] |
| UV max (λmax) | 289 nm | [6] |
| Solubility | DMF: 3 mg/mlEthanol: 3 mg/mlDMSO: 2.5 mg/mlDMSO:PBS (pH 7.2) (1:3): 0.25 mg/ml | [6] |
| SMILES | O=C2c3c(O--INVALID-LINK--C2)c(c(O)cc3OC)C\C=C(/C)C | [1] |
| InChI | InChI=1S/C21H22O5/c1-12(2)4-9-15-16(23)10-19(25-3)20-17(24)11-18(26-21(15)20)13-5-7-14(22)8-6-13/h4-8,10,18,22-23H,9,11H2,1-3H3 | [6] |
Metabolic Conversion of Xanthohumol
This compound is not the primary prenylflavonoid in the hop plant itself but is formed from Xanthohumol.[2] In the human intestine, this compound can be further metabolized by gut flora into 8-prenylnaringenin (8-PN), a potent phytoestrogen.[1][9] This metabolic conversion is a critical aspect of its biological activity, as the effects observed in vivo may be attributable to this compound itself or its more potent metabolite.
Key Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating a variety of cellular signaling pathways involved in inflammation, cell proliferation, angiogenesis, and metabolism.
Anti-Inflammatory Pathways
This compound demonstrates significant anti-inflammatory properties by targeting key pro-inflammatory signaling cascades.
-
NF-κB Pathway: this compound has been shown to inhibit the nuclear factor kappa B (NF-κB) pathway.[4][10] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli, such as TNF-α, lead to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. This compound can suppress this activation, thereby reducing the expression of inflammatory mediators.[4]
-
JAK/STAT Pathway: Studies have indicated that this compound can interfere with the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which is crucial for cytokine signaling and has been implicated in oncogenesis.[8]
Anti-Cancer and Anti-Angiogenic Pathways
This compound inhibits the proliferation of various cancer cell lines and modulates pathways involved in tumor growth and blood vessel formation.[3][5]
-
VEGFR, Akt, and Erk Pathways: this compound has been found to inhibit key regulators of angiogenesis, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), angiopoietins, and their receptor Tie2.[4] This leads to a downstream reduction in the activation of protein kinase B (Akt) and extracellular signal-regulated kinase (Erk), both of which are critical for endothelial cell proliferation and survival.[4]
-
Apoptosis Induction: In melanoma cells, this compound inhibits proliferation, slows cell division, and induces apoptosis.[6]
Metabolic Regulation Pathways
Recent research has highlighted the role of this compound in regulating lipid metabolism, suggesting its potential for addressing metabolic disorders.
-
AMPK/PPARα and PI3K/AKT Pathways: In hyperlipidemic mice, this compound was shown to improve hepatic lipid metabolism by activating the AMPK/PPARα and PI3K/AKT signaling pathways.[11][12] Activation of these pathways leads to a reduction in lipid accumulation and oxidative stress.[11][12] Specifically, it significantly increases the protein levels of phosphorylated AMPK (p-AMPK), PPARα, phosphorylated PI3K (p-PI3K), and phosphorylated AKT (p-AKT).[11][12]
Experimental Protocols
Investigating the biological effects of this compound involves a range of standard and specialized laboratory techniques. Below are generalized methodologies for key experiments cited in the literature.
Cell Viability / Proliferation (MTT Assay)
This protocol is used to assess the effect of this compound on the proliferation and viability of cancer cells.[6]
Methodology:
-
Cell Seeding: Plate cells (e.g., HT-29 colon cancer cells, B16 melanoma cells) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[5]
-
Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the this compound-containing medium. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. IC₅₀ values can be determined using dose-response curve analysis.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a sample, making it ideal for studying the modulation of signaling pathways by this compound.[4][12]
Methodology:
-
Cell Lysis: After treatment with this compound for the desired time, wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method, such as the Bradford or BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-AKT, anti-NF-κB) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane several times with a wash buffer (e.g., TBST) to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., β-actin or GAPDH).
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is used for the separation, identification, and quantification of this compound and its metabolites in various samples, including beer, hop extracts, and biological tissues.[13][14]
Methodology:
-
Sample Preparation:
-
Chromatographic System:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of two solvents, such as water with formic acid (Solvent A) and methanol or acetonitrile with formic acid (Solvent B).
-
Flow Rate: A typical flow rate is around 1.0 mL/min.
-
-
Detection:
-
Quantification: Create a standard curve using known concentrations of pure this compound. Calculate the concentration in the samples by comparing their peak areas to the standard curve.
Conclusion
This compound is a biologically active prenylflavonoid with a well-defined chemical structure and a growing body of evidence supporting its therapeutic potential. Its ability to modulate critical cellular pathways involved in inflammation, cancer, and metabolism makes it a compelling candidate for further research and drug development. This guide provides a foundational understanding of its properties and the methodologies required to investigate its mechanisms of action, serving as a valuable resource for scientists in the field.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Xanthohumol—A Miracle Molecule with Biological Activities: A Review of Biodegradable Polymeric Carriers and Naturally Derived Compounds for Its Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound modulates angiogenesis and inflammation via vascular endothelial growth factor receptor, tumor necrosis factor alpha and nuclear factor kappa B pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer Activity and Mechanism of Xanthohumol: A Prenylated Flavonoid From Hops (Humulus lupulus L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound | C21H22O5 | CID 513197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. goldbio.com [goldbio.com]
- 9. UQ eSpace [espace.library.uq.edu.au]
- 10. researchgate.net [researchgate.net]
- 11. This compound improves hepatic lipid metabolism via regulating the AMPK/PPARα and PI3K/AKT signaling pathways in hyperlipidemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound improves hepatic lipid metabolism via regulating the AMPK/PPARα and PI3K/AKT signaling pathways in hyperlipidemic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2024.sci-hub.se [2024.sci-hub.se]
- 14. Tissue distribution and pharmacokinetics of this compound from hops in rodents - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Isoxanthohumol on Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoxanthohumol (IXN), a prenylflavonoid found in hops and beer, has garnered significant scientific interest for its diverse biological activities, including anti-inflammatory, anti-cancer, and metabolic regulatory effects. Understanding the molecular mechanisms underlying these activities is crucial for its potential therapeutic applications. This technical guide provides an in-depth analysis of the key signaling pathways modulated by this compound. We present a comprehensive overview of its effects on the AMPK/PPARα, PI3K/AKT, JAK/STAT, NF-κB, and Nrf2 pathways, supported by quantitative data from various studies. Detailed experimental protocols for investigating these pathways are provided, along with visualizations of the signaling cascades and experimental workflows to facilitate comprehension and replication. This guide is intended to serve as a valuable resource for researchers and drug development professionals exploring the therapeutic potential of this compound.
Introduction
This compound (IXN) is a naturally occurring flavonoid that has demonstrated a wide range of pharmacological properties. Its ability to modulate critical cellular signaling pathways makes it a compelling candidate for further investigation in the context of various diseases, including cancer, metabolic disorders, and inflammatory conditions. This document outlines the primary signaling cascades affected by IXN, offering a technical resource for the scientific community.
Core Signaling Pathways Modulated by this compound
This compound exerts its biological effects by interacting with and modulating several key intracellular signaling pathways. The following sections detail these interactions.
AMPK/PPARα Signaling Pathway
The AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis. Peroxisome proliferator-activated receptor alpha (PPARα) is a nuclear receptor that plays a critical role in lipid metabolism.
-
Mechanism of Action: this compound has been shown to activate the AMPK/PPARα signaling pathway.[1][2][3] This activation leads to an increase in the phosphorylation of AMPK (p-AMPK), which in turn can upregulate the expression of PPARα.[1][2][3] The activation of this pathway is associated with improved hepatic lipid metabolism, reduced lipid accumulation, and amelioration of hyperlipidemia.[1][2][3]
PI3K/AKT Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a critical signaling cascade involved in cell survival, growth, and proliferation.
-
Mechanism of Action: this compound has been observed to modulate the PI3K/AKT pathway. Studies have shown that IXN can increase the phosphorylation of both PI3K and AKT.[1][2][3] This activation is linked to its effects on lipid metabolism and its potential to mitigate oxidative stress.[1][2][3]
JAK/STAT Signaling Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a primary route for cytokine and growth factor signaling, playing a key role in immunity, cell proliferation, and apoptosis.
-
Mechanism of Action: this compound has been reported to interfere with the JAK/STAT signaling pathway.[4] This interference can lead to the inhibition of pro-inflammatory gene expression. The precise mechanism of inhibition is an area of ongoing research but is thought to involve the modulation of JAK and/or STAT phosphorylation.
NF-κB Signaling Pathway
Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival.
-
Mechanism of Action: this compound has been shown to inhibit the NF-κB signaling pathway. This inhibition can occur through various mechanisms, including preventing the degradation of IκBα, which sequesters NF-κB in the cytoplasm, thereby blocking its nuclear translocation and subsequent activation of target genes involved in inflammation and cell proliferation.
Nrf2 Signaling Pathway
Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation.
-
Mechanism of Action: this compound is known to activate the Nrf2 pathway. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. IXN can disrupt the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus and bind to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective genes.
References
- 1. This compound improves hepatic lipid metabolism via regulating the AMPK/PPARα and PI3K/AKT signaling pathways in hyperlipidemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound improves hepatic lipid metabolism via regulating the AMPK/PPARα and PI3K/AKT signaling pathways in hyperlipidemic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Early-Stage Research on the Antiviral Properties of Isoxanthohumol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoxanthohumol (IXN) is a prenylflavonoid found in hops (Humulus lupulus) and beer. It is a metabolic derivative of xanthohumol, another major flavonoid in hops. While research into the biological activities of xanthohumol is more extensive, early-stage studies have indicated that this compound also possesses a range of pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. Notably, preliminary in vitro studies have suggested that this compound exhibits antiviral activity against a panel of viruses, warranting further investigation into its potential as a novel antiviral agent. This document provides a technical overview of the early-stage research on the antiviral properties of this compound, focusing on the available quantitative data, experimental methodologies, and potential mechanisms of action.
Quantitative Antiviral Activity of this compound
Early research has demonstrated the in vitro antiviral efficacy of this compound against several viruses. The following table summarizes the available 50% inhibitory concentration (IC50) values. It is important to note that this data is derived from a secondary source citing a primary study by Buckwold et al. (2004), as the full text of the original study providing detailed experimental parameters was not accessible.
| Virus | IC50 (µg/mL) | IC50 (µM)¹ | Virus Type |
| Human Rhinovirus (HRV) | 6.6 | 18.62 | RNA |
| Herpes Simplex Virus 2 | 17 | 47.97 | DNA |
| Cytomegalovirus (CMV) | 12 | 33.86 | DNA |
¹Calculated based on a molecular weight of 354.4 g/mol for this compound.
Experimental Protocols
Detailed experimental protocols from the primary study reporting the IC50 values were not available. However, based on standard virological assays, the following represents generalized methodologies that are likely to have been employed.
Plaque Reduction Assay (for Rhinovirus, HSV-2, and CMV)
This assay is a standard method for determining the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (IC50).
-
Cell Culture: A suitable host cell line for the specific virus (e.g., HeLa cells for Rhinovirus, Vero cells for HSV-2, human foreskin fibroblasts for CMV) is seeded in multi-well plates and grown to a confluent monolayer.
-
Virus Infection: The cell monolayers are infected with a predetermined amount of virus, typically aiming for 50-100 plaque-forming units (PFU) per well. After an adsorption period (e.g., 1 hour at 37°C), the virus inoculum is removed.
-
Compound Treatment: An overlay medium (e.g., containing carboxymethylcellulose or agarose) with serial dilutions of this compound is added to the infected cells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a period that allows for plaque formation (e.g., 2-3 days for HSV-2 and Rhinovirus, 5-7 days for CMV).
-
Plaque Visualization and Counting: The cell monolayers are fixed (e.g., with formaldehyde) and stained (e.g., with crystal violet). Plaques, which appear as clear zones where cells have been lysed by the virus, are then counted.
-
IC50 Determination: The percentage of plaque reduction is calculated for each concentration of this compound compared to the virus control. The IC50 value is then determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Cytopathic Effect (CPE) Inhibition Assay (for BVDV)
This assay measures the ability of a compound to inhibit the virus-induced damage to host cells.
-
Cell Culture: MDBK (Madin-Darby Bovine Kidney) cells are seeded in 96-well plates.
-
Virus and Compound Incubation: Serial dilutions of this compound are prepared and mixed with a constant amount of BVDV. This mixture is then added to the MDBK cells.
-
Incubation: Plates are incubated for 3-5 days at 37°C.
-
CPE Observation: The cells are observed microscopically for the presence of cytopathic effects, such as cell rounding and detachment.
-
Cell Viability Measurement: Cell viability is quantified using a colorimetric assay, such as the MTT assay. The absorbance is read using a microplate reader.
-
EC50 Determination: The 50% effective concentration (EC50) is calculated as the concentration of this compound that protects 50% of the cells from virus-induced CPE.
Potential Mechanism of Action: Interference with JAK/STAT Signaling Pathway
Some literature suggests that this compound may exert its biological effects, potentially including its antiviral activity, through interference with the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway.[1] This pathway is crucial for mediating cellular responses to a wide range of cytokines and is a key component of the innate immune response to viral infections.
Upon viral infection, host cells release interferons (IFNs). The binding of IFNs to their receptors on the cell surface activates the JAK/STAT pathway. This leads to the phosphorylation and activation of STAT proteins, which then translocate to the nucleus and induce the expression of hundreds of interferon-stimulated genes (ISGs). The protein products of these ISGs have various antiviral functions, such as inhibiting viral replication and promoting an antiviral state in neighboring cells.
The precise mechanism by which this compound interferes with the JAK/STAT pathway in the context of a viral infection has not been elucidated in the available early-stage research. It is hypothesized that this compound could potentially inhibit the phosphorylation of JAKs or STATs, thereby dampening the downstream signaling cascade and the expression of antiviral ISGs. However, it is also possible that interference with this pathway could, in some contexts, be detrimental to the host's antiviral response. Further research is required to clarify the exact nature of this interaction and its implications for the antiviral activity of this compound.
References
The Pharmacokinetic Profile and Bioavailability of Isoxanthohumol in Rodent Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of isoxanthohumol (IXN), a prenylflavonoid found in hops, within rodent models. This document synthesizes key quantitative data, details common experimental methodologies, and illustrates the compound's metabolic and signaling pathways to support further research and development.
Pharmacokinetic Parameters of this compound
Pharmacokinetics in Mice
Table 1: Pharmacokinetic Parameters of this compound in Mice (Single Oral Dose)
| Dose (mg/kg BW) | Cmax (μmol/L) | Tmax (h) | AUC (μmol·h/L) | Half-life (h) | Reference |
| 50 | 3.95 ± 0.81 | 0.5 - 0.6 | 18.2 (AUC24h) | 1.43 | [3][4][6] |
| 30 (daily for 14 days) | - | - | - | - | [3][4][5] |
Data presented as mean ± SEM where available.
Pharmacokinetics in Rats
Studies in rats have also been conducted to understand the pharmacokinetic profile of IXN. These investigations have involved both oral and intravenous administration to determine bioavailability.
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Administration Route | Dose (mg/kg BW) | Bioavailability (%) | Key Findings | Reference |
| Intravenous | 10 | - | Used as a baseline for bioavailability calculation. | [1][2] |
| Oral | 100 | ~4-5 | Multiple peaks in serum concentration observed. | [1][2] |
| Oral (dose-dependent accumulation) | 112.5 - 1500 (daily for 28 days) | - | IXN accumulated in the liver in a dose-dependent manner. | [3][4][5] |
Experimental Protocols
The following sections detail the methodologies commonly employed in the pharmacokinetic analysis of this compound in rodent models.
Animal Models and Dosing
-
Species: Male Sprague-Dawley rats and various strains of mice are frequently used.[1][7]
-
Administration: For oral administration, IXN is typically dissolved in a suitable vehicle and administered via oral gavage.[7] For intravenous administration, the compound is injected into a cannulated vein, such as the jugular vein.[1][7]
Sample Collection and Preparation
-
Blood Sampling: Blood samples are collected at various time points post-administration. For rats, this is often done via a cannulated jugular vein.[7] For mice, retro-orbital puncture may be used.[8] Blood is collected in tubes containing an anticoagulant like EDTA.[8]
-
Extraction: IXN and its metabolites are extracted from plasma, serum, or tissue homogenates. A common method is protein precipitation using an organic solvent like methanol.[8]
Bioanalytical Methods
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For higher sensitivity and specificity, LC-MS/MS is employed.[1][7] This method allows for the simultaneous quantification of IXN and its metabolites.
Metabolic and Signaling Pathways
This compound is known to be metabolized in the body and to influence several key signaling pathways.
Metabolic Conversion of this compound
This compound is a flavanone that can be formed from the chalcone xanthohumol.[7] In the body, IXN can be O-demethylated to form 8-prenylnaringenin (8-PN), a potent phytoestrogen.[7][9] This conversion can be mediated by hepatic enzymes, such as CYP1A2, as well as by the gut microflora.[7][9]
Caption: Metabolic conversion of Xanthohumol to this compound and 8-Prenylnaringenin.
Experimental Workflow for Pharmacokinetic Studies
A typical workflow for a rodent pharmacokinetic study of this compound involves several key steps from administration to data analysis.
Caption: General experimental workflow for this compound pharmacokinetic studies in rodents.
Signaling Pathways Modulated by this compound
This compound has been shown to modulate several signaling pathways implicated in various cellular processes, including metabolism and inflammation.
-
AMPK/PPARα and PI3K/AKT Pathways: In the context of hepatic lipid metabolism, IXN has been shown to activate the AMPK/PPARα and PI3K/AKT signaling pathways.[10] This activation can lead to a reduction in lipid accumulation and oxidative stress.[10]
Caption: this compound's modulation of AMPK/PPARα and PI3K/AKT signaling pathways.
-
JAK/STAT Pathway: this compound has been reported to interfere with the JAK/STAT signaling pathway, which can lead to the inhibition of pro-inflammatory gene expression.[9][11][12]
Caption: Interference of this compound with the JAK/STAT signaling pathway.
This technical guide provides a foundational understanding of the pharmacokinetics and bioavailability of this compound in rodent models. The presented data and methodologies can serve as a valuable resource for designing future preclinical studies and advancing the development of IXN as a potential therapeutic agent.
References
- 1. Enantiospecific pharmacokinetics of this compound and its metabolite 8-prenylnaringenin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tissue distribution and pharmacokinetics of this compound from hops in rodents | Semantic Scholar [semanticscholar.org]
- 4. Tissue distribution and pharmacokinetics of this compound from hops in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tissue distribution and pharmacokinetics of this compound from hops in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 7. Pharmacokinetics of xanthohumol and metabolites in rats after oral and intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. This compound--Biologically active hop flavonoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound improves hepatic lipid metabolism via regulating the AMPK/PPARα and PI3K/AKT signaling pathways in hyperlipidemic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. goldbio.com [goldbio.com]
- 12. researchgate.net [researchgate.net]
The Intestinal Gateway: A Technical Guide to the Metabolic Conversion of Isoxanthohumol to 8-Prenylnaringenin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoxanthohumol (IX), a prenylflavonoid found in hops (Humulus lupulus L.), undergoes a critical metabolic activation within the human gut, leading to the formation of 8-prenylnaringenin (8-PN), one of the most potent phytoestrogens known. This conversion, primarily mediated by specific gut bacteria, significantly influences the bioavailability and physiological effects of hop-derived compounds. Understanding the intricacies of this biotransformation is paramount for researchers in nutrition, microbiology, and pharmacology, as well as for professionals in drug development exploring the therapeutic potential of these molecules. This technical guide provides an in-depth overview of the microbial conversion of IX to 8-PN, detailing the key bacterial species, enzymatic processes, quantitative conversion data, experimental protocols, and the downstream signaling pathways affected by 8-PN.
The Core Conversion: From this compound to 8-Prenylnaringenin
The transformation of this compound to 8-prenylnaringenin is an O-demethylation reaction. This process is not efficiently catalyzed by human enzymes in the liver but is significantly carried out by the gut microbiota.[1][2] The presence and activity of specific bacterial species in the colon are the determining factors for an individual's ability to produce 8-PN from dietary IX.
The Key Microbial Player: Eubacterium limosum
Research has identified the anaerobic, gram-positive bacterium Eubacterium limosum as a primary catalyst for the O-demethylation of IX to 8-PN.[1][2][3] Strains of E. limosum have demonstrated high conversion efficiencies, making this bacterium a focal point for studies on 8-PN production.[1] While other gut commensals might contribute to this conversion, E. limosum is the most well-characterized species to date.
Interindividual Variability
A crucial aspect of this metabolic conversion is the high degree of interindividual variability observed in the human population.[1][4] Studies with fecal incubations have shown that individuals can be categorized as high, moderate, or slow producers of 8-PN from IX.[4] This variation is attributed to differences in the composition and metabolic activity of the gut microbiota, with only about one-third of individuals being efficient converters.[1][5]
Quantitative Data on the Conversion
The efficiency of the conversion of this compound to 8-prenylnaringenin has been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative findings.
| Model System | Organism/Setup | Substrate Concentration | Conversion Rate (%) | Key Findings | Reference |
| In Vitro Batch Culture | Selected Eubacterium limosum strain | Not specified | 90% | Strain selection can achieve very high conversion efficiency. | [1] |
| In Vitro Fecal Incubation | Human fecal slurry (high producer) | 4 mg/L IX | 36% | Demonstrates significant conversion by human gut microbiota. | [1] |
| Dynamic Gut Model (SHIME) | Human fecal microbiota (high producer) | Not specified | up to 80% | Conversion primarily occurs in the distal colon. | [4][5] |
| In Vivo Rat Model | Human microbiota-associated rats (high producer) | Not specified | High production observed | Demonstrates in vivo relevance of gut microbiota conversion. | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the metabolic conversion of IX to 8-PN.
In Vitro Fecal Fermentation
This protocol is designed to assess the potential of a human fecal sample to convert IX to 8-PN.
Materials:
-
Fresh human fecal sample
-
Anaerobic chamber (e.g., 85% N₂, 10% CO₂, 5% H₂)
-
Sterile, anaerobic phosphate-buffered saline (PBS)
-
This compound (IX) stock solution in a suitable solvent (e.g., DMSO)
-
Anaerobic culture tubes
-
Incubator at 37°C
-
Quenching solution (e.g., ice-cold methanol or acetonitrile)
-
Centrifuge
-
HPLC-MS/MS system
Procedure:
-
Fecal Slurry Preparation: Inside an anaerobic chamber, homogenize a fresh fecal sample (1:10 w/v) in sterile, anaerobic PBS to create a fecal slurry.
-
Incubation Setup: In anaerobic culture tubes, add the fecal slurry. Spike the slurry with IX from the stock solution to a final concentration of 10 µM. Include a vehicle control (solvent only).
-
Incubation: Tightly seal the tubes and incubate at 37°C for 24-48 hours.
-
Sampling and Quenching: At designated time points (e.g., 0, 6, 12, 24, 48 hours), withdraw an aliquot of the incubation mixture and immediately quench the metabolic activity by adding it to a tube containing ice-cold methanol (1:3 v/v).
-
Sample Preparation for Analysis: Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the solids. Collect the supernatant for analysis.
-
Quantification: Analyze the concentrations of IX and 8-PN in the supernatant using a validated HPLC-MS/MS method.
Bioconversion with Resting Cells of Eubacterium limosum
This protocol utilizes a pure culture of E. limosum to specifically assess its conversion capacity.
Materials:
-
Eubacterium limosum culture (e.g., ATCC 8486)
-
Appropriate anaerobic growth medium (e.g., DSMZ 135 medium or Reinforced Clostridial Medium)
-
Anaerobic chamber
-
Centrifuge
-
Sterile, anaerobic buffer (e.g., PBS, pH 7.0)
-
This compound (IX)
-
Incubator at 37°C
-
HPLC-MS/MS system
Procedure:
-
Culture Growth: Grow Eubacterium limosum in its recommended anaerobic medium at 37°C to the late exponential or early stationary phase.
-
Cell Harvesting: Transfer the culture to the anaerobic chamber and harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).
-
Washing: Wash the cell pellet twice with sterile, anaerobic buffer to remove residual medium components.
-
Resting Cell Suspension: Resuspend the washed cell pellet in the anaerobic buffer to a desired cell density (e.g., OD₆₀₀ of 1.0).
-
Bioconversion Reaction: Add IX to the resting cell suspension to a final concentration of 10-50 µM.
-
Incubation: Incubate the reaction mixture anaerobically at 37°C.
-
Sampling and Analysis: At various time points, take aliquots, quench the reaction with an organic solvent, centrifuge to remove the cells, and analyze the supernatant for IX and 8-PN concentrations by HPLC-MS/MS.
Quantification of IX and 8-PN by HPLC-MS/MS
This is a general guideline for the quantitative analysis of this compound and 8-prenylnaringenin.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analytes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM):
-
This compound (IX): Precursor ion [M-H]⁻ → Product ion(s)
-
8-Prenylnaringenin (8-PN): Precursor ion [M-H]⁻ → Product ion(s)
-
Note: Specific m/z transitions should be optimized for the instrument used.
-
-
Data Analysis: Quantify the analytes using a standard curve prepared with authentic standards.
Signaling Pathways and Experimental Workflows
The metabolic product, 8-PN, is a potent phytoestrogen that can modulate various signaling pathways, primarily through its interaction with estrogen receptors.
Signaling Pathways of 8-Prenylnaringenin
8-PN exerts its biological effects mainly by binding to estrogen receptors alpha (ERα) and beta (ERβ).[6][7][8] This interaction can trigger downstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways, which are involved in cell proliferation, survival, and differentiation.
Experimental Workflow for Studying IX Metabolism
A typical workflow for investigating the gut microbial metabolism of this compound is depicted below.
Conclusion
The conversion of this compound to 8-prenylnaringenin by the gut microbiota is a pivotal step in the bioactivation of hop-derived phytoestrogens. The significant interindividual differences in this metabolic capacity underscore the importance of considering the gut microbiome in nutritional and pharmacological studies of these compounds. The methodologies and data presented in this guide provide a framework for researchers and drug development professionals to further investigate this fascinating intersection of diet, microbiota, and human health. Future research should focus on identifying other bacterial species involved in this conversion, elucidating the specific enzymes responsible, and exploring strategies to modulate the gut microbiota to optimize the production of beneficial metabolites like 8-PN.
References
- 1. Activation of proestrogens from hops (Humulus lupulus L.) by intestinal microbiota; conversion of this compound into 8-prenylnaringenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Potent Phytoestrogen 8-Prenylnaringenin: A Friend or a Foe? [mdpi.com]
- 3. Exploration of this compound bioconversion from spent hops into 8-prenylnaringenin using resting cells of Eubacterium limosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The prenylflavonoid this compound from hops (Humulus lupulus L.) is activated into the potent phytoestrogen 8-prenylnaringenin in vitro and in the human intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Eubacterium limosum activates this compound from hops (Humulus lupulus L.) into the potent phytoestrogen 8-prenylnaringenin in vitro and in rat intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. Oestrogenic activity of the hop phyto-oestrogen, 8-prenylnaringenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Therapeutic Perspectives of 8-Prenylnaringenin, a Potent Phytoestrogen from Hops [mdpi.com]
Technical Guide: Initial Screening of Isoxanthohumol's Anti-Inflammatory Effects
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Isoxanthohumol (IXN) is a prenylflavonoid originating from the isomerization of Xanthohumol, a primary bioactive compound found in the hop plant (Humulus lupulus).[1][2] While its precursor, Xanthohumol, is more extensively studied, IXN itself demonstrates a spectrum of biological activities, including notable anti-inflammatory properties.[3][4] This technical guide provides a comprehensive overview of the standard in vitro methodologies for the initial screening of IXN's anti-inflammatory effects. It includes detailed experimental protocols, a compilation of quantitative data from published studies, and visual diagrams of key signaling pathways and experimental workflows to facilitate understanding and replication. The focus is on the core assays that measure the inhibition of key inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines, and the modulation of central signaling pathways like NF-κB and MAPK.
Core Experimental Protocols for Anti-Inflammatory Screening
The initial evaluation of a compound's anti-inflammatory potential typically involves cell-based assays that quantify the production of key inflammatory mediators. Macrophage cell lines, such as murine RAW 264.7 or human THP-1 monocytes, are frequently used as they can be stimulated to produce a robust inflammatory response by agents like lipopolysaccharide (LPS), a component of Gram-negative bacteria.[5][6]
Nitric Oxide (NO) Production Inhibition Assay
Principle: During inflammation, inducible nitric oxide synthase (iNOS) is upregulated in macrophages, leading to a high output of nitric oxide (NO), a key inflammatory mediator.[7] The anti-inflammatory activity of IXN can be quantified by measuring its ability to inhibit NO production in LPS-stimulated macrophages. NO concentration is indirectly measured by quantifying its stable end-product, nitrite (NO₂⁻), in the cell culture supernatant using the Griess reaction.[5][8]
Experimental Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of approximately 5 x 10⁵ cells/well and allow them to adhere for 12-24 hours.[8]
-
Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound (IXN). A vehicle control (e.g., DMSO) should be run in parallel. Incubate for 1-2 hours.
-
Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response. Include a negative control group with cells but no LPS or IXN, and a positive control group with LPS but no IXN. Incubate for an additional 24 hours.[8][9]
-
Griess Reaction:
-
Collect 50-100 µL of supernatant from each well.
-
Add an equal volume of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add an equal volume of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.[10]
-
-
Quantification: Measure the absorbance of the resulting pink-colored azo dye at 540-570 nm using a microplate reader.[8][10]
-
Calculation: Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100.
Prostaglandin E2 (PGE2) Production Inhibition Assay
Principle: Prostaglandin E2 (PGE2) is a principal mediator of inflammation synthesized via the cyclooxygenase (COX) pathway, particularly by the inducible COX-2 enzyme.[9] Screening for IXN's ability to reduce PGE2 levels in LPS-stimulated macrophages is a key indicator of its anti-inflammatory effect. PGE2 levels in the cell supernatant are typically quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
Experimental Protocol:
-
Cell Culture and Treatment: Follow steps 1-3 as described in the Nitric Oxide (NO) Production Inhibition Assay protocol.
-
Supernatant Collection: After the 24-hour incubation with LPS, collect the cell culture supernatants.[11]
-
ELISA Quantification:
-
Use a commercial PGE2 ELISA kit and follow the manufacturer's instructions.[11][12]
-
Briefly, supernatants, standards, and controls are added to a 96-well plate pre-coated with antibodies specific for PGE2.
-
A fixed amount of horseradish peroxidase (HRP)-labeled PGE2 is added, which competes with the PGE2 in the sample for binding to the antibody.
-
After incubation and washing steps, a substrate solution is added, and the color development is measured spectrophotometrically (typically at 405-450 nm).[12]
-
-
Calculation: The concentration of PGE2 in the samples is inversely proportional to the color intensity. Calculate the PGE2 concentration from a standard curve and determine the percentage of inhibition relative to the LPS-only control.
Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) Inhibition Assay
Principle: Tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) are potent pro-inflammatory cytokines produced by activated macrophages.[13] Measuring the ability of IXN to suppress the secretion of these cytokines is a direct assessment of its immunomodulatory activity. Quantification is performed using specific ELISA kits for each cytokine.[5]
Experimental Protocol:
-
Cell Culture and Treatment: Follow steps 1-3 as described in the Nitric Oxide (NO) Production Inhibition Assay protocol. The cell type may vary; for instance, human THP-1 monocytes are also commonly used.[14]
-
Supernatant Collection: After the incubation period (typically 6-24 hours, depending on the cytokine), collect the cell culture supernatants.
-
ELISA Quantification:
-
Use specific commercial ELISA kits for TNF-α, IL-6, and IL-1β, respectively.
-
Follow the manufacturer's protocol, which is typically based on a sandwich ELISA format.
-
Samples containing the cytokine are added to antibody-coated wells. A second, enzyme-linked detection antibody is then added, forming a "sandwich".
-
A substrate is added, and the resulting color is measured. The intensity is directly proportional to the cytokine concentration.
-
-
Calculation: Determine cytokine concentrations from their respective standard curves and calculate the percentage of inhibition caused by IXN.
Quantitative Data Summary
The following tables summarize the quantitative results from initial screening studies on the anti-inflammatory effects of this compound (IXN).
Table 1: Inhibition of Inflammatory Mediators by this compound (IXN)
| Mediator | Cell Line | Stimulus | IXN Concentration | Effect | Reference |
| Nitric Oxide (NO) | RAW 264.7 Macrophages | LPS | IC50: 21.9 ± 2.6 µM | Dose-dependent inhibition | [1] |
| TNF-α | HUVECs | - | 10 µM | 40% reduction | [3] |
| TNF-α | HASMCs | - | 10 µM | 26% reduction | [3] |
Note: Data on PGE2 and other cytokines for IXN specifically were limited in the initial search; much of the literature focuses on its precursor, Xanthohumol. HUVEC (Human Umbilical Vein Endothelial Cells), HASMC (Human Aortic Smooth Muscle Cells).
Visualization of Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the initial in vitro screening of this compound's anti-inflammatory effects.
Caption: General experimental workflow for screening IXN's anti-inflammatory activity.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory signaling. IXN has been shown to attenuate the activity of NF-κB.[3][5]
References
- 1. Redox and Anti-Inflammatory Properties from Hop Components in Beer-Related to Neuroprotection [mdpi.com]
- 2. Oral intake of xanthohumol attenuates lipoteichoic acid-induced inflammatory response in human PBMCs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound modulates angiogenesis and inflammation via vascular endothelial growth factor receptor, tumor necrosis factor alpha and nuclear factor kappa B pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound--Biologically active hop flavonoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Differential anti-inflammatory pathway by xanthohumol in IFN-gamma and LPS-activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological Profile of Xanthohumol, a Prenylated Flavonoid from Hops (Humulus lupulus) [mdpi.com]
- 8. Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijpjournal.com [ijpjournal.com]
- 11. Inhibition of COX-2 and PGE2 in LPS-stimulated RAW264.7 cells by lonimacranthoide VI, a chlorogenic acid ester saponin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The inhibitory effects of Orengedokuto on inducible PGE2 production in BV-2 microglial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bioactivetech.pl [bioactivetech.pl]
- 14. Xanthohumol and related prenylated flavonoids inhibit inflammatory cytokine production in LPS-activated THP-1 monocytes: structure-activity relationships and in silico binding to myeloid differentiation protein-2 (MD-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
Isoxanthohumol's Impact on the JAK/STAT Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoxanthohumol (IXN), a prenylflavonoid found in hops (Humulus lupulus) and beer, has garnered significant interest for its diverse biological activities. Among these, its potential to modulate key cellular signaling pathways implicated in inflammation and cancer has become a focal point of research. This technical guide provides an in-depth overview of the current understanding of this compound's effects on the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. The JAK/STAT pathway is a critical regulator of cytokine signaling, playing a pivotal role in immune responses, cell proliferation, and differentiation. Its dysregulation is a hallmark of numerous inflammatory diseases and malignancies, making it a prime target for therapeutic intervention. This document summarizes the key findings, presents available data in a structured format, details relevant experimental methodologies, and provides visual representations of the signaling cascade and experimental workflows.
Core Findings: this compound's Interference with JAK/STAT Signaling
Research has indicated that this compound interferes with the JAK/STAT signaling pathway, leading to the inhibition of pro-inflammatory gene expression.[1][2] A key study demonstrated this effect in the human monoblastic leukemia cell line, MonoMac6.[1][2] In this cellular model, IXN was shown to block the signaling cascades dependent on IFN-γ, IL-4, and IL-6, which are all known activators of the JAK/STAT pathway.[2] This interference at the signaling level translates to a significant downstream effect: the inhibition of pro-inflammatory gene induction at the transcriptional level following stimulation with lipopolysaccharide (LPS) and 12-O-tetradecanoylphorbol-13-acetate (TPA).[2]
While the precise molecular mechanism of how this compound interferes with the JAK/STAT pathway is not fully elucidated, the evidence points towards a modulatory role rather than direct enzymatic inhibition of the JAK kinases. Further research is required to pinpoint the exact molecular targets of IXN within this pathway. It is important to note that much of the detailed mechanistic work on prenylflavonoids' effects on this pathway has focused on the related compound, Xanthohumol (XN), which has been shown to directly inhibit STAT3 activation.
Quantitative Data
Currently, there is a limited amount of publicly available quantitative data, such as IC50 values, for the direct inhibition of specific Janus kinases (JAK1, JAK2, JAK3, TYK2) or Signal Transducer and Activator of Transcription (STAT) proteins by this compound. The primary reported effect is the downstream inhibition of gene expression.
Table 1: Summary of this compound's Effects on the JAK/STAT Pathway
| Parameter | Cell Line | Treatment | Observed Effect | Reference |
| JAK/STAT Signaling | MonoMac6 | This compound | Blocked IFN-γ, IL-4, and IL-6 dependent signaling | [2] |
| Pro-inflammatory Gene Expression | MonoMac6 | This compound following LPS/TPA stimulation | Strong inhibition of pro-inflammatory gene induction at the transcriptional level | [2] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the biological context and experimental procedures, the following diagrams have been generated using the DOT language.
JAK/STAT Signaling Pathway
Caption: The JAK/STAT signaling pathway and the putative point of interference by this compound.
Experimental Workflow for Assessing this compound's Effects
References
Preliminary Studies on the Neuroprotective Potential of Isoxanthohumol: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoxanthohumol (IXN) is a prenylflavonoid found in hops (Humulus lupulus) and is a major metabolite of Xanthohumol (XN), the principal prenylated chalcone in hops. During the brewing process, XN is largely converted to IXN. While a substantial body of research has focused on the neuroprotective effects of XN, emerging studies are beginning to elucidate the direct biological activities of IXN, suggesting its potential as a therapeutic agent in neurodegenerative diseases. This technical guide provides a comprehensive overview of the preliminary studies on the neuroprotective potential of this compound, with a focus on its antioxidant and anti-inflammatory properties. Due to the limited direct research on IXN's neuroprotective effects, relevant data on its precursor, Xanthohumol, is included to provide a broader context for its potential mechanisms of action.
Quantitative Data on Bioactivity
The following tables summarize the available quantitative data on the biological activities of this compound and its precursor, Xanthohumol, relevant to neuroprotection.
Table 1: In Vitro Anti-inflammatory and Antioxidant Activity of this compound (IXN)
| Biological Activity | Assay/Model | Test Substance | Concentration/IC₅₀ | Outcome |
| Anti-inflammatory | LPS-stimulated RAW 264.7 mouse macrophages | This compound | IC₅₀: 21.9 ± 2.6 µM | Inhibition of Nitric Oxide (NO) production |
| Anti-inflammatory | High-fat diet-induced insulin resistance model in mice | This compound | Not specified | Decreased levels of pro-inflammatory cytokines IL-1β and TNF-α |
| Antioxidant | Peroxyl radical scavenging | This compound | More potent than Xanthohumol | Scavenging of peroxyl radicals |
| Antioxidant | Hydroxyl radical scavenging | This compound | Same effect as Trolox | Scavenging of hydroxyl radicals |
Table 2: In Vitro and In Vivo Neuroprotective and Associated Activities of Xanthohumol (XN)
| Biological Activity | Assay/Model | Test Substance | Concentration/Dosage | Outcome |
| Anti-inflammatory | LPS-stimulated RAW 264.7 mouse macrophages | Xanthohumol | IC₅₀: 12.9 ± 1.2 µM | Inhibition of Nitric Oxide (NO) production |
| Anti-inflammatory | LPS-stimulated BV2 microglial cells | Xanthohumol | Not specified | Inhibition of NO, IL-1β, and TNF-α production |
| Anti-apoptotic | Middle Cerebral Artery Occlusion (MCAO) in rats | Xanthohumol | 0.2 and 0.4 mg/kg | Inhibition of active caspase-3 expression |
| Neuroprotection | MCAO in rats | Xanthohumol | 0.2 and 0.4 mg/kg | 40% and 60% reduction in infarct area, respectively |
| Antioxidant | Hydroxyl radical formation (H₂O₂/NaOH/DMSO system) | Xanthohumol | 1.5 and 3 µM | Marked reduction in ESR signal intensity |
| Inhibition of Aβ Accumulation | N2a/APP cells | Xanthohumol | Not specified | Attenuated Aβ accumulation |
| Inhibition of Tau Phosphorylation | N2a/APP and HEK293/Tau cells | Xanthohumol | Not specified | Ameliorated tau hyperphosphorylation |
Key Signaling Pathways
The neuroprotective potential of this compound and Xanthohumol is attributed to their ability to modulate key signaling pathways involved in inflammation and oxidative stress.
Inhibition of NF-κB Signaling Pathway
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a critical regulator of the inflammatory response. In neurodegenerative diseases, the overactivation of this pathway in microglia and astrocytes leads to the production of pro-inflammatory cytokines and neurotoxic mediators. Both IXN and XN have been shown to inhibit the NF-κB signaling cascade.[1] This inhibition is a key mechanism underlying their anti-inflammatory effects.
Activation of Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Activation of the Nrf2 pathway is a crucial defense mechanism against oxidative stress, a key pathological feature of many neurodegenerative diseases.[2] Xanthohumol has been shown to activate the Nrf2 pathway, leading to enhanced cellular protection against oxidative damage.[2][3] While direct evidence for IXN is still emerging, its structural similarity to XN suggests it may also modulate this pathway.
Experimental Protocols
This section details the methodologies for key experiments cited in the preliminary studies of this compound and Xanthohumol.
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in Macrophages
-
Objective: To assess the anti-inflammatory potential of a test compound by measuring its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Line: RAW 264.7 mouse macrophage cell line.
-
Protocol:
-
Seed RAW 264.7 cells in 96-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound (e.g., this compound or Xanthohumol) for a specified period (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Include a vehicle control group (no test compound) and a negative control group (no LPS stimulation).
-
Incubate the cells for a defined period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent assay.
-
Determine the cell viability using an MTT or similar assay to rule out cytotoxicity of the test compound.
-
Calculate the percentage of NO inhibition relative to the LPS-stimulated vehicle control. The IC₅₀ value (the concentration at which 50% of NO production is inhibited) can be determined from a dose-response curve.
-
In Vivo Neuroprotection Assay: Middle Cerebral Artery Occlusion (MCAO) Model in Rats
-
Objective: To evaluate the neuroprotective efficacy of a test compound in an in vivo model of ischemic stroke.
-
Animal Model: Male Sprague-Dawley rats.
-
Protocol:
-
Anesthetize the rats.
-
Administer the test compound (e.g., Xanthohumol at 0.2 or 0.4 mg/kg) or vehicle intraperitoneally at a specific time point before MCAO (e.g., 10 minutes prior).[4][5]
-
Induce focal cerebral ischemia by occluding the middle cerebral artery (MCA) using the intraluminal filament technique.
-
After a defined period of occlusion (e.g., 2 hours), withdraw the filament to allow for reperfusion.
-
Monitor the animals and assess neurobehavioral deficits at specific time points post-MCAO (e.g., 24 hours) using a standardized neurological scoring system.
-
At the end of the experiment (e.g., 24 hours post-MCAO), euthanize the animals and perfuse the brains.
-
Harvest the brains and section them.
-
Stain the brain sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
Quantify the infarct volume using image analysis software.
-
Perform biochemical analyses on brain tissue homogenates (e.g., Western blot for inflammatory and apoptotic markers like TNF-α and active caspase-3).[4][5]
-
Discussion and Future Directions
The preliminary data strongly suggest that this compound possesses anti-inflammatory and antioxidant properties, which are key mechanisms for neuroprotection. Its ability to inhibit NO production and scavenge free radicals indicates its potential to mitigate the oxidative stress and neuroinflammation that are hallmarks of neurodegenerative diseases.
However, the current body of research on the direct neuroprotective effects of this compound is limited. The majority of studies have focused on its precursor, Xanthohumol. While the data on XN provides a valuable framework for understanding the potential of IXN, further research is imperative to delineate the specific neuroprotective activities of this compound.
Future research should focus on:
-
Direct Neuroprotective Effects: Investigating the effects of IXN on neuronal cell viability, apoptosis, and function in in vitro models of neurodegeneration (e.g., using primary neurons or neuronal cell lines exposed to neurotoxins like Aβ peptides or glutamate).
-
In Vivo Efficacy: Evaluating the neuroprotective effects of IXN in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
-
Mechanism of Action: Elucidating the precise molecular targets and signaling pathways modulated by IXN in neuronal and glial cells, including its effects on the Nrf2 pathway.
-
Pharmacokinetics and Bioavailability: Determining the blood-brain barrier permeability and brain distribution of IXN to assess its potential for central nervous system applications.
Conclusion
This compound is a promising natural compound with demonstrated anti-inflammatory and antioxidant activities. While direct evidence for its neuroprotective potential is still in its early stages, the available data, coupled with the extensive research on its precursor Xanthohumol, provides a strong rationale for its further investigation as a potential therapeutic agent for neurodegenerative diseases. The data and protocols presented in this whitepaper serve as a foundation for researchers and drug development professionals to design and execute further studies to fully uncover the neuroprotective potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Xanthohumol Protects Against Neuronal Excitotoxicity and Mitochondrial Dysfunction in APP/PS1 Mice: An Omics-Based Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Neuroprotective effects of xanthohumol, a prenylated flavonoid from hops (Humulus lupulus), in ischemic stroke of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Isoxanthohumol in Beer using HPLC-DAD
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for the quantification of isoxanthohumol (IXN) in various beer matrices. This compound, a principal prenylflavonoid in beer, is formed through the isomerization of xanthohumol during the wort boiling process.[1][2][3] Given its potential biological activities, including anti-cancer and antiviral properties, accurate quantification is crucial for researchers, brewers, and drug development professionals.[3][4] This document provides a comprehensive protocol covering sample preparation, chromatographic conditions, and method validation parameters.
Introduction
Hops (Humulus lupulus) are a primary ingredient in brewing, contributing to beer's bitterness, aroma, and stability.[5][6] They are also a rich source of prenylated flavonoids, with xanthohumol (XN) being the most abundant.[1][7] During the brewing process, particularly the boiling of the wort, xanthohumol undergoes thermal isomerization to form this compound (IXN).[1][2] Consequently, IXN is often the most prevalent prenylflavonoid found in finished beer.[2] The growing interest in the health benefits of these compounds necessitates a validated analytical method for their precise measurement in a complex matrix like beer. The HPLC-DAD method presented here offers a sensitive and specific approach for the determination of IXN.
Experimental Protocol
2.1. Apparatus and Materials
-
HPLC System: An integrated HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode-Array Detector (DAD).
-
Chromatography Column: A C18 or C30 reversed-phase column (e.g., 150 mm × 3.0 mm, 3 µm particle size) is suitable for separation.[5]
-
Reagents and Standards:
-
This compound (IXN) analytical standard (>98% purity).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Phosphoric acid or Formic acid (analytical grade).
-
Ultrapure water (Type I).
-
-
Sample Preparation:
-
Ultrasonic bath for degassing.
-
Syringe filters (0.22 µm or 0.45 µm, PTFE or nylon).
-
Centrifuge.
-
Volumetric flasks and pipettes.
-
2.2. Standard Solution Preparation
-
Stock Solution (1000 mg/L): Accurately weigh 10 mg of IXN standard and dissolve it in 10 mL of methanol in a volumetric flask. Store this solution at 4°C, protected from light.[1]
-
Working Standards (0.1 - 20 mg/L): Prepare a series of working standards by serially diluting the stock solution with a mixture of mobile phase A and B (e.g., 50:50 v/v) to create a calibration curve.[1][8] A typical range would include at least five concentration levels.
2.3. Sample Preparation A simplified direct analysis approach is recommended for efficiency and to minimize sample manipulation.
-
Degassing: Place an aliquot of beer (approx. 20-30 mL) in a beaker and degas it in an ultrasonic bath for 30-60 minutes.[1]
-
Dilution & Precipitation: Mix 0.5 mL of the degassed beer sample with 0.5 mL of acidified acetonitrile (containing 0.2% phosphoric acid).[6][8] This step helps to precipitate proteins and other macromolecules.
-
Centrifugation: Centrifuge the mixture at high speed (e.g., 10,000 rpm) for 10 minutes.
-
Filtration: Collect the clear supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial for analysis.[1]
2.4. HPLC-DAD Conditions The following table summarizes the recommended starting conditions for the HPLC-DAD analysis.
| Parameter | Recommended Condition |
| Column | Reversed-Phase C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-3 min: 20-50% B; 3-6 min: 70% B; 6-15 min: 100% B; 15-20 min: 100% B; 20-25 min: return to 20% B[1] |
| Flow Rate | 0.7 mL/min[4] |
| Column Temperature | 35 - 40 °C[3][5] |
| Injection Volume | 5 - 20 µL[1][3] |
| Detection Wavelength | 280 nm for this compound. A secondary wavelength of 370 nm can be used to monitor for Xanthohumol.[3] |
2.5. Quantification Create a calibration curve by plotting the peak area of the IXN standard against its concentration. Apply linear regression to the data. The concentration of IXN in the beer sample is calculated using the regression equation and accounting for the initial dilution factor.
Method Validation Summary
The described method is based on protocols validated in multiple studies. The following table summarizes typical performance characteristics.
| Validation Parameter | Typical Value |
| Linearity (r²) | > 0.999[7][9] |
| Limit of Detection (LOD) | 0.04 - 16 µg/L[9] |
| Limit of Quantification (LOQ) | 0.1 - 50 µg/L[9] |
| Precision (RSD%) | < 2.5%[5] |
| Accuracy / Recovery | > 90%[7][9] |
Visualization of Protocols
Caption: Experimental workflow for IXN quantification in beer.
Caption: Conversion of Xanthohumol to this compound during brewing.
Conclusion
The HPLC-DAD method outlined in this application note is a highly effective tool for the routine quantification of this compound in beer. The procedure features a straightforward sample preparation protocol and utilizes standard reversed-phase chromatography, making it accessible to most analytical laboratories. This method's reliability and sensitivity are crucial for quality control in the brewing industry and for further research into the nutraceutical properties of hop-derived compounds.
References
- 1. Determination of Xanthohumol in Hops, Food Supplements and Beers by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. shimadzu.com [shimadzu.com]
- 4. lcms.cz [lcms.cz]
- 5. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 6. lcms.labrulez.com [lcms.labrulez.com]
- 7. Determination of Xanthohumol in Hops, Food Supplements and Beers by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for LC-MS/MS Analysis of Isoxanthohumol and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoxanthohumol (IXN) is a prenylflavonoid found in hops and beer, originating from the isomerization of xanthohumol during the brewing process.[1] It and its metabolites have garnered significant interest in the scientific community due to their potential therapeutic effects, including anti-cancer, anti-obesity, and estrogenic activities.[1][2] Accurate and sensitive quantification of this compound and its metabolites in biological matrices is crucial for pharmacokinetic studies, understanding its mechanism of action, and developing it as a potential therapeutic agent. This document provides a detailed LC-MS/MS protocol for the analysis of this compound and its key metabolites, including 8-prenylnaringenin (8-PN), hydroxylated derivatives, and glucuronidated conjugates.
Experimental Protocols
This section details the methodologies for sample preparation, liquid chromatography, and mass spectrometry for the quantitative analysis of this compound and its metabolites in biological matrices such as plasma and urine.
Sample Preparation
The choice of sample preparation method depends on the biological matrix and whether the analysis requires the quantification of conjugated metabolites.
a) Plasma/Serum - Protein Precipitation (for total this compound and metabolites after enzymatic hydrolysis)
This protocol is suitable for the analysis of total (free and conjugated) this compound and its metabolites.
-
Enzymatic Hydrolysis: To 100 µL of plasma or serum, add 900 µL of 0.1 M sodium acetate buffer (pH 4.7), 200 µL of 50 mM ascorbic acid, and 1 mL of β-glucuronidase/sulfatase solution (from Helix pomatia).[3] Incubate the mixture at 37°C for 30 minutes to deconjugate glucuronidated and sulfated metabolites.[3]
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled this compound or a structurally similar compound not present in the sample) to the hydrolyzed sample.
-
Vortexing and Centrifugation: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation. Centrifuge the sample at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[4]
-
Supernatant Collection: Carefully collect the supernatant and transfer it to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen at a temperature below 40°C. Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Final Centrifugation: Centrifuge the reconstituted sample at 14,000 rpm for 5 minutes to remove any remaining particulate matter. Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
b) Urine - Solid-Phase Extraction (SPE) (for total this compound and metabolites)
This protocol is effective for cleaning up urine samples and concentrating the analytes of interest.
-
Enzymatic Hydrolysis: To 500 µL of urine, add 100 µL of an acidic buffer (e.g., 1.0 M acetate buffer, pH 4.0) and 20 µL of β-glucuronidase.[5] Vortex and incubate at 63°C for 30 minutes.[5]
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 200 mg/3 mL) by passing 6 mL of methanol followed by 9 mL of 2% acetic acid in water.[3]
-
Sample Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of 2% acetic acid in 30% methanol to remove interfering substances.[3]
-
Elution: Elute this compound and its metabolites with 10 mL of methanol containing 2% acetic acid.[3]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at a temperature below 40°C. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Liquid Chromatography (LC)
Chromatographic separation is typically achieved using a reversed-phase C18 column.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Gradient Elution:
-
0-2 min: 20% B
-
2-10 min: 20% to 95% B (linear gradient)
-
10-12 min: 95% B (hold)
-
12-12.1 min: 95% to 20% B (linear gradient)
-
12.1-15 min: 20% B (re-equilibration)
-
Mass Spectrometry (MS/MS)
A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is recommended for sensitive and specific quantification. Both positive and negative electrospray ionization (ESI) modes can be used, with negative mode often providing better sensitivity for phenolic compounds.
-
Ionization Mode: Electrospray Ionization (ESI), Negative or Positive.
-
Ion Source Temperature: 490°C.[6]
-
Ion Spray Voltage: -4200 V (Negative mode).[6]
-
MRM Transitions: The following table lists suggested MRM transitions for this compound and its key metabolite, 8-prenylnaringenin. It is recommended to optimize collision energies and select the most abundant and specific transitions for the instrument in use.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| This compound (IXN) | 353.1 | 119.1 | Negative |
| 355.1 | 179.0 | Positive[4] | |
| 8-Prenylnaringenin (8-PN) | 339.1 | 219.0 | Negative |
| 339.15 | - | Negative (SIM)[7] | |
| Hydroxylated IXN | 371.1 | - | Negative |
| IXN-Glucuronide | 529.1 | 353.1 | Negative |
Data Presentation
The following tables summarize quantitative data for this compound and its metabolites from published studies. These values can serve as a reference for expected concentrations in different biological matrices.
Table 1: Pharmacokinetic Parameters of this compound in Rodents
| Species | Dose | Cmax (µmol/L) | Tmax (h) | T1/2 (h) | Reference |
| Mouse | 50 mg/kg BW (oral) | 3.95 ± 0.81 | 0.6 | 1.43 | [8] |
| Rat | 1.86 mg/kg BW (oral) | ~0.05 (as XN) | ~4 | - | [9] |
| Rat | 5.64 mg/kg BW (oral) | ~0.12 (as XN) | ~4 | - | [9] |
| Rat | 16.9 mg/kg BW (oral) | ~0.42 (as XN) | ~4 | - | [9] |
| Note: Some data is for the parent compound Xanthohumol (XN), from which this compound is derived. |
Table 2: Concentrations of this compound and 8-Prenylnaringenin in Human Plasma and Urine after Beer Consumption
| Analyte | Matrix | Concentration Range | Notes | Reference |
| This compound (IXN) | Plasma | Increase observed after alcoholic beer intake | - | [10] |
| This compound (IXN) | Urine | Higher after beer and non-alcoholic beer intake | - | [10] |
| 8-Prenylnaringenin (8-PN) | Plasma | - | - | [10] |
| 8-Prenylnaringenin (8-PN) | Urine | - | - | [10] |
Concentrations can vary significantly based on the amount and type of beer consumed, as well as individual metabolism.
Visualizations
Experimental Workflow
Caption: LC-MS/MS workflow for this compound analysis.
Signaling Pathways of this compound
This compound and its parent compound, xanthohumol, have been shown to modulate several key signaling pathways involved in cancer and metabolic diseases.
1. AMPK Signaling Pathway
This compound has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a central role in regulating cellular energy homeostasis.[1] Activation of AMPK can lead to beneficial effects on lipid metabolism.
Caption: this compound's activation of AMPK and PI3K/AKT pathways.
2. Notch Signaling Pathway
Xanthohumol, the precursor to this compound, has been demonstrated to inhibit the Notch signaling pathway, which is often dysregulated in cancer and plays a role in cell proliferation, differentiation, and survival.[11]
References
- 1. This compound improves hepatic lipid metabolism via regulating the AMPK/PPARα and PI3K/AKT signaling pathways in hyperlipidemic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Human Phase I and Phase II Metabolites of Hop (Humulus lupulus) Prenylated Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tissue distribution and pharmacokinetics of this compound from hops in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. hopsteiner.us [hopsteiner.us]
- 7. Enantiospecific analysis of 8-prenylnaringenin in biological fluids by liquid-chromatography-electrospray ionization mass spectrometry: application to preclinical pharmacokinetic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [Determination of xanthohumol in beer by solid-phase extraction-high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Notch signaling pathway - Wikipedia [en.wikipedia.org]
- 11. Xanthohumol-mediated suppression of Notch1 signaling is associated with antitumor activity in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Purification of Isoxanthohumol from Xanthohumol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of Isoxanthohumol (IXN) via the isomerization of Xanthohumol (XN), followed by its purification. This document is intended to guide researchers through the chemical conversion and subsequent isolation of high-purity this compound for various research and development applications.
Introduction
Xanthohumol (XN), a prenylated chalcone found in the hop plant (Humulus lupulus L.), is a versatile bioactive molecule with a broad spectrum of activities.[1][2] this compound (IXN) is the most abundant prenylflavonoid in beer, formed from the cyclization of Xanthohumol during the brewing process.[2][3][4][5] This isomerization can be induced under thermal, acidic, or alkaline conditions.[2][3] IXN itself exhibits a range of biological activities, including antiproliferative, anti-inflammatory, and antiviral properties, making it a compound of significant interest in drug development.[6][7] Furthermore, IXN is a metabolic precursor to 8-prenylnaringenin (8-PN), one of the most potent phytoestrogens known.[6][8]
This document outlines the chemical principles and provides detailed protocols for the conversion of Xanthohumol to this compound and its subsequent purification.
Chemical Transformation: Xanthohumol to this compound
The conversion of Xanthohumol to this compound is an intramolecular cyclization reaction, specifically a Michael addition.[8] This reaction is facilitated by heat or changes in pH.[2][9]
Reaction Mechanism
The process involves the cyclization of the chalcone structure of Xanthohumol to form the flavanone structure of this compound. This non-enzymatic cyclization is a key step in the formation of IXN during processes like wort boiling in brewing.[5][10]
Caption: Conversion of Xanthohumol to this compound.
Experimental Protocols
Synthesis of this compound from Xanthohumol
This protocol describes the base-catalyzed isomerization of Xanthohumol to this compound.
Materials:
-
Xanthohumol (starting material)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve a known quantity of Xanthohumol in a minimal amount of a suitable organic solvent (e.g., methanol) if necessary for transfer.
-
Prepare an aqueous solution of sodium hydroxide. A previously described method utilizes an aqueous NaOH solution at 0 °C.[11]
-
Add the Xanthohumol solution to the chilled NaOH solution in a round-bottom flask placed in an ice bath, with continuous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, neutralize the mixture with a suitable acid (e.g., dilute HCl) to a neutral pH.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain crude this compound.
Purification of this compound
This section outlines two common methods for the purification of this compound: High-Performance Liquid Chromatography (HPLC) and High-Speed Counter-Current Chromatography (HSCCC).
Instrumentation and Columns:
-
A preparative or semi-preparative HPLC system with a UV detector is required.
-
Reversed-phase columns such as C18 or phenyl columns are commonly used.[9]
Mobile Phase:
-
A typical mobile phase consists of a gradient of methanol or acetonitrile and water, often with a small amount of acid (e.g., formic acid) to improve peak shape.[12] A mobile phase containing 40% methanol and 12% 2-propanol has also been reported for the analysis of this compound.[9]
Procedure:
-
Dissolve the crude this compound in a suitable solvent (e.g., methanol).
-
Filter the solution through a 0.2 µm syringe filter to remove any particulate matter.
-
Inject the sample onto the HPLC column.
-
Monitor the elution profile at a suitable wavelength (e.g., 286 nm for IXN).[12]
-
Collect the fractions corresponding to the this compound peak.
-
Combine the collected fractions and remove the solvent under reduced pressure to obtain purified this compound.
HSCCC is an effective technique for the preparative separation and purification of natural products.
Solvent System:
-
A two-phase solvent system is employed. A system consisting of n-hexane-ethyl acetate-methanol-water has been successfully used for the purification of Xanthohumol and can be adapted for this compound.[13][14]
Procedure:
-
Prepare and equilibrate the two-phase solvent system.
-
Dissolve the crude this compound in a mixture of the upper and lower phases.
-
Fill the HSCCC column with the stationary phase.
-
Inject the sample solution into the column.
-
Pump the mobile phase through the column at a specific flow rate while the column is rotating at a set speed.
-
Monitor the effluent with a UV detector and collect fractions.
-
Analyze the collected fractions by HPLC to identify those containing pure this compound.
-
Combine the pure fractions and evaporate the solvent to yield purified this compound. A purity of over 95% with an extraction yield of 93.60% has been reported for Xanthohumol using this method.[13][14][15]
Data Presentation
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₂₁H₂₂O₅ | [16],[17] |
| Molecular Weight | 354.40 g/mol | [16],[17] |
| Exact Mass | 354.146724 g/mol | [17] |
| Appearance | Pale yellow amorphous powder | [11] |
| UV λmax | 289 nm | [7] |
| Mass Spectrometry (ESI-MS) | ||
| [M+H]⁺ (m/z) | 355 | [18] |
| ¹H NMR (CD₃OD, 700 MHz) | See original publication for full data | [19] |
| ¹³C NMR (CD₃OD, 100 MHz) | See original publication for full data | [19] |
Table 2: HPLC and HSCCC Parameters for Purification
| Parameter | HPLC | HSCCC | Reference(s) |
| Column | Reversed-phase C18 or Phenyl | N/A | [9] |
| Mobile Phase | Gradient of Methanol/Acetonitrile and Water (with 1% Formic Acid) | n-hexane-ethyl acetate-methanol-water (e.g., 5:5:4:3 v/v/v/v) | [12],[14] |
| Detection Wavelength | 286 nm | UV detector | [12] |
| Reported Purity | >95% (analytical scale) | >95% | [13],[15] |
| Reported Yield | Dependent on loading and resolution | 93.60% (for Xanthohumol) | [13],[14] |
Signaling Pathways Modulated by this compound
This compound has been shown to modulate several key signaling pathways implicated in various diseases, including cancer and metabolic disorders.
Caption: Key signaling pathways modulated by this compound.
This compound has been demonstrated to:
-
Improve hepatic lipid metabolism by upregulating the AMPK/PPARα and PI3K/AKT signaling pathways.[20]
-
Interfere with the JAK/STAT signaling pathway, leading to the inhibition of pro-inflammatory gene expression.[6][16][21]
-
Reduce the expression of transforming growth factor-β (TGF-β), which is involved in cancer cell invasion.[6][16][21]
Conclusion
The conversion of Xanthohumol to this compound is a straightforward and efficient process that can be achieved under mild laboratory conditions. Subsequent purification using chromatographic techniques such as HPLC or HSCCC can yield high-purity this compound suitable for a wide range of research applications, from in vitro cellular assays to in vivo animal studies. The diverse biological activities of this compound, mediated through its interaction with key cellular signaling pathways, underscore its potential as a lead compound in drug discovery and development.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Xanthohumol—A Miracle Molecule with Biological Activities: A Review of Biodegradable Polymeric Carriers and Naturally Derived Compounds for Its Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative analysis of xanthohumol and related prenylflavonoids in hops and beer by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound--Biologically active hop flavonoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. The hop-derived compounds xanthohumol, this compound and 8-prenylnaringenin are tight-binding inhibitors of human aldo-keto reductases 1B1 and 1B10 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chiral separation of this compound and 8-prenylnaringenin in beer, hop pellets and hops by HPLC with chiral columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Preparative isolation and purification of xanthohumol from hops (Humulus lupulus L.) by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Preparative isolation and purification of xanthohumol from hops (Humulus lupulus L.) by high-speed counter-current chromatography [agris.fao.org]
- 16. goldbio.com [goldbio.com]
- 17. spectrabase.com [spectrabase.com]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis of xanthohumol and xanthohumol-d 3 from naringenin - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05443K [pubs.rsc.org]
- 20. This compound improves hepatic lipid metabolism via regulating the AMPK/PPARα and PI3K/AKT signaling pathways in hyperlipidemic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Pressurized Hot Water Extraction of Isoxanthohumol from Hops: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoxanthohumol (IX), a prenylflavonoid found in hops (Humulus lupulus L.), has garnered significant interest within the scientific community due to its diverse biological activities, including anti-inflammatory, anti-cancer, and antioxidant properties. This document provides detailed application notes and protocols for the efficient extraction of this compound from hops using Pressurized Hot Water Extraction (PHWE), an environmentally friendly and selective extraction technique. The provided methodologies, quantitative data, and pathway visualizations are intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the isolation and investigation of this promising bioactive compound.
Introduction
Hops, the female cones of the hop plant, are a rich source of various secondary metabolites, including a unique class of prenylated flavonoids. Among these, this compound (IX) is a notable flavanone that is primarily formed through the thermal isomerization of xanthohumol (XN) during processes such as wort boiling in brewing or, as highlighted in this document, during Pressurized Hot Water Extraction (PHWE).[1][2] IX has demonstrated a range of pharmacological effects, including the modulation of key signaling pathways implicated in inflammation and cell proliferation, such as the JAK/STAT and NF-κB pathways.
Pressurized Hot Water Extraction (PHWE), also known as subcritical water extraction, utilizes water at temperatures between 100°C and 374°C under sufficient pressure to maintain its liquid state. This technique offers several advantages over conventional solvent extraction methods, including the use of a non-toxic, inexpensive, and environmentally benign solvent (water), as well as tunable selectivity by modifying the temperature and pressure. For the extraction of moderately polar compounds like this compound, PHWE has been shown to be a highly effective and selective method.[3][4]
This application note provides a detailed protocol for the PHWE of this compound from hops, a summary of expected yields at various temperatures, and visualizations of the key signaling pathways affected by this compound to aid in further research and drug development endeavors.
Experimental Protocols
Materials and Equipment
-
Hop Material: Dried hop cones or pellets. The variety of hops will influence the initial concentration of xanthohumol and, consequently, the yield of this compound. High xanthohumol-producing varieties are recommended for higher yields.
-
Reagents: Deionized water (HPLC grade for analysis). This compound and xanthohumol analytical standards (>95% purity).
-
Equipment:
-
Pressurized Hot Water Extraction (PHWE) system equipped with a high-pressure pump, extraction vessel, temperature controller, and collection vial.
-
Grinder or mill for sample preparation.
-
Sea sand (optional, as a dispersant).
-
Analytical balance.
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) for quantitative analysis.
-
Syringe filters (0.45 µm) for sample preparation before HPLC analysis.
-
Sample Preparation
-
Grinding: Grind the dried hop pellets or cones into a fine powder to increase the surface area for efficient extraction. A particle size range of 0.25 mm to 1.0 mm is recommended.[5]
-
Mixing (Optional): For improved packing and to prevent channeling within the extraction cell, the hop powder can be mixed with an inert dispersant like sea sand. A 1:2 ratio of hop powder to sea sand by weight is a common practice.[4]
-
Loading the Extraction Cell: Accurately weigh and pack the ground hop material (or the mixture with sea sand) into the extraction cell of the PHWE system. Ensure uniform packing to allow for consistent water flow.
Pressurized Hot Water Extraction (PHWE) Protocol
-
System Setup:
-
Place the packed extraction cell into the PHWE system.
-
Ensure all connections are secure to withstand the operational pressures.
-
Set the desired extraction temperature (e.g., 150°C for optimal this compound yield).
-
Set the system pressure to maintain water in its liquid state at the chosen temperature (e.g., 10.3 MPa or 1500 psi).[6]
-
-
Extraction Process:
-
Begin pumping deionized water through the extraction cell at a constant flow rate.
-
The extraction can be performed in static, dynamic, or a combination of both modes. A common approach involves multiple static cycles followed by a dynamic flush. For example, a total extraction time of 30 minutes can be divided into 6 cycles of 5 minutes each.[4]
-
-
Collection:
-
Collect the extract in a suitable vial. The extract will be an aqueous solution containing this compound and other water-soluble compounds.
-
-
Post-Extraction Processing:
-
Allow the collected extract to cool to room temperature.
-
Filter the extract through a 0.45 µm syringe filter to remove any particulate matter before analytical quantification.
-
Store the extract at 4°C in the dark to minimize degradation if not analyzed immediately.
-
Analytical Quantification by HPLC-DAD
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acidified water (e.g., with 0.1% formic acid) and an organic solvent like acetonitrile or methanol.
-
Flow Rate: Typically 1 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: Monitor at 280 nm for this compound and 370 nm for xanthohumol.[4]
-
-
Quantification:
-
Prepare a calibration curve using analytical standards of this compound and xanthohumol of known concentrations.
-
Inject the filtered hop extract onto the HPLC system.
-
Identify and quantify the peaks corresponding to this compound and xanthohumol by comparing their retention times and UV spectra with the standards.
-
Quantitative Data
The yield of this compound from hops using PHWE is highly dependent on the extraction temperature. Higher temperatures favor the thermal isomerization of xanthohumol to this compound, leading to a significant increase in the yield of the latter.
Table 1: Extraction Yield of Prenylflavonoids from Hops using PHWE at Different Temperatures
| Temperature (°C) | This compound (IX) Yield (mg/g of dry hops) | Xanthohumol (XN) Yield (mg/g of dry hops) | IX/XN Ratio |
| 50 | 0.07 | 0.10 | 0.7 |
| 100 | 0.23 | 0.12 | 1.9 |
| 150 | 2.34 | 0.11 | 21.3 |
| 200 | 1.85 | Not Reported | - |
Data adapted from Gil-Ramírez et al., 2012 and a study using Accelerated Solvent Extraction (a similar technique).[3][4][7]
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow
Caption: Experimental workflow for the extraction and quantification of this compound from hops using PHWE.
Signaling Pathways
This compound has been reported to interfere with key inflammatory signaling pathways. The following diagrams illustrate the putative mechanism of action of this compound on the JAK/STAT and NF-κB pathways.
Caption: Putative inhibition of the JAK/STAT signaling pathway by this compound.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Safety Precautions
-
High Pressure and Temperature: PHWE systems operate under high pressure and temperature. All personnel should be thoroughly trained in the operation of the specific equipment being used. Regular inspection and maintenance of the system are crucial to ensure safe operation.
-
Pressure Release: Always ensure that the system is fully depressurized before opening the extraction vessel. Follow the manufacturer's guidelines for safe depressurization.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, lab coat, and heat-resistant gloves, especially when handling hot components of the extraction system.
-
Ventilation: Ensure the PHWE system is operated in a well-ventilated area.
Conclusion
Pressurized Hot Water Extraction is a powerful and green technology for the selective extraction of this compound from hops. By carefully controlling the extraction parameters, particularly the temperature, it is possible to significantly enrich the extract in this compound. The protocols and data presented in this application note provide a solid foundation for researchers to efficiently isolate this bioactive compound for further investigation into its pharmacological properties and potential therapeutic applications. The provided diagrams of the experimental workflow and the affected signaling pathways offer a visual guide to aid in the planning and interpretation of research studies.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. hopsteiner.us [hopsteiner.us]
- 4. researchgate.net [researchgate.net]
- 5. US4344978A - Preparation of hop extracts rich in particular constituents - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Hop Compounds: Extraction Techniques, Chemical Analyses, Antioxidative, Antimicrobial, and Anticarcinogenic Effects - PMC [pmc.ncbi.nlm.nih.gov]
Cell culture protocols for studying Isoxanthohumol's effects on MCF-7 cells
Introduction
Isoxanthohumol (IXN) is a prenylflavonoid found in hops and beer that has garnered significant scientific interest for its potential anti-cancer properties.[1][2] This document provides detailed protocols for studying the effects of this compound on the MCF-7 human breast cancer cell line, a widely used model for estrogen receptor-positive breast cancer. The provided methodologies cover the assessment of cell viability, induction of apoptosis, and analysis of key signaling pathways.
Summary of this compound's Effects on MCF-7 Cells
This compound has been shown to inhibit the proliferation of MCF-7 cells in a time- and concentration-dependent manner.[1][2] Furthermore, it can sensitize doxorubicin-resistant MCF-7/ADR cells to chemotherapy by increasing apoptosis.[1][2] Mechanistically, IXN has been observed to modulate signaling pathways crucial for cell survival and proliferation, including the MAPK/ERK and PI3K/Akt pathways.[1]
Data Presentation
Table 1: Cytotoxicity of this compound (IXN) on MCF-7 and MCF-7/ADR Cells
| Cell Line | Treatment Duration | IC50 Value (µM) |
| MCF-7 | 72 hours | 11.1 ± 0.9[1] |
| MCF-7/ADR | 72 hours | 37.4 ± 5.1[1] |
Experimental Protocols
Cell Culture and Maintenance
Materials:
-
MCF-7 human breast cancer cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)[3]
-
Fetal Bovine Serum (FBS)[3]
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)[3]
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
6-well, 12-well, and 96-well plates
-
Humidified incubator (37°C, 5% CO2)[3]
Protocol:
-
Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[3]
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.[3]
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency. To subculture, wash the cells with PBS, detach them with Trypsin-EDTA, and re-seed them in new flasks at a lower density.
Cell Viability (MTT) Assay
This protocol determines the effect of this compound on the metabolic activity of MCF-7 cells, which is an indicator of cell viability.
Materials:
-
MCF-7 cells
-
Complete culture medium
-
This compound (IXN) stock solution (dissolved in DMSO)
-
96-well plates[3]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]
-
Dimethyl sulfoxide (DMSO)[3]
-
Microplate reader
Protocol:
-
Seed MCF-7 cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium.[3]
-
Incubate the plate for 24 hours to allow for cell attachment.[3]
-
Prepare serial dilutions of IXN in complete culture medium.
-
Remove the existing medium and add 100 µL of the IXN dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest IXN concentration).
-
Incubate the cells for 24, 48, or 72 hours.[1]
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3][4]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
MCF-7 cells
-
6-well plates
-
This compound (IXN)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed MCF-7 cells in 6-well plates at a density of 2 x 10⁵ cells per well.[3]
-
After 24 hours, treat the cells with various concentrations of IXN for the desired time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization, including any floating cells from the medium.
-
Wash the cells twice with cold PBS.[3]
-
Resuspend the cells in 1X binding buffer provided in the kit.[3]
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[3][4]
-
Incubate in the dark for 15 minutes at room temperature.[3][4]
-
Analyze the stained cells by flow cytometry within one hour.[3]
Western Blot Analysis
This protocol is used to detect changes in the expression and phosphorylation of proteins in key signaling pathways.
Materials:
-
MCF-7 cells
-
6-well plates
-
This compound (IXN)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-cleaved PARP, anti-cleaved caspase-3, anti-cleaved caspase-9, anti-Mcl-1, anti-Survivin, and a loading control like β-actin or GAPDH)[1]
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection system
Protocol:
-
Seed MCF-7 cells in 6-well plates and treat with IXN as described for the apoptosis assay.
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[3]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[3]
-
Incubate the membrane with primary antibodies overnight at 4°C.[3]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[3]
-
Detect the protein bands using a chemiluminescence detection system.[3]
Visualizations
Caption: Experimental workflow for studying this compound's effects.
Caption: this compound's impact on key signaling pathways.
References
- 1. Prenylflavonoid this compound Sensitizes MCF-7/ADR Cells to Doxorubicin Cytotoxicity via Acting as a Substrate of ABCB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Induction of Apoptosis in Human Breast Cancer MCF-7 Cells by a Semi-Synthetic Derivative of Artemisinin: A Caspase-Related Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Experimental Design: Isoxanthohumol in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and executing in vivo experiments in mice to evaluate the efficacy and mechanisms of Isoxanthohumol (IXN), a prenylflavonoid with promising therapeutic potential. The protocols outlined below are based on established methodologies from various research studies and are intended to serve as a detailed starting point for investigators.
Preclinical In Vivo Experimental Design Considerations
Successful in vivo evaluation of this compound requires careful planning of the experimental design, including the selection of an appropriate animal model, determination of the optimal dose and administration route, and establishment of a relevant treatment duration.
Animal Models
The choice of mouse model is critical and should align with the therapeutic area of interest. Based on existing literature, IXN has been investigated in the following models:
-
Metabolic Disorders:
-
Hyperlipidemia and Hepatic Steatosis: High-fat diet (HFD)-induced obese mice are a common model to study the effects of IXN on lipid metabolism. C57BL/6 mice are frequently used for these studies.
-
Obesity and Glucose Metabolism: Germ-free (GF) and conventional C57BL/6N mice fed an HFD can be used to investigate the role of the gut microbiome in the anti-obesity effects of IXN.
-
-
Inflammation:
-
Colitis: Dextran sulfate sodium (DSS)-induced colitis in mice serves as a robust model for intestinal inflammation.
-
-
Cardiovascular Disease:
-
Neointimal Hyperplasia: Femoral artery wire injury in mice is a standard model to study restenosis and the effects of IXN on vascular smooth muscle cell proliferation.
-
-
Cancer:
-
Metastasis: The B16-F10 melanoma cell line injected intravenously into C57BL/6 mice is a widely used model to assess the anti-metastatic potential of compounds like IXN.
-
Tumor Xenografts: Subcutaneous injection of human cancer cell lines (e.g., colorectal, breast) into immunodeficient mice (e.g., BALB/c nude) is a common approach to evaluate the anti-tumor effects of IXN.
-
Dosage, Administration, and Treatment Duration
Administration Route: Oral gavage is the most frequently reported method for administering IXN in mice, mimicking the intended route of human consumption.
Vehicle: A common vehicle for dissolving IXN for oral administration is a solution of 3% hydroxypropyl-β-cyclodextrin and 5% ethanol.
Dosage and Duration: The dosage and duration of IXN treatment are dependent on the specific disease model. The following table summarizes dosages used in various studies.
| Disease Model | Mouse Strain | Dosage (mg/kg body weight) | Route of Administration | Treatment Duration | Reference |
| Pharmacokinetics | C57BL/6J | 30 mg/kg (daily) or 50 mg/kg (single dose) | Oral Gavage | 14 days or single dose | [1] |
| Hyperlipidemia | C57BL/6J | 350 mg/kg (with Triton WR-1339) | Oral Gavage | Single dose co-administered | [2] |
| Obesity | C57BL/6N GF | 60 and 180 mg/kg | Oral Gavage | 8 weeks | |
| Colitis (related compound Xanthohumol) | C57BL/6 | 0.1, 1, or 10 mg/kg | Oral Gavage | 3 weeks (2 weeks pre-treatment, 1 week with DSS) | |
| Gas Gangrene Infection | Kunming mice | 50 mg/kg | Intramuscular injection | Every 8 hours for 24 hours | |
| Tumorigenicity (related compound Xanthohumol) | BALB/c | 100 and 200 mg/kg | Oral Gavage | 14 days |
Experimental Protocols
This section provides detailed step-by-step protocols for key assays used to evaluate the in vivo effects of this compound.
Protocol for Oral Gavage Administration of this compound
-
Preparation of Dosing Solution:
-
Calculate the required amount of IXN based on the mean body weight of the mice in each group and the desired dosage.
-
Dissolve the calculated amount of IXN in a suitable vehicle (e.g., 3% hydroxypropyl-β-cyclodextrin and 5% ethanol). Ensure complete dissolution; gentle warming or sonication may be required.
-
Prepare a fresh dosing solution daily.
-
-
Animal Handling and Dosing:
-
Weigh each mouse accurately before dosing.
-
Gently restrain the mouse, ensuring a firm but not restrictive grip.
-
Use a proper-sized, ball-tipped gavage needle.
-
Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.
-
Gently insert the gavage needle into the esophagus. Do not force the needle.
-
Slowly administer the calculated volume of the IXN solution.
-
Monitor the mouse for any signs of distress after administration.
-
Protocol for Histological Analysis of Liver Tissue
A. Hematoxylin and Eosin (H&E) Staining
-
Tissue Preparation:
-
Sacrifice mice and immediately excise the liver.
-
Fix the liver tissue in 10% neutral buffered formalin for 24 hours.
-
Dehydrate the tissue through a graded series of ethanol (70%, 95%, 100%).
-
Clear the tissue in xylene.
-
Embed the tissue in paraffin wax.
-
Cut 5 µm thick sections using a microtome and mount on glass slides.
-
-
Staining Procedure:
-
Deparaffinize the sections in xylene (2 x 5 minutes).[3]
-
Rehydrate through graded ethanol (100% for 3 minutes, 70% for 3 minutes, 50% for 3 minutes).[3]
-
Rinse in deionized water for 3 minutes.[3]
-
Stain with hematoxylin for 2.5 minutes.[3]
-
Rinse in running tap water.
-
Differentiate in 1% acid alcohol.
-
Rinse in running tap water.
-
"Blue" the sections in Scott's tap water substitute.
-
Rinse in running tap water.
-
Counterstain with eosin for 1-2 minutes.
-
Dehydrate through graded ethanol and clear in xylene.
-
Mount with a coverslip using a permanent mounting medium.
-
B. Oil Red O Staining for Lipid Accumulation
-
Tissue Preparation:
-
Excise the liver and embed in Optimal Cutting Temperature (OCT) compound.
-
Snap-freeze in isopentane cooled with liquid nitrogen.
-
Store at -80°C until sectioning.
-
Cut 6-10 µm thick frozen sections using a cryostat and mount on glass slides.
-
-
Staining Procedure:
-
Air dry the sections for 30-60 minutes at room temperature.
-
Fix in 10% formalin for 10 minutes.
-
Rinse with tap water.
-
Place in propylene glycol for 2 minutes.[4]
-
Stain in pre-warmed Oil Red O solution for 8-10 minutes.[5]
-
Differentiate in 85% propylene glycol for 1 minute.
-
Rinse with distilled water.
-
Stain with hematoxylin for 30-60 seconds to counterstain the nuclei.
-
Rinse with tap water.
-
Mount with an aqueous mounting medium.
-
Protocol for Western Blot Analysis of Signaling Proteins
-
Protein Extraction from Liver Tissue:
-
Homogenize frozen liver tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling with Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-AMPK, AMPK, p-AKT, AKT, PPARα) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities using densitometry software.
-
Protocol for Real-Time PCR (qPCR) Analysis of Gene Expression
-
RNA Extraction from Adipose Tissue:
-
Homogenize frozen adipose tissue in a suitable lysis buffer (e.g., TRIzol).
-
Isolate total RNA according to the manufacturer's protocol, including a step to remove lipids.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase kit with oligo(dT) or random primers.
-
-
qPCR:
-
Prepare a reaction mix containing cDNA, forward and reverse primers for the gene of interest, and a fluorescent dye (e.g., SYBR Green).
-
Run the qPCR reaction in a thermal cycler using a standard program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Include a melt curve analysis to verify the specificity of the amplified product.
-
Normalize the expression of the target gene to a stable reference gene (e.g., β-actin, GAPDH).
-
Calculate the relative gene expression using the ΔΔCt method.
-
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates a general experimental workflow for an in vivo study of this compound in a mouse model of high-fat diet-induced obesity.
Signaling Pathways
This compound has been shown to modulate key signaling pathways involved in metabolism and inflammation.
A. AMPK/PPARα Signaling Pathway
This pathway is crucial for regulating cellular energy homeostasis and lipid metabolism. IXN has been reported to activate this pathway.
B. PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a central regulator of cell growth, proliferation, and survival. IXN has been shown to modulate this pathway, which can contribute to its anti-inflammatory and anti-proliferative effects.
Concluding Remarks
These application notes and protocols provide a framework for the in vivo investigation of this compound in mice. Researchers should adapt these guidelines to their specific research questions and available resources. Adherence to ethical guidelines for animal research is paramount throughout all experimental procedures. The provided diagrams and tables serve as a quick reference for experimental design and understanding the molecular mechanisms of IXN.
References
- 1. Tissue distribution and pharmacokinetics of this compound from hops in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound improves hepatic lipid metabolism via regulating the AMPK/PPARα and PI3K/AKT signaling pathways in hyperlipidemic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hematoxylin and eosin staining of murine adipose and liver tissues [protocols.io]
- 4. Oil red O staining | Xin Chen Lab [pharm.ucsf.edu]
- 5. Oil Red O staining of liver tissue [bio-protocol.org]
Application Notes and Protocols for Utilizing Isoxanthohumol in ABCB1 Transporter Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoxanthohumol (IXN), a prenylflavonoid found in hops and beer, has garnered significant attention for its potential in overcoming multidrug resistance (MDR) in cancer cells. MDR is a major obstacle in chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters, particularly ABCB1 (also known as P-glycoprotein or MDR1). ABCB1 functions as an efflux pump, actively removing a wide range of chemotherapeutic drugs from cancer cells, thereby reducing their intracellular concentration and efficacy.
Recent studies have demonstrated that this compound acts as both a substrate and a competitive inhibitor of the ABCB1 transporter.[1][2][3] This dual action makes it a compelling agent for sensitizing MDR cancer cells to conventional chemotherapy. By competing with chemotherapeutic drugs for the same binding site on ABCB1, this compound can inhibit the efflux of these drugs, leading to their increased intracellular accumulation and enhanced cytotoxicity.[2][3] Furthermore, as a substrate, this compound stimulates the ATPase activity of ABCB1, a key step in the transport cycle.[1][2]
These application notes provide detailed protocols for key in vitro assays to study the interaction of this compound with the ABCB1 transporter. The provided methodologies for cytotoxicity assays, substrate transport (efflux) assays, and ATPase activity assays will enable researchers to evaluate the potential of this compound and other novel compounds as ABCB1 modulators.
Data Presentation
Table 1: Effect of this compound on Doxorubicin Cytotoxicity in ABCB1-Overexpressing Cells
| Cell Line | This compound (IXN) Concentration (µM) | Doxorubicin IC50 (µM) | Fold Reversal |
| MCF-7/ADR | 0 | ~15.0 | 1.0 |
| 7.5 | ~5.0 | 3.0 | |
| 15 | ~2.5 | 6.0 | |
| 30 | ~1.0 | 15.0 | |
| MCF-7 (Parental) | 0 | ~0.5 | - |
| 30 | ~0.4 | - |
Data synthesized from representative studies. Actual values may vary based on experimental conditions.
Table 2: Stimulation of ABCB1 ATPase Activity by this compound
| This compound (IXN) Concentration (µM) | ATPase Activity (% of Basal) |
| 0 | 100 |
| 5 | ~150 |
| 10 | ~200 |
| 20 | ~250 |
| 40 | ~220 |
Data synthesized from representative studies showing a concentration-dependent stimulation of ABCB1 ATPase activity. Verapamil is often used as a positive control.
Experimental Protocols
Protocol 1: Cytotoxicity Assay (MTT Assay)
This protocol determines the effect of this compound on the cytotoxicity of an ABCB1 substrate, such as doxorubicin, in ABCB1-overexpressing (e.g., MCF-7/ADR) and parental (e.g., MCF-7) cell lines.
Materials:
-
MCF-7 and MCF-7/ADR cells
-
DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound (IXN) stock solution (in DMSO)
-
Doxorubicin stock solution (in sterile water or DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed MCF-7 and MCF-7/ADR cells in 96-well plates at a density of 5,000 cells/well and allow them to attach overnight.
-
Prepare serial dilutions of doxorubicin in culture medium.
-
Prepare solutions of this compound in culture medium at desired final concentrations (e.g., 0, 7.5, 15, 30 µM).
-
Remove the overnight culture medium from the cells and add the medium containing the different concentrations of doxorubicin with or without this compound.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 values for doxorubicin in the presence and absence of this compound.
Protocol 2: ABCB1-Mediated Substrate Efflux Assay (Rhodamine 123 Assay)
This protocol measures the ability of this compound to inhibit the efflux of a fluorescent ABCB1 substrate, Rhodamine 123, from ABCB1-overexpressing cells.
Materials:
-
MCF-7/ADR cells (or other ABCB1-overexpressing cells)
-
Phenol red-free culture medium
-
This compound (IXN) stock solution (in DMSO)
-
Rhodamine 123 stock solution (in DMSO)
-
Verapamil (positive control inhibitor) stock solution (in DMSO)
-
Flow cytometer
Procedure:
-
Harvest MCF-7/ADR cells and resuspend them in phenol red-free medium at a concentration of 1 x 10^6 cells/mL.
-
Aliquot the cell suspension into flow cytometry tubes.
-
Pre-incubate the cells with various concentrations of this compound (e.g., 0, 10, 20, 40 µM) or verapamil (e.g., 50 µM) for 30 minutes at 37°C.
-
Add Rhodamine 123 to a final concentration of 1 µM to each tube and incubate for another 60 minutes at 37°C in the dark.
-
After incubation, wash the cells twice with ice-cold PBS.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 530 nm.[2]
-
An increase in intracellular Rhodamine 123 fluorescence in the presence of this compound indicates inhibition of ABCB1-mediated efflux.
Protocol 3: ABCB1 ATPase Activity Assay
This protocol measures the effect of this compound on the ATP hydrolysis rate of ABCB1, which is indicative of a substrate-transporter interaction. Commercially available kits are often used for this assay.
Materials:
-
High-five insect cell membranes or other membrane preparations with high levels of human ABCB1
-
This compound (IXN) stock solution (in DMSO)
-
Verapamil (positive control substrate)
-
Sodium orthovanadate (Na3VO4, an ABC transporter inhibitor)
-
ATP
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM sodium azide, 2 mM DTT, 10 mM MgCl2)
-
Phosphate detection reagent (e.g., malachite green-based)
-
96-well plates
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound and verapamil in the assay buffer.
-
In a 96-well plate, add the ABCB1 membrane preparation (e.g., 5-10 µg of protein per well).
-
Add the different concentrations of this compound or verapamil to the wells. Include a control with no compound (basal activity) and a control with sodium orthovanadate (to determine non-ABCB1 ATPase activity).
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding ATP to a final concentration of 5 mM.
-
Incubate the plate at 37°C for 20-40 minutes.
-
Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a phosphate detection reagent according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength (e.g., ~650 nm for malachite green).
-
The ABCB1-specific ATPase activity is calculated by subtracting the vanadate-sensitive Pi release from the total Pi release. An increase in ATPase activity in the presence of this compound indicates that it is a substrate of ABCB1.
Visualizations
Caption: Experimental workflow for studying this compound's effect on ABCB1.
Caption: Mechanism of this compound-mediated reversal of ABCB1 drug resistance.
References
- 1. Xanthohumol, a Prenylated Chalcone from Hops, Inhibits the Viability and Stemness of Doxorubicin-Resistant MCF-7/ADR Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reversal of doxorubicin-resistance by multifunctional nanoparticles in MCF-7/ADR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isoxanthohumol in Functional Food Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoxanthohumol (IXN) is a prenylated flavonoid predominantly found in hops (Humulus lupulus) and beer. It is formed from the isomerization of xanthohumol during the brewing process. Emerging scientific evidence has highlighted the potential of IXN as a bioactive compound for the development of functional foods and nutraceuticals. Its diverse pharmacological activities, including anti-inflammatory, antioxidant, anti-cancer, and metabolic regulatory effects, make it a compelling candidate for targeted health applications.
These application notes provide a comprehensive overview of the biological activities of this compound, supported by quantitative data from preclinical studies. Detailed experimental protocols for key assays are provided to enable researchers to investigate and validate the efficacy of IXN in various in vitro and in vivo models.
Biological Activities and Mechanisms of Action
This compound exerts its biological effects through the modulation of several key signaling pathways.
-
Anti-inflammatory Effects: IXN has been shown to suppress inflammatory responses by inhibiting the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[1] This is achieved, in part, through the inhibition of the NF-κB signaling pathway.[1] It also interferes with the JAK/STAT signaling pathway, further inhibiting the expression of pro-inflammatory genes.[2][3][4]
-
Antioxidant Properties: IXN demonstrates significant antioxidant activity by scavenging free radicals.[5] This protective effect helps to mitigate oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.
-
Cancer Chemoprevention: Preclinical studies indicate that IXN possesses anti-proliferative activity against various cancer cell lines, including breast, ovarian, prostate, and colon cancer.[2][4][6] Its mechanisms include the inhibition of carcinogen activation via cytochrome P450 enzymes and the induction of apoptosis.[2][4][6]
-
Metabolic Regulation: IXN has shown promise in improving metabolic health. It can ameliorate hyperlipidemia by activating AMPK/PPARα and PI3K/AKT signaling pathways, which leads to a reduction in lipid accumulation.[7] Furthermore, IXN may prevent obesity and enhance glucose metabolism by inhibiting dietary fat absorption and promoting the growth of beneficial gut microbiota, such as Akkermansia muciniphila.[8][9]
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data on the biological activities of this compound from various studies.
Table 1: In Vitro Anti-inflammatory and Anti-cancer Activity of this compound
| Cell Line | Assay | Treatment | Effective Concentration | Observed Effect | Reference |
| THP-1 (human monocytes) | Cytokine Production (LPS-induced) | This compound | 0.5 - 20 µM | Suppression of IL-1β, IL-6, IL-12, MCP-1, and TNF-α production. | [1] |
| MonoMac6 (monoblastic leukemia) | Gene Expression | This compound | Not specified | Inhibition of pro-inflammatory gene expression via JAK/STAT pathway interference. | [2][4] |
| MCF-7 (breast cancer) | Proliferation | This compound | Not specified | Antiproliferative activity. | [2][4] |
| A-2780 (ovarian cancer) | Proliferation | This compound | Not specified | Antiproliferative activity. | [2][4] |
| DU145, PC-3 (prostate cancer) | Proliferation | This compound | High doses (200 µM) | Inhibition of cell growth through induction of autophagy. | [2] |
| HT-29, SW620 (colon cancer) | Proliferation | This compound | Not specified | Antiproliferative activity. | [2][4] |
Table 2: In Vivo Metabolic Effects of this compound
| Animal Model | Diet | IXN Dosage | Duration | Key Findings | Reference |
| High-fat diet-induced obese mice | High-Fat Diet | 180 mg/kg | 8 weeks | Suppressed visceral fat accumulation and body weight gain; increased abundance of Akkermansia muciniphila. | [9] |
| Hyperlipidemic mice | Not specified | Not specified | Not specified | Improved blood lipid levels, attenuated hepatic steatosis, and mitigated oxidative stress. | [7] |
Table 3: Pharmacokinetic Parameters of this compound
| Species | Administration | Dose | Bioavailability | Key Metabolite | Reference |
| Rat | Oral | 100 mg/kg | ~4-5% | 8-prenylnaringenin (8-PN) | [10][11] |
| Rodents | Oral | 50 mg/kg (single), 30 mg/kg (daily for 14 days) | Low systemic availability | 8-prenylnaringenin (8-PN) | [12] |
Mandatory Visualizations: Signaling Pathways and Workflows
Caption: Signaling pathways modulated by this compound.
Caption: General workflow for IXN functional food research.
Experimental Protocols
Protocol 1: Assessment of Anti-inflammatory Activity in Macrophages
This protocol describes the use of lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages to evaluate the anti-inflammatory effects of this compound.
1.1. Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (IXN)
-
Griess Reagent System (for Nitric Oxide measurement)
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
96-well cell culture plates
1.2. Cell Culture and Treatment:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of IXN (e.g., 0.5, 1, 5, 10, 20 µM) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (no IXN) and a negative control (no LPS).
1.3. Nitric Oxide (NO) Production Assay (Griess Assay):
-
After the 24-hour incubation, collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each sample and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution (Part II of Griess Reagent) and incubate for 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
1.4. Cytokine Quantification (ELISA):
-
Collect the cell culture supernatants after the 24-hour incubation.
-
Quantify the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
Protocol 2: Evaluation of Antioxidant Capacity
2.1. Oxygen Radical Absorbance Capacity (ORAC) Assay:
2.1.1. Materials:
-
Fluorescein sodium salt
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)
-
Phosphate buffer (75 mM, pH 7.4)
-
This compound (IXN)
-
Black 96-well microplate
2.1.2. Procedure:
-
Prepare a Trolox standard curve (e.g., 6.25, 12.5, 25, 50 µM) in phosphate buffer.
-
Prepare various concentrations of IXN in phosphate buffer.
-
Add 25 µL of standard, sample (IXN), or blank (phosphate buffer) to the wells of the black 96-well plate.
-
Add 150 µL of fluorescein solution (final concentration ~70 nM) to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Initiate the reaction by adding 25 µL of AAPH solution (final concentration ~17 mM).
-
Immediately begin monitoring the fluorescence decay every minute for at least 60 minutes using a fluorescence microplate reader (Excitation: 485 nm, Emission: 520 nm).
-
Calculate the area under the curve (AUC) for each sample and standard. The antioxidant capacity is expressed as Trolox equivalents (TE).
2.2. Ferric Reducing Antioxidant Power (FRAP) Assay:
2.2.1. Materials:
-
FRAP reagent: Acetate buffer (300 mM, pH 3.6), 10 mM TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.
-
Ferrous sulfate (FeSO₄·7H₂O) for standard curve.
-
This compound (IXN)
2.2.2. Procedure:
-
Prepare a fresh FRAP working solution and warm it to 37°C.
-
Prepare a ferrous sulfate standard curve (e.g., 100-1000 µM).
-
Prepare various concentrations of IXN.
-
Add 10 µL of standard, sample (IXN), or blank to the wells of a 96-well plate.
-
Add 190 µL of the FRAP working solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
The antioxidant capacity is expressed as ferrous ion equivalents.
Protocol 3: Assessment of Anti-proliferative Activity in Cancer Cells
This protocol uses the MTT assay to determine the effect of this compound on the viability of cancer cells (e.g., MCF-7, HT-29).
3.1. Materials:
-
Cancer cell line (e.g., MCF-7)
-
Appropriate cell culture medium (e.g., DMEM for MCF-7)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (IXN)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
3.2. Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of IXN (e.g., 1, 10, 50, 100, 200 µM) for 48 or 72 hours. Include a vehicle control.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm.
-
Cell viability is expressed as a percentage of the vehicle-treated control.
Protocol 4: In Vivo Evaluation in a High-Fat Diet-Induced Obesity Model
This protocol outlines a general procedure for assessing the effects of this compound on metabolic parameters in a diet-induced obesity mouse model.
4.1. Animals and Diet:
-
Use male C57BL/6J mice (6-8 weeks old).
-
Acclimatize the animals for one week with a standard chow diet.
-
Divide the mice into groups (n=8-10 per group):
-
Control group: Standard diet.
-
High-Fat Diet (HFD) group: HFD (e.g., 60% kcal from fat).
-
HFD + IXN group: HFD supplemented with IXN (e.g., 180 mg/kg body weight/day).
-
4.2. IXN Administration:
-
Administer IXN daily via oral gavage for a period of 8-12 weeks. The control and HFD groups should receive the vehicle.
4.3. Monitoring and Sample Collection:
-
Monitor body weight and food intake weekly.
-
Perform an oral glucose tolerance test (OGTT) and an insulin tolerance test (ITT) at the end of the study.
-
At the end of the experimental period, euthanize the animals and collect blood for analysis of plasma lipids (total cholesterol, triglycerides, HDL, LDL), glucose, and insulin.
-
Collect and weigh adipose tissue (epididymal, retroperitoneal) and liver.
-
A portion of the liver can be fixed for histological analysis (H&E and Oil Red O staining) to assess steatosis.
-
Fecal samples can be collected for gut microbiota analysis.
4.4. Data Analysis:
-
Analyze changes in body weight, fat mass, glucose tolerance, insulin sensitivity, and plasma lipid profiles between the different groups.
-
Quantify lipid accumulation in the liver from histological sections.
-
Analyze the composition of the gut microbiota using 16S rRNA sequencing.
Conclusion
This compound presents a promising natural compound for the development of functional foods aimed at mitigating chronic diseases associated with inflammation, oxidative stress, and metabolic dysregulation. The provided data and protocols offer a foundational framework for researchers to further explore and substantiate the health benefits of IXN, paving the way for its application in innovative food products. Further clinical trials are warranted to confirm these preclinical findings in human subjects.
References
- 1. benchchem.com [benchchem.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Video: Author Spotlight: Evaluation of Lipid Droplet Size and Fusion in Bovine Hepatic Cells [jove.com]
- 5. ultimatetreat.com.au [ultimatetreat.com.au]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. assaygenie.com [assaygenie.com]
- 9. Xanthohumol and related prenylated flavonoids inhibit inflammatory cytokine production in LPS-activated THP-1 monocytes: structure-activity relationships and in silico binding to myeloid differentiation protein-2 (MD-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. cellbiolabs.com [cellbiolabs.com]
Isoxanthohumol: A Reference Standard for Phytochemical and Pharmacological Research
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isoxanthohumol (IXN) is a prenylflavonoid predominantly found in hops (Humulus lupulus L.) and beer. It is formed through the isomerization of xanthohumol during the brewing process.[1][2] As a significant bioactive compound, IXN has garnered considerable interest for its potential therapeutic properties, including anti-inflammatory, antiproliferative, and antiviral activities.[3] Accurate quantification and characterization of IXN in various matrices are crucial for research and development. This document provides detailed protocols for the use of this compound as a reference standard in phytochemical analysis and outlines its role in modulating key cellular signaling pathways.
Physicochemical Properties of this compound
A primary reference standard of this compound should be used for the preparation of calibration curves and for the validation of analytical methods.
| Property | Value | Reference |
| Chemical Formula | C₂₁H₂₂O₅ | |
| Molecular Weight | 354.40 g/mol | |
| CAS Number | 521-48-2 | |
| Appearance | Yellow Solid | [3] |
| Solubility | Soluble in DMSO (45 mg/mL), Ethanol (3 mg/mL), and DMF (3 mg/mL).[3] | [3] |
| Storage | Store desiccated at -20°C for long-term stability.[3] | [3] |
Application: Quantitative Analysis of this compound
This compound serves as a reference standard for the accurate quantification of this analyte in various samples, including hop extracts, beer, and biological fluids. High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are commonly employed for this purpose.
Protocol 1: Quantification of this compound by HPLC-DAD
This protocol is suitable for the quantification of this compound in hop extracts and beer.
3.1.1. Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (analytical grade)
-
Water (ultrapure)
-
Syringe filters (0.22 µm)
3.1.2. Instrumentation
-
HPLC system equipped with a diode-array detector (DAD)
-
C18 analytical column (e.g., 4.6 x 125 mm, 3 µm particle size)[1]
3.1.3. Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.
3.1.4. Sample Preparation
-
Hop Extracts: Accurately weigh the hop extract, dissolve it in methanol containing 1% formic acid, and sonicate for 1 hour.[1][2] Centrifuge the sample and filter the supernatant through a 0.22 µm syringe filter prior to injection.
-
Beer Samples: Degas the beer sample by sonication. For direct analysis, an aliquot can be injected. For higher sensitivity, a solid-phase extraction (SPE) cleanup may be necessary.[4]
3.1.5. Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with 30% B, linear gradient to 100% B over 20 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm[5] |
3.1.6. Data Analysis
Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Protocol 2: Quantification of this compound by LC-MS/MS
This protocol provides a highly sensitive and selective method for the quantification of this compound in biological samples such as plasma and urine.[6]
3.2.1. Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium acetate
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis MCX)[6]
3.2.2. Instrumentation
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
C18 analytical column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
3.2.3. Preparation of Standard and Quality Control (QC) Samples
Prepare stock and working standard solutions as described in Protocol 1. Spike blank biological matrix (e.g., plasma, urine) with known concentrations of this compound to prepare calibration standards and QC samples.
3.2.4. Sample Preparation (Solid-Phase Extraction)
-
Equilibrate the SPE cartridge with 1 mL of methanol followed by 1 mL of 5 mM ammonium acetate buffer (pH 5.0).[6]
-
Load 1 mL of the urine sample onto the cartridge.[6]
-
Wash the cartridge with buffer and then with an organic solvent to remove interferences.
-
Elute this compound with methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.
3.2.5. LC-MS/MS Conditions
| Parameter | Condition |
| Mobile Phase A | 5 mM Ammonium Acetate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Optimized for separation of this compound from matrix components. |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[1] |
| MRM Transitions | Precursor ion (m/z 355) to product ions (e.g., m/z 121, m/z 299)[1] |
| Collision Energy | Optimized for the specific instrument. |
3.2.6. Data Analysis
Quantify this compound using a calibration curve constructed from the spiked matrix standards. The use of a stable isotope-labeled internal standard is recommended for improved accuracy.
Application: Isolation of this compound as a Reference Standard
For laboratories wishing to prepare their own reference material, this compound can be isolated from hop extracts.
Protocol 3: Extraction and Purification of this compound from Hops
This protocol describes a general procedure for the extraction and purification of this compound.
4.1.1. Extraction
-
Pressurized Hot Water Extraction (PHWE): This method can selectively extract this compound.[5] Extraction at 150°C has been shown to favor the formation and extraction of this compound over xanthohumol.[5]
-
Solvent Extraction: Macerate dried and powdered hops in methanol or ethanol.[2] The resulting extract will contain a mixture of compounds including xanthohumol and this compound.
4.1.2. Purification (Flash Chromatography)
-
Concentrate the crude extract under reduced pressure.
-
Dissolve the residue in a minimal amount of a suitable solvent (e.g., ethyl acetate).[2]
-
Load the solution onto a silica gel column.[2]
-
Elute the column with a solvent system such as dichloromethane/methanol (e.g., 95:5 v/v).[2]
-
Collect fractions and monitor by TLC or HPLC to identify those containing pure this compound.
-
Combine the pure fractions and evaporate the solvent to obtain crystalline this compound.
4.1.3. Purity Assessment
The purity of the isolated this compound should be assessed by HPLC-DAD, LC-MS, and NMR to confirm its identity and purity before use as a reference standard.
Biological Activity and Signaling Pathways
This compound has been shown to modulate several key signaling pathways, contributing to its biological effects.
AMPK/PPARα and PI3K/AKT Signaling Pathways
This compound can activate the AMPK/PPARα and PI3K/AKT signaling pathways.[7][8] This activation leads to a reduction in lipid accumulation and oxidative stress, suggesting a potential role in managing hyperlipidemia.[7]
Caption: this compound activates AMPK/PPARα and PI3K/AKT pathways.
JAK/STAT Signaling Pathway
This compound has been reported to interfere with the JAK/STAT signaling pathway, which is involved in inflammation and cell proliferation. By inhibiting this pathway, this compound may exert anti-inflammatory and antiproliferative effects.
Caption: this compound inhibits the JAK/STAT signaling pathway.
Experimental Workflow: From Sample to Data
The following diagram illustrates a typical workflow for the quantitative analysis of this compound using a reference standard.
Caption: General workflow for this compound quantification.
Handling and Storage of this compound Reference Standard
Proper handling and storage of the this compound reference standard are critical to maintain its integrity and ensure accurate analytical results.
-
Storage: Store the primary reference standard in its original container at -20°C, protected from light and moisture.[3]
-
Handling: Before use, allow the container to equilibrate to room temperature in a desiccator to prevent condensation. Use calibrated analytical balances for weighing.
-
Solution Stability: Stock solutions should be stored at -20°C and protected from light. The stability of working solutions should be evaluated under the specific experimental conditions.
Conclusion
This compound is a valuable reference standard for phytochemical and pharmacological research. The protocols provided herein offer a foundation for the accurate quantification of this compound in various matrices. Furthermore, understanding its interaction with key cellular signaling pathways is essential for elucidating its biological activities and therapeutic potential. The use of a well-characterized reference standard is paramount for obtaining reliable and reproducible data in these investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Exploration of this compound bioconversion from spent hops into 8-prenylnaringenin using resting cells of Eubacterium limosum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | HSV | TargetMol [targetmol.com]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound improves hepatic lipid metabolism via regulating the AMPK/PPARα and PI3K/AKT signaling pathways in hyperlipidemic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Techniques for Assessing the Estrogenic Activity of Isoxanthohumol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoxanthohumol (IXN) is a prenylflavonoid found in hops (Humulus lupulus L.) and beer. While its precursor, xanthohumol, has been extensively studied for its various biological activities, the estrogenic potential of this compound is of significant interest, particularly as it can be metabolized in the human intestine to the potent phytoestrogen 8-prenylnaringenin (8-PN).[1][2][3][4][5][6] Assessing the intrinsic estrogenic activity of this compound is crucial for understanding its pharmacological profile and potential effects on human health.
These application notes provide a detailed overview of the techniques used to evaluate the estrogenic activity of this compound, complete with experimental protocols and quantitative data. The methodologies described herein are essential for researchers in pharmacology, toxicology, and drug development investigating the endocrine-disrupting or therapeutic potential of this and similar compounds.
Data Presentation: Quantitative Assessment of this compound's Estrogenic Activity
The estrogenic activity of this compound is generally considered to be weak. Its primary contribution to estrogenicity in vivo is often attributed to its metabolic conversion to 8-prenylnaringenin.[1][2][5][6] The following table summarizes the available quantitative data on the estrogenic activity of this compound.
| Assay Type | Cell Line/System | Endpoint | Test Compound | ED50 / IC50 | Relative Potency | Reference |
| Alkaline Phosphatase (AlP) Assay | Ishikawa (Human Endometrial Adenocarcinoma) | ALP Induction | This compound | 342 ± 125 nM | - | [7] |
| Alkaline Phosphatase (AlP) Assay | Ishikawa (Human Endometrial Adenocarcinoma) | ALP Induction | 17β-Estradiol (E2) | 0.051 nM | - | |
| Alkaline Phosphatase (AlP) Assay | Ishikawa (Human Endometrial Adenocarcinoma) | ALP Induction | 8-Prenylnaringenin | 3.9 nM | - | |
| General Estrogenic Activity | In vitro assays | Estrogenic Response | This compound | - | ~1% of 8-PN | [8] |
| General Estrogenic Activity | In vitro assays | Estrogenic Response | This compound | - | 0.001 (relative to 17β-Estradiol) | [2] |
| Cell Viability (Cytotoxicity) | MCF-7/ADR (Human Breast Adenocarcinoma, Doxorubicin-Resistant) | Cell Proliferation Inhibition | This compound | 37.4 ± 5.1 µM (at 72h) | - | [9] |
| Cell Viability (Cytotoxicity) | MCF-7 (Human Breast Adenocarcinoma) | Cell Proliferation Inhibition | This compound | 11.1 ± 0.9 µM (at 72h) | - | [9] |
Signaling Pathways and Experimental Workflows
Estrogen Receptor Signaling Pathway
Estrogens exert their effects primarily through two classical nuclear receptors, Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ). Upon ligand binding, the receptor undergoes a conformational change, dimerizes, and binds to Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription. This is known as the genomic signaling pathway. Non-genomic pathways, which are more rapid, involve membrane-associated estrogen receptors that can activate various intracellular signaling cascades.
Experimental Workflow: Reporter Gene Assay
Reporter gene assays are a common method to assess the ability of a compound to activate the estrogen receptor and induce gene transcription. The workflow involves introducing a reporter gene (e.g., luciferase) under the control of EREs into an estrogen-responsive cell line.
Experimental Protocols
Competitive Estrogen Receptor Binding Assay
This assay determines the ability of this compound to compete with a radiolabeled estrogen, typically [³H]-17β-estradiol, for binding to the estrogen receptor.
Materials:
-
Rat uterine cytosol (source of ERα and ERβ)
-
[³H]-17β-estradiol
-
Unlabeled 17β-estradiol (for standard curve)
-
This compound
-
Assay Buffer (TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)[9]
-
Hydroxylapatite (HAP) slurry
-
Scintillation fluid and vials
-
Microcentrifuge tubes
Protocol:
-
Preparation of Rat Uterine Cytosol:
-
Uteri are obtained from ovariectomized female rats (7-10 days post-surgery).[9]
-
Homogenize the uterine tissue in ice-cold TEDG buffer.[9]
-
Centrifuge the homogenate at 2,500 x g for 10 minutes at 4°C to pellet the nuclear fraction.[9]
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 105,000 x g for 60 minutes at 4°C.[9]
-
The resulting supernatant is the uterine cytosol containing the estrogen receptors. Determine the protein concentration.
-
-
Competitive Binding Assay:
-
In microcentrifuge tubes, add a fixed amount of uterine cytosol (e.g., 50-100 µg of protein).[9]
-
Add a fixed concentration of [³H]-17β-estradiol (e.g., 0.5-1.0 nM).[9]
-
Add increasing concentrations of unlabeled this compound or 17β-estradiol (for the standard curve).
-
For non-specific binding control tubes, add a 100-fold excess of unlabeled 17β-estradiol.
-
Incubate the tubes overnight at 4°C.
-
-
Separation and Quantification:
-
Add cold HAP slurry to each tube to bind the receptor-ligand complexes.
-
Incubate on ice for 15 minutes with intermittent vortexing.
-
Wash the HAP pellet multiple times with cold assay buffer to remove unbound ligand.
-
After the final wash, resuspend the pellet in ethanol and transfer to a scintillation vial with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of [³H]-17β-estradiol bound versus the log concentration of the competitor (this compound or 17β-estradiol).
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of [³H]-17β-estradiol.
-
Estrogen Receptor-Mediated Reporter Gene Assay (T47D-KBluc)
This assay utilizes a human breast cancer cell line (T47D) stably transfected with a luciferase reporter gene under the control of estrogen response elements.
Materials:
-
T47D-KBluc cells
-
RPMI-1640 medium
-
Dextran-coated charcoal-stripped fetal bovine serum (DCC-FBS)
-
This compound
-
17β-Estradiol (positive control)
-
DMSO (vehicle control)
-
96-well luminometer plates
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Culture and Plating:
-
Culture T47D-KBluc cells in RPMI-1640 supplemented with 10% DCC-FBS.
-
For the assay, seed 10,000 cells per well in a 96-well white, clear-bottom luminometer plate and incubate for 18-24 hours.[10]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and 17β-estradiol in assay medium (RPMI with 5% DCC-FBS).
-
Remove the seeding medium from the cells and add the compound dilutions. Include vehicle control wells (DMSO).
-
Incubate the plate for 24 hours at 37°C in a CO2 incubator.[11]
-
-
Luciferase Assay:
-
After incubation, remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase substrate to each well.
-
Measure the luminescence using a plate luminometer.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle control.
-
Plot the fold induction of luciferase activity versus the log concentration of this compound and 17β-estradiol.
-
Calculate the EC50 value, which is the concentration of the compound that produces 50% of the maximal response.
-
The relative estrogenic potency can be calculated by comparing the EC50 of this compound to that of 17β-estradiol.
-
Alkaline Phosphatase (AlP) Induction Assay in Ishikawa Cells
This assay measures the induction of the endogenous estrogen-responsive enzyme alkaline phosphatase in a human endometrial adenocarcinoma cell line.
Materials:
-
Ishikawa cells
-
Assay medium (e.g., DMEM/F12 without phenol red, supplemented with DCC-FBS)
-
This compound
-
17β-Estradiol (positive control)
-
DMSO (vehicle control)
-
96-well plates
-
p-Nitrophenyl phosphate (pNPP) substrate solution
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment:
-
Seed 10,000 Ishikawa cells per well in a 96-well plate and allow them to attach and grow for 48 hours in assay medium.
-
Treat the cells with various concentrations of this compound, 17β-estradiol, or vehicle control for another 48 hours.
-
-
Cell Lysis and Enzyme Assay:
-
After treatment, wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells by freezing the plate at -80°C for at least 20 minutes.[12]
-
Thaw the plate and add the pNPP substrate solution to each well.
-
Incubate at room temperature in the dark.
-
-
Measurement and Analysis:
-
Measure the absorbance at 405 nm at different time points (e.g., 30, 60, 90 minutes) using a microplate reader.[12]
-
Calculate the fold induction of AlP activity relative to the vehicle control.
-
Plot the fold induction versus the log concentration of the test compounds to determine the ED50.
-
MCF-7 Cell Proliferation Assay (E-SCREEN)
This assay assesses the estrogenic activity of a compound by measuring its ability to induce the proliferation of the estrogen-responsive human breast cancer cell line MCF-7.
Materials:
-
MCF-7 cells
-
DMEM (without phenol red)
-
Dextran-coated charcoal-stripped fetal bovine serum (DCC-FBS)
-
This compound
-
17β-Estradiol (positive control)
-
DMSO (vehicle control)
-
96-well plates
-
Cell viability reagent (e.g., MTT, SRB, or WST-8)[13]
-
Microplate reader
Protocol:
-
Hormone Starvation and Seeding:
-
Culture MCF-7 cells in DMEM with 10% FBS.
-
Prior to the assay, starve the cells of estrogens by culturing them in DMEM without phenol red supplemented with 10% DCC-FBS for 3-6 days.
-
Seed the starved cells into 96-well plates at a low density (e.g., 3,000 cells/well).
-
-
Compound Treatment:
-
Allow the cells to attach overnight.
-
Replace the medium with fresh starvation medium containing serial dilutions of this compound, 17β-estradiol, or vehicle control.
-
Incubate for 6 days, with a medium change at day 3.
-
-
Quantification of Cell Proliferation:
-
At the end of the incubation period, quantify the cell number using a suitable cell viability assay (e.g., MTT).
-
For the MTT assay, add MTT solution to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).
-
-
Data Analysis:
-
Calculate the proliferative effect as the fold increase in cell number over the vehicle control.
-
Plot the proliferative effect versus the log concentration of the test compounds to determine the EC50.
-
Conclusion
The assessment of the estrogenic activity of this compound requires a multi-faceted approach employing various in vitro assays. While this compound itself demonstrates weak estrogenic activity, its potential for metabolic activation into the potent phytoestrogen 8-prenylnaringenin underscores the importance of comprehensive evaluation. The protocols detailed in these application notes provide a robust framework for researchers to quantify the estrogenic potential of this compound and other related compounds, contributing to a better understanding of their safety and therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Activation of proestrogens from hops (Humulus lupulus L.) by intestinal microbiota; conversion of this compound into 8-prenylnaringenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The prenylflavonoid this compound from hops (Humulus lupulus L.) is activated into the potent phytoestrogen 8-prenylnaringenin in vitro and in the human intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 7. Systemically Achievable Doses of Beer Flavonoids Induce Estrogenicity in Human Endometrial Cells and Cause Synergistic Effects With Selected Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Prenylflavonoid this compound Sensitizes MCF-7/ADR Cells to Doxorubicin Cytotoxicity via Acting as a Substrate of ABCB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Demonstration of the Uncertainty in Predicting the Estrogenic Activity of Individual Chemicals and Mixtures From an In Vitro Estrogen Receptor Transcriptional Activation Assay (T47D-KBluc) to the In Vivo Uterotrophic Assay Using Oral Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The estrogen receptor relative binding affinities of 188 natural and xenochemicals: structural diversity of ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Editor’s Highlight: Development of an In vitro Assay Measuring Uterine-Specific Estrogenic Responses for Use in Chemical Safety Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for Isoxanthohumol Delivery in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of methods for the in vivo delivery of Isoxanthohumol (IXN), a prenylflavonoid with therapeutic potential in various disease models. The following sections detail established protocols for oral, intravenous, and intraperitoneal administration in rodent models, along with quantitative data and visualizations of relevant signaling pathways.
Data Presentation: Quantitative Summary of this compound Administration
The following tables summarize key quantitative parameters from various animal studies involving the administration of this compound and its precursor, Xanthohumol (XN).
Table 1: Oral Administration of this compound (IXN) in Rodents
| Animal Model | Compound | Dosage | Vehicle | Frequency | Duration | Key Findings |
| Mice (C57BL/6J) | IXN | 20, 60, 180 mg/kg | 0.5% w/w carboxymethyl cellulose sodium salt aqueous solution | Daily | 8 weeks | Suppressed high-fat diet-induced visceral fat accumulation and body weight gain.[1] |
| Mice (C57BL/6) | IXN | 50 mg/kg | 3% hydroxypropyl-β-cyclodextrin and 5% ethanol | Single dose | N/A | Rapid absorption, Cmax in plasma at 0.5h (3.95 ± 0.81 µmol/L).[1][2] |
| Mice (C57BL/6) | IXN | 30 mg/kg | 3% hydroxypropyl-β-cyclodextrin and 5% ethanol | Daily | 14 days | Highest accumulation in the liver.[1][2] |
| Rats | IXN | 112.5 - 1500 mg/kg | Not specified | Daily | 28 days | Dose-dependent accumulation in the liver.[1][2] |
| Rats | IXN | 100 mg/kg | Not specified | Single dose | N/A | Bioavailability of ~4-5%.[3][4] |
Table 2: Intravenous Administration of this compound (IXN) in Rodents
| Animal Model | Compound | Dosage | Vehicle | Frequency | Duration | Key Findings |
| Rats | IXN | 10 mg/kg | Not specified | Single dose | N/A | Used to determine absolute bioavailability.[3][4] |
Table 3: Intraperitoneal Administration of a Related Compound in Rodents
| Animal Model | Compound | Dosage | Vehicle | Frequency | Duration | Relevance |
| Rats (Sprague-Dawley) | MNU (induces tumorigenesis) | 50 mg/kg | Not specified | 2 injections | N/A | Demonstrates the use of IP injection in a study involving a hop-fortified diet which contains IXN.[4] |
Experimental Protocols
Oral Gavage Administration Protocol
This protocol is suitable for the precise oral delivery of this compound in mice and rats.
Materials:
-
This compound (IXN) powder
-
Vehicle (e.g., 0.5% w/w carboxymethyl cellulose, or 3% hydroxypropyl-β-cyclodextrin in 5% ethanol/water)
-
Sterile water or saline
-
Homogenizer or sonicator
-
Animal scale
-
Gavage needles (size appropriate for the animal)
-
Syringes
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of IXN powder.
-
Prepare the chosen vehicle. For example, to prepare a 0.5% w/w carboxymethyl cellulose (CMC) solution, dissolve 0.5g of CMC in 100mL of sterile water with stirring.
-
Suspend the IXN powder in the vehicle to the desired final concentration (e.g., 20 mg/mL for a 10 mL/kg dose in a 20g mouse).
-
Use a homogenizer or sonicator to ensure a uniform and stable suspension. Prepare fresh daily.
-
-
Animal Handling and Dosing:
-
Weigh the animal to determine the exact volume of the dosing solution to be administered.
-
Gently restrain the animal. For mice, this can be done by scruffing the neck. For rats, a towel wrap may be used for secure handling.
-
Measure the appropriate length of the gavage needle by holding it alongside the animal, from the mouth to the last rib, to avoid stomach perforation.
-
Insert the gavage needle gently into the mouth, passing it over the tongue and into the esophagus. The animal should swallow the tube. Do not force the needle.
-
Slowly administer the calculated volume of the IXN suspension.
-
Carefully withdraw the gavage needle.
-
Monitor the animal for any signs of distress after the procedure.
-
Intravenous Injection Protocol
This protocol is for the direct administration of this compound into the systemic circulation of rats.
Materials:
-
This compound (IXN) powder
-
Vehicle suitable for intravenous injection (e.g., sterile saline with a solubilizing agent like DMSO or a cyclodextrin, followed by filtration)
-
Sterile 0.22 µm syringe filter
-
Animal restrainer
-
Insulin syringes with appropriate gauge needles (e.g., 27-30G)
-
Heat lamp or warming pad
Procedure:
-
Preparation of Sterile Dosing Solution:
-
Dissolve the accurately weighed IXN powder in a minimal amount of a biocompatible solvent (e.g., DMSO).
-
Further dilute the solution with sterile saline to the final desired concentration. The final concentration of the organic solvent should be minimized (typically <10%).
-
Ensure the final solution is clear and free of precipitates.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile vial.
-
-
Animal Handling and Injection:
-
Place the rat in a restrainer.
-
Warm the tail using a heat lamp or warming pad to dilate the lateral tail veins, making them more visible and accessible.
-
Swab the tail with 70% ethanol.
-
Insert the needle, bevel up, into one of the lateral tail veins.
-
Slowly inject the calculated volume of the sterile IXN solution.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the animal to its cage and monitor for any adverse reactions.
-
Intraperitoneal Injection Protocol (Adapted)
While a specific protocol for intraperitoneal (IP) injection of IXN was not found, this general protocol can be adapted. Careful consideration should be given to the choice of vehicle to ensure solubility and minimize irritation.
Materials:
-
This compound (IXN) powder
-
Vehicle (e.g., sterile saline with a solubilizing agent like DMSO or PEG400, or a lipid-based vehicle)
-
Sterile syringes and needles (e.g., 25-27G for mice, 23-25G for rats)
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Prepare the IXN solution in a suitable vehicle, similar to the intravenous preparation. Ensure the final solution is sterile and the concentration of any organic solvent is low to prevent peritoneal irritation. A vehicle like 2% DMSO, 30% PEG 300, and 2% Tween 80 in sterile water can be considered.
-
-
Animal Handling and Injection:
-
Weigh the animal to calculate the required dose volume.
-
Restrain the animal securely. For mice, scruff the neck and lift the hindquarters. For rats, a two-person handling technique is often preferred.
-
Tilt the animal slightly with its head downwards.
-
Insert the needle at a 15-20 degree angle into the lower right quadrant of the abdomen to avoid puncturing the bladder or cecum.
-
Gently aspirate to ensure no fluid or blood is drawn, which would indicate entry into an organ or blood vessel.
-
Slowly inject the IXN solution into the peritoneal cavity.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for signs of pain or distress.
-
Signaling Pathways and Experimental Workflows
Experimental Workflow for Pharmacokinetic Studies
The following diagram illustrates a typical workflow for assessing the pharmacokinetics of this compound in animal models.
Caption: Workflow for an in vivo pharmacokinetic study of this compound.
Potential Signaling Pathways Modulated by this compound
This compound and its related compound Xanthohumol have been shown to modulate several key signaling pathways implicated in cancer and metabolic diseases.
1. PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is crucial for cell growth, proliferation, and survival. Its dysregulation is common in cancer.
Caption: Potential inhibition of the PI3K/Akt pathway by this compound.
2. Notch Signaling Pathway
The Notch pathway is involved in cell fate decisions, and its aberrant activation is linked to various cancers.
Caption: Postulated inhibition of Notch signaling by this compound.
3. SREBP Signaling Pathway
The SREBP pathway is a key regulator of lipid metabolism, and its modulation can impact metabolic diseases.
Caption: Hypothesized inhibition of the SREBP pathway by this compound.
References
- 1. Tissue distribution and pharmacokinetics of this compound from hops in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tissue distribution and pharmacokinetics of this compound from hops in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Notch signaling pathway - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
Application Notes: Isoxanthohumol Delivery via Nanostructured Lipid Carriers
References
- 1. scienmag.com [scienmag.com]
- 2. An Overview of Nanostructured Lipid Carriers and its Application in Drug Delivery through Different Routes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. ijpsr.com [ijpsr.com]
- 5. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 6. Box-Behnken-designed nanostructured lipid carriers of xanthohumol for enhanced cellular uptake in human lung cancer cell line A549: formulation, optimization, characterization, and cytotoxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quality by Design Based Formulation of Xanthohumol Loaded Solid Lipid Nanoparticles with Improved Bioavailability and Anticancer Effect against PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Effect of Isoxanthohumol on the AMPK/PPARα Pathway
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isoxanthohumol (IXN), a prenylflavonoid found in hops and beer, has garnered significant interest for its potential therapeutic effects on metabolic disorders.[1][2][3] Emerging evidence suggests that IXN plays a crucial role in regulating lipid metabolism, making it a promising candidate for addressing conditions like hyperlipidemia and hepatic steatosis.[1][2][4] The primary mechanism of action appears to involve the activation of the AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor alpha (PPARα) signaling pathways.[1][2]
AMPK, a central regulator of cellular energy homeostasis, and PPARα, a key transcriptional regulator of fatty acid oxidation, work in concert to control lipid metabolism.[5] Activation of the AMPK/PPARα axis by IXN has been shown to increase the expression of phosphorylated AMPK (p-AMPK) and PPARα, leading to a reduction in lipid accumulation and oxidative stress.[1][2]
These application notes provide a detailed set of protocols for researchers to investigate the effects of this compound on the AMPK/PPARα pathway in a cell culture model. The protocols cover the assessment of AMPK activation via Western blotting, determination of direct PPARα activation using a reporter assay, and analysis of PPARα target gene expression by qPCR.
Signaling Pathway and Experimental Overview
This compound is hypothesized to activate AMPK, which in turn can lead to the activation of PPARα. This signaling cascade ultimately results in the increased expression of genes involved in fatty acid oxidation, thereby improving lipid metabolism. The following experimental workflow is designed to dissect this pathway.
Caption: Proposed signaling pathway of this compound (IXN) activating the AMPK/PPARα pathway.
The following diagram outlines the comprehensive experimental workflow to validate the proposed mechanism.
Caption: Overall experimental workflow for studying the effects of this compound.
Data Presentation
The following tables summarize expected quantitative data based on published findings. These tables should be populated with experimental results.
Table 1: Effect of this compound on AMPK Activation and PPARα Protein Levels
| Treatment | Concentration (µM) | p-AMPK (Thr172) / Total AMPK (Relative Density) | PPARα / Loading Control (Relative Density) |
| Vehicle (DMSO) | - | 1.0 | 1.0 |
| This compound | 10 | Data Point | Data Point |
| This compound | 25 | Data Point | Data Point |
| This compound | 50 | Data Point | Data Point |
| Positive Control (AICAR) | 500 | Data Point | N/A |
Table 2: Effect of this compound on PPARα Transcriptional Activity
| Treatment | Concentration (µM) | Luciferase Activity (Relative Light Units) |
| Vehicle (DMSO) | - | 1.0 |
| This compound | 10 | Data Point |
| This compound | 25 | Data Point |
| This compound | 50 | Data Point |
| Positive Control (GW590735) | 1 | Data Point |
Table 3: Effect of this compound on PPARα Target Gene Expression
| Gene | Treatment | Concentration (µM) | Fold Change (Relative to Vehicle) |
| CPT1A | Vehicle | - | 1.0 |
| This compound | 25 | Data Point | |
| ACOX1 | Vehicle | - | 1.0 |
| This compound | 25 | Data Point | |
| GAPDH (Housekeeping) | Vehicle | - | 1.0 |
| This compound | 25 | Data Point |
Experimental Protocols
Important Considerations for Working with this compound:
-
Solubility: this compound has low water solubility.[6][7] A stock solution should be prepared in DMSO. To maintain solubility in cell culture media, a minimum of 10% Fetal Calf Serum (FCS) is recommended.[6][7][8]
-
Adsorption: Xanthohumol and its derivatives can be absorbed by plastic materials, especially at low FCS concentrations.[6][8] Ensure consistent use of plasticware and appropriate FCS levels.
Protocol 1: Assessment of AMPK Activation by Western Blot
This protocol is adapted from standard Western blot procedures for detecting phosphorylated proteins.[9][10]
1. Cell Culture and Treatment: a. Seed HepG2 cells (or another suitable cell line) in 6-well plates and grow to 70-80% confluency. b. Prepare a stock solution of this compound in DMSO. c. Treat cells with varying concentrations of this compound (e.g., 10, 25, 50 µM) or a vehicle control (DMSO) for a predetermined time (e.g., 6, 12, or 24 hours). Include a positive control for AMPK activation, such as AICAR (500 µM).
2. Sample Preparation (Cell Lysis): a. After treatment, place the culture plates on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS). b. Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate the lysate on ice for 30 minutes, with brief vortexing every 10 minutes. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant to a new pre-chilled tube.
3. Protein Quantification: a. Determine the protein concentration of each sample using a BCA protein assay kit.
4. SDS-PAGE and Protein Transfer: a. Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and heat at 95°C for 5 minutes.[10] b. Load the samples onto a 10% SDS-polyacrylamide gel and run at 100-120V until the dye front reaches the bottom. c. Transfer the separated proteins to a PVDF membrane at 100V for 1-2 hours at 4°C.[10]
5. Immunodetection: a. Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[10] b. Incubate the membrane with a primary antibody against p-AMPKα (Thr172) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[10] c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution in 5% milk/TBST) for 1 hour at room temperature.[10] e. Wash the membrane three times for 10 minutes each with TBST.
6. Signal Detection and Analysis: a. Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the bands using a chemiluminescence imaging system. b. To normalize the data, strip the membrane and re-probe with an antibody against total AMPKα.[9] c. Quantify the band intensities using densitometry software.
Protocol 2: PPARα Reporter Gene Assay
This protocol is based on commercially available reporter assay systems.[11][12][13]
1. Cell Culture and Seeding: a. Use a stable cell line co-transfected with a PPARα expression vector and a reporter vector containing a luciferase gene under the control of a PPAR response element (PPRE). HepG2 cells are a suitable host.[14] b. Seed the reporter cells in a 96-well white, clear-bottom assay plate at a density of 1 x 10⁴ cells/well.[15] c. Incubate for 4-6 hours at 37°C in a 5% CO₂ incubator.[11][13]
2. Compound Treatment: a. Prepare serial dilutions of this compound and a positive control agonist (e.g., GW590735) in the appropriate cell culture medium. b. After the pre-incubation period, carefully remove the culture medium and add 200 µL/well of the treatment media.[11] c. Incubate the plate for 22-24 hours at 37°C.[11]
3. Luciferase Assay: a. After incubation, discard the treatment media. b. Prepare the luciferase detection reagent according to the manufacturer's instructions. c. Add the luciferase detection reagent to each well. d. Incubate for 5-10 minutes at room temperature to allow for signal stabilization. e. Measure the luminescence using a plate-reading luminometer.
4. Data Analysis: a. Normalize the luciferase activity of treated cells to that of vehicle-treated cells. b. Plot the relative luciferase units against the compound concentration to generate a dose-response curve.
Protocol 3: Quantitative PCR (qPCR) for PPARα Target Genes
This protocol outlines the steps for measuring the mRNA expression of PPARα target genes.[16]
1. Cell Treatment and RNA Isolation: a. Treat cells with this compound as described in Protocol 1. b. At the end of the treatment period, wash the cells with PBS and lyse them directly in the well using a suitable lysis buffer from an RNA isolation kit. c. Isolate total RNA according to the manufacturer's protocol, including a DNase treatment step to remove genomic DNA contamination. d. Assess RNA quality and quantity using a spectrophotometer.
2. cDNA Synthesis: a. Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
3. qPCR Reaction: a. Prepare the qPCR reaction mix in a 96-well qPCR plate. A typical reaction includes:
- SYBR Green Master Mix (2x)
- Forward and Reverse Primers (10 µM each) (See Table 4 for examples)
- Diluted cDNA template
- Nuclease-free water b. Run the qPCR plate on a real-time PCR instrument using a standard cycling program (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).[17] c. Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
4. Data Analysis: a. Determine the cycle threshold (Ct) values for each gene in each sample. b. Normalize the Ct values of the target genes to a stable housekeeping gene (e.g., GAPDH, ACTB). c. Calculate the relative fold change in gene expression using the ΔΔCt method.
Table 4: Example qPCR Primer Sequences for Human Genes
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| PRKAA1 (AMPKα1) | AGGAAGAATCCTGTGACAAGCAC | CCGATCTCTGTGGAGTAGCAGT[17] |
| PRKAA2 (AMPKα2) | Sequence | Sequence |
| PPARA (PPARα) | Sequence | Sequence |
| CPT1A | Sequence | Sequence |
| ACOX1 | Sequence | Sequence |
| GAPDH | Sequence | Sequence |
Note: Primer sequences should be obtained from validated sources or designed using appropriate software and validated experimentally.
References
- 1. This compound improves hepatic lipid metabolism via regulating the AMPK/PPARα and PI3K/AKT signaling pathways in hyperlipidemic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound improves hepatic lipid metabolism via regulating the AMPK/PPARα and PI3K/AKT signaling pathways in hyperlipidemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound improves obesity and glucose metabolism via inhibiting intestinal lipid absorption with a bloom of Akkermansia muciniphila in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AMPK-Dependent Metabolic Regulation by PPAR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pitfalls in cell culture work with xanthohumol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ingentaconnect.com [ingentaconnect.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. indigobiosciences.com [indigobiosciences.com]
- 12. korambiotech.com [korambiotech.com]
- 13. indigobiosciences.com [indigobiosciences.com]
- 14. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability [jstage.jst.go.jp]
- 16. bu.edu [bu.edu]
- 17. origene.com [origene.com]
Troubleshooting & Optimization
Technical Support Center: Isoxanthohumol (IXN) Solubility for In Vitro Assays
Welcome to the technical support center for Isoxanthohumol (IXN). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the aqueous solubility of IXN for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound (IXN) and why is its solubility a concern for in vitro experiments?
A1: this compound (IXN) is a prenylflavonoid phytoestrogen found in hops and beer.[1] It is of significant research interest due to its anti-inflammatory, anti-angiogenic, and pro-apoptotic activities. However, IXN is a hydrophobic molecule with low water solubility, which presents a challenge for in vitro studies, such as cell-based assays. Poor aqueous solubility can lead to compound precipitation, inaccurate dosing, and reduced bioavailability in cell culture media.
Q2: What are the common solvents for dissolving IXN?
A2: The most common solvent for preparing stock solutions of IXN is dimethyl sulfoxide (DMSO).[2] Ethanol and methanol are also effective solvents.[3][4] For in vitro experiments, a concentrated stock solution is typically prepared in one of these organic solvents and then diluted to the final working concentration in the cell culture medium.
Q3: What is the maximum recommended concentration of DMSO in cell culture?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible. While tolerance can be cell-line dependent, a general guideline is to keep the final DMSO concentration below 0.5%, with many researchers aiming for 0.1% or less.[5] It is crucial to include a vehicle control (medium with the same final concentration of DMSO without IXN) in your experiments to account for any potential effects of the solvent on the cells.
Q4: Are there alternative methods to improve the aqueous solubility of IXN besides using organic solvents?
A4: Yes, several formulation strategies can enhance the aqueous solubility of hydrophobic compounds like IXN. These include:
-
Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, forming a water-soluble "host-guest" complex.[6] This can significantly increase the aqueous solubility of the compound.
-
Nanosuspensions: This technique involves reducing the particle size of the compound to the nanometer range, which increases the surface area for dissolution and thereby enhances solubility and dissolution rate.[7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer or cell culture medium. | The aqueous solubility of IXN has been exceeded. | - Optimize Stock Concentration: Prepare a more concentrated stock solution in DMSO. This allows for the addition of a smaller volume to the culture medium, keeping the final DMSO concentration low and reducing the likelihood of precipitation.- Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of media, try a stepwise dilution. First, add the DMSO stock to a small volume of serum-containing medium (e.g., medium with 10% Fetal Calf Serum) or a protein-rich solution like bovine serum albumin (BSA). Serum proteins can help stabilize the compound. Then, add this intermediate dilution to the rest of your culture medium.[2][4]- Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the IXN stock solution. Adding a cold stock to warm media can sometimes induce precipitation.- Gentle Mixing: When diluting the stock solution, add it dropwise to the medium while gently swirling. This promotes rapid and uniform dispersion. |
| Inconsistent or non-reproducible bioassay results. | - Incomplete dissolution of IXN.- Precipitation of IXN during the assay.- Degradation of IXN in the culture medium. | - Ensure Complete Dissolution: Vortex the stock solution thoroughly before each use.- Visually Inspect for Precipitation: Before adding to the assay, visually inspect the diluted compound solution for any signs of precipitation.- Include Proper Controls: Always include a vehicle control (medium with the same final concentration of the solvent) to account for any solvent effects.- Assess Stability: The stability of related compounds like xanthohumol is influenced by temperature and light.[8] It is advisable to prepare fresh dilutions of IXN for each experiment and protect solutions from light. |
| Observed cytotoxicity is higher than expected or is also present in the vehicle control. | The concentration of the solvent (e.g., DMSO) is toxic to the cells. | - Determine Maximum Tolerated Solvent Concentration: Perform a dose-response experiment with the solvent alone to determine the highest concentration your specific cell line can tolerate without affecting viability.- Reduce Final Solvent Concentration: Aim for a final DMSO concentration of ≤ 0.1% if possible. If necessary, consider alternative solubility enhancement methods like cyclodextrins or nanosuspensions. |
| Difficulty forming an inclusion complex with cyclodextrins. | Some studies suggest that cyclodextrins selectively complex with xanthohumol but not IXN.[3][9] This may be dependent on the type of cyclodextrin and the complexation method used. | - Use a Modified Cyclodextrin: Consider using a modified cyclodextrin such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), which has been shown to significantly increase the solubility of other xanthohumol derivatives.[10][11]- Optimize Complexation Protocol: Experiment with different molar ratios of IXN to cyclodextrin and adjust the pH of the solution as this can influence complex formation.[9] |
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference(s) |
| Dimethyl Sulfoxide (DMSO) | ~100 mg/mL (282.17 mM) | [12] |
| Ethanol | Soluble | [3] |
| Methanol | Soluble | [3] |
| Water | Slightly soluble | [3] |
Table 2: Solubility Enhancement of a Related Compound (Xanthohumol C) using 2-hydroxypropyl-β-cyclodextrin (HP-β-CD)
| Method | Fold Increase in Aqueous Solubility | Reference(s) |
| 50 mM HP-β-CD | 650-fold | [10][11] |
Table 3: Properties of this compound Nanosuspension (IXN-Nps)
| Property | Value | Reference(s) |
| Average Particle Size | 249.5 nm | [13] |
| In Vitro Cumulative Release Rate (24h) | 3.5 times higher than IXN solution | [13] |
Experimental Protocols
Protocol 1: Preparation of IXN Stock Solution using DMSO
-
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile microcentrifuge tubes or glass vials
-
-
Procedure:
-
Weigh the desired amount of IXN powder in a sterile container.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mg/mL). Using anhydrous DMSO is important as absorbed water can affect solubility.
-
To aid dissolution, vortex the solution and/or use an ultrasonic bath.[12]
-
Visually inspect the solution to ensure that all of the IXN has dissolved.
-
Sterile filter the stock solution through a 0.22 µm syringe filter if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage, protected from light.[12]
-
Protocol 2: Preparation of IXN-Cyclodextrin Inclusion Complex (Adapted from protocols for similar compounds)
-
Materials:
-
This compound (powder)
-
2-hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Ethanol
-
Magnetic stirrer and stir bar
-
Lyophilizer (freeze-dryer)
-
-
Procedure:
-
Dissolve the desired amount of HP-β-CD in deionized water with stirring to create a concentrated solution (e.g., 50 mM).
-
Dissolve IXN in a minimal amount of ethanol.
-
Slowly add the IXN-ethanol solution dropwise to the stirring HP-β-CD solution.
-
Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.
-
Freeze the resulting solution and then lyophilize (freeze-dry) to obtain a powder of the IXN-HP-β-CD inclusion complex.
-
The powdered complex can then be dissolved in water or cell culture medium for use in assays.
-
Protocol 3: Preparation of IXN Nanosuspension by Wet Media Milling (Conceptual Protocol)
-
Materials:
-
This compound (powder)
-
Stabilizers (e.g., Hydroxypropyl methylcellulose (HPMC), Tween 80)
-
Milling media (e.g., zirconium oxide beads)
-
High-energy mixer mill or planetary ball mill
-
Deionized water
-
-
Procedure:
-
Prepare a dispersion of IXN powder in an aqueous solution containing the stabilizers (e.g., 0.5% HPMC and 0.5% Tween 80).
-
Add the milling media to the dispersion.
-
Mill the mixture at high energy for a specified period to reduce the particle size of the IXN. The milling time will need to be optimized.
-
After milling, separate the nanosuspension from the milling media.
-
The resulting nanosuspension can be used directly or lyophilized for storage.
-
Visualizations
Signaling Pathways
Experimental Workflow
Logical Relationships
References
- 1. benchchem.com [benchchem.com]
- 2. ingentaconnect.com [ingentaconnect.com]
- 3. US20110086815A1 - Novel compositions containing xanthohumol-cyclodextrin complexes - Google Patents [patents.google.com]
- 4. Pitfalls in cell culture work with xanthohumol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 6. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Storage stability and degradation mechanism of xanthohumol in Humulus lupulus L. and beer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US9006293B2 - Compositions containing xanthohumol-cyclodextrin complexes - Google Patents [patents.google.com]
- 10. Development and Characterization of the Neuroregenerative Xanthohumol C/Hydroxypropyl-β-cyclodextrin Complex Suitable for Parenteral Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Preventing degradation of Isoxanthohumol in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Isoxanthohumol (IXN) in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound to degrade in solution?
A1: The primary factors leading to the degradation of this compound in solution are exposure to elevated temperatures, light, and non-optimal pH conditions. Like many prenylated flavonoids, IXN is susceptible to oxidation and other chemical modifications when not stored and handled properly. High temperatures can accelerate isomerization and other degradation reactions.[1][2][3] Exposure to UV and visible light can also induce photodegradation.[4] Furthermore, both acidic and alkaline pH conditions can catalyze degradation, with stability being optimal in a neutral to slightly acidic environment.[2][5]
Q2: What are the recommended storage conditions for solid this compound and its stock solutions?
A2: Proper storage is critical to maintaining the integrity of this compound. For solid (powder) form, storage at -20°C for up to 3 years is recommended.[6] For stock solutions, storage at -80°C is preferable for long-term stability (up to 1 year), while -20°C is suitable for shorter periods (up to 1 month).[6][7] All forms of this compound should be protected from light.[7]
Q3: Which solvents are recommended for preparing this compound stock solutions?
A3: Dimethyl sulfoxide (DMSO) and ethanol are commonly used solvents for preparing this compound stock solutions due to its good solubility.[1][6] For cell culture experiments, it is crucial to use high-purity, anhydrous DMSO to minimize degradation and ensure experimental reproducibility.[8] When preparing aqueous dilutions for assays, it is important to consider the final DMSO concentration, as high concentrations can be toxic to cells.[9]
Q4: My this compound solution has changed color. What does this indicate?
A4: A change in the color of your this compound solution, such as turning yellow or brown, is often an indicator of degradation. This can be caused by oxidation or the formation of degradation products. It is recommended to perform an analytical check (e.g., HPLC) to assess the purity of the solution. If significant degradation is confirmed, a fresh solution should be prepared.
Q5: How can I minimize the degradation of this compound during my experiments?
A5: To minimize degradation during experiments:
-
Prepare fresh working solutions from a frozen stock solution just before use.
-
Protect solutions from light by using amber vials or covering containers with aluminum foil.
-
Maintain a controlled temperature and avoid unnecessary exposure to heat.
-
If possible, de-gas solvents to remove dissolved oxygen, which can contribute to oxidative degradation.
-
For aqueous buffers, maintain a pH as close to neutral as possible.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Loss of biological activity in an assay | Degradation of this compound in the working solution. | - Prepare fresh working solutions for each experiment.- Verify the purity of the stock solution via HPLC.- Ensure storage conditions for the stock solution are optimal (-80°C, protected from light). |
| Precipitation of this compound in aqueous media | Poor solubility of this compound at the working concentration. | - Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility but non-toxic to cells.- Gentle warming or sonication can aid dissolution, but avoid excessive heat.[6][7] |
| Inconsistent experimental results | - Inconsistent concentration of active this compound due to degradation.- Freeze-thaw cycles of the stock solution. | - Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.- Follow a strict protocol for solution preparation and handling to ensure consistency. |
| Appearance of unexpected peaks in HPLC analysis | Formation of degradation products. | - Review the handling and storage procedures for any deviations.- Consider performing a forced degradation study to identify potential degradation products and establish their retention times. |
Data on Storage and Stability
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Additional Notes |
| Solid (Powder) | -20°C | Up to 3 years | Store desiccated and protected from light.[6] |
| Stock Solution (in solvent) | -80°C | Up to 1 year | Aliquot to avoid freeze-thaw cycles. Protect from light.[6] |
| Stock Solution (in solvent) | -20°C | Up to 1 month | For short-term storage. Protect from light.[7] |
Table 2: Solubility of this compound in Common Solvents
| Solvent | Solubility |
| DMSO | ~45 mg/mL[6] |
| Ethanol | ~3 mg/mL |
| DMF | ~3 mg/mL |
| DMSO:PBS (pH 7.2) (1:3) | ~0.25 mg/mL |
Experimental Protocols
Protocol for Assessing this compound Stability (Forced Degradation Study)
This protocol outlines a forced degradation study to identify potential degradation products and determine the stability of this compound under various stress conditions.[10][11][12][13][14]
1. Materials:
-
This compound (high purity)
-
HPLC-grade methanol, acetonitrile, and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV or DAD detector and a C18 column
2. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in methanol or DMSO at a concentration of 1 mg/mL.
3. Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Keep at room temperature.
-
Oxidation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation: Incubate an aliquot of the stock solution at 60°C, protected from light.
-
Photodegradation: Expose an aliquot of the stock solution to a calibrated light source (providing illumination of not less than 1.2 million lux hours and near-UV energy of not less than 200 watt-hours/square meter), as per ICH Q1B guidelines.[4] Keep a control sample wrapped in aluminum foil at the same temperature.
4. Sampling and Analysis:
-
Withdraw samples from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method. A typical mobile phase could be a gradient of acetonitrile and water with 0.1% formic acid.[5] Detection is typically performed at around 290 nm.[3]
5. Data Evaluation:
-
Calculate the percentage of this compound remaining at each time point compared to the time 0 sample.
-
Identify and quantify any significant degradation products.
-
Assess the mass balance to ensure that the decrease in this compound concentration corresponds to the increase in degradation products.
Visualizations
Caption: Factors leading to the degradation of this compound.
Caption: Troubleshooting workflow for experiments with this compound.
References
- 1. Extraction Behavior and Quantitative Profiling of Prenylated Flavonoids from Hops (Humulus lupulus L.) Under Varying Solvent Polarity, Temperature, and Cryogenic Pretreatment [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. Exploration of this compound bioconversion from spent hops into 8-prenylnaringenin using resting cells of Eubacterium limosum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | HSV | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. rjptonline.org [rjptonline.org]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sgs.com [sgs.com]
- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: Overcoming Low Bioavailability of Isoxanthohumol (IXN)
This technical support center is designed for researchers, scientists, and drug development professionals. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low oral bioavailability of Isoxanthohumol (IXN) in animal models.
Frequently Asked Questions (FAQs)
Q1: My in vivo rodent study shows very low plasma concentrations of this compound (IXN) after oral administration. Is this expected?
A1: Yes, this is a common and expected finding. This compound is classified as a Biopharmaceutical Classification System (BCS) Class II drug, meaning it has low aqueous solubility and high permeability.[1] Its poor solubility in the gastrointestinal (GI) tract is a primary factor limiting its dissolution, which is a critical step for absorption.[2] Furthermore, like many flavonoids, IXN is subject to first-pass metabolism in the liver, which further reduces the amount of the active compound reaching systemic circulation.[3][4]
Q2: What is the typical oral bioavailability of unmodified this compound?
A2: Studies in rat models have determined the oral bioavailability of unmodified this compound to be approximately 4-5%.[5][6] This low systemic availability is a general characteristic of many flavonoids.[3][6]
Q3: How is this compound metabolized in vivo?
A3: this compound undergoes several metabolic transformations. In the stomach, its precursor, Xanthohumol, can be converted to IXN under acidic conditions.[3] Once absorbed, IXN is transported to the liver where it undergoes Phase II metabolism (glucuronidation and sulfation) and O-demethylation by the cytochrome P450 enzyme CYP1A2 to form 8-prenylnaringenin (8-PN), a potent phytoestrogen.[3][4][7] This conversion to 8-PN also occurs in the colon, mediated by intestinal microflora.[3][8][9]
Q4: What are the most effective strategies to improve the oral bioavailability of this compound?
A4: The most successful strategies focus on improving the solubility and dissolution rate of IXN. These include:
-
Nanosuspensions: Reducing particle size to the nanometer range significantly increases the surface area for dissolution, which can enhance bioavailability.[1]
-
Solid Lipid Nanoparticles (SLNs): Encapsulating IXN in a solid lipid core can improve its stability and facilitate absorption.[10]
-
Solid Dispersions: Dispersing IXN in a hydrophilic polymer matrix at a molecular level can improve its wettability and dissolution rate.[11][12][13]
-
Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins can significantly increase the aqueous solubility of IXN.[14][15][16]
Troubleshooting Guide
This guide addresses common issues encountered during in vivo studies with this compound.
| Issue / Question | Possible Cause & Recommended Solution |
| Why are my observed plasma concentrations of IXN extremely low or undetectable after oral administration? | Formulation Instability: If using a simple suspension, IXN can precipitate out before or during administration, leading to inaccurate dosing. Solution: Prepare formulations fresh daily. Vortex the suspension vigorously immediately before dosing each animal to ensure homogeneity. Consider using a formulation strategy that enhances solubility, such as a nanosuspension or co-solvent system.[11] |
| Gastrointestinal (GI) Conditions: The presence of food can significantly alter GI motility and pH, affecting drug dissolution and absorption. Solution: To standardize GI conditions, fast animals overnight (e.g., 12 hours) before oral administration. Ensure free access to water during the fasting period.[11][17] | |
| Why is there high variability in IXN plasma levels between individual animals in the same group? | Inconsistent Dosing Technique: Improper oral gavage can lead to dosing errors or deposition of the compound in the esophagus instead of the stomach. Solution: Ensure all personnel are thoroughly trained in oral gavage techniques for the specific animal model. Administer the dose smoothly and confirm the gavage tube has reached the stomach. |
| Physiological Differences: Natural variations in gastric emptying time and metabolic enzyme activity exist between individual animals. Solution: While this variability cannot be eliminated, using a larger group size (n=6-8) can help improve the statistical power and reliability of the results. Standardize experimental conditions, such as fasting times and handling procedures, as much as possible.[17] | |
| The formulation I developed does not significantly improve IXN bioavailability compared to a simple suspension. | Suboptimal Formulation Parameters: The choice of excipients, drug-to-carrier ratio, or preparation method may not be optimal for IXN. Solution: Systematically optimize the formulation. For example, screen different polymers for solid dispersions or different lipids and surfactants for SLNs. Vary the drug-to-carrier ratio to find the most effective combination. |
| Incorrect Vehicle for Administration: The vehicle used to suspend the final formulation (e.g., solid dispersion powder) can impact its performance. Solution: Use a suitable suspending vehicle, such as a 0.5% solution of carboxymethylcellulose (CMC) or hydroxypropyl methylcellulose (HPMC), to maintain uniformity during administration. |
Bioavailability Enhancement: Data & Protocols
Formulation strategies have been shown to significantly improve the oral bioavailability of IXN and related compounds.
Data Presentation: Pharmacokinetic Parameter Comparison
The table below summarizes the reported improvement in bioavailability for an this compound nanosuspension compared to a standard solution in a rat model.
| Formulation | Relative Bioavailability Increase | Key Finding |
| IXN Nanosuspension | 2.8 times | Nanosuspension technology significantly overcame the low solubility limitation of IXN, leading to a substantial increase in oral bioavailability.[1] |
| Xanthohumol Nanoemulsion | 1.76 times | A nanoemulsion formulation increased the relative oral bioavailability of the IXN precursor, Xanthohumol.[18] |
Experimental Protocols
The following are detailed protocols for common bioavailability enhancement techniques, adapted for this compound.
This protocol is based on the micro-media grinding method.[1]
-
Preparation of Coarse Suspension: Disperse 1g of this compound (IXN) in 100 mL of a 5% mannitol solution containing a suitable stabilizer (e.g., 0.5% w/v Poloxamer 188).
-
High-Pressure Homogenization: Subject the coarse suspension to high-pressure homogenization for approximately 20-30 cycles at 1500 bar to reduce the particle size.
-
Media Grinding: Transfer the pre-milled suspension to a media mill containing zirconium oxide beads (0.2-0.4 mm diameter). Mill for 1-2 hours at 2500 rpm while maintaining the temperature below 10°C using a cooling jacket.
-
Characterization: Measure the particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument. An average particle size under 300 nm with a PDI < 0.2 is desirable.
-
Lyophilization (Optional): For long-term storage, the nanosuspension can be freeze-dried. Mannitol (5%) acts as a cryoprotectant to prevent particle aggregation.[1]
-
For Administration: Reconstitute the lyophilized powder or use the fresh nanosuspension directly for oral gavage.
This protocol uses a hot homogenization and ultrasonication method, adapted from studies on the related compound Xanthohumol.[10]
-
Lipid Phase Preparation: Melt a solid lipid (e.g., glyceryl monostearate or Compritol® 888 ATO) by heating it to 5-10°C above its melting point. Dissolve the required amount of IXN in the molten lipid.
-
Aqueous Phase Preparation: In a separate beaker, heat an aqueous solution containing a surfactant (e.g., Tween® 80 or Poloxamer 188) to the same temperature as the lipid phase.
-
Homogenization: Add the hot aqueous phase to the hot lipid phase and immediately homogenize the mixture using a high-shear homogenizer (e.g., Ultra-Turrax®) at 8,000-10,000 rpm for 10-15 minutes. This forms a coarse oil-in-water emulsion.
-
Ultrasonication: Immediately subject the coarse emulsion to high-power ultrasonication using a probe sonicator for 10-15 minutes to reduce the droplet size to the nanometer range.
-
Cooling & Solidification: Cool the resulting nanoemulsion in an ice bath while stirring gently. This allows the lipid to solidify, forming the SLNs.
-
Storage: Store the SLN dispersion at 4°C. For administration, use the aqueous dispersion directly for oral gavage.
This protocol uses the kneading method to form an inclusion complex.[15][16]
-
Molar Ratio Calculation: Determine the desired molar ratio of IXN to cyclodextrin (e.g., 1:1 or 1:2). Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and low toxicity.[15]
-
Mixing: Place the calculated amount of HP-β-CD in a mortar. Add a small amount of a water/ethanol (50:50 v/v) mixture to form a paste.
-
Kneading: Gradually add the IXN powder to the paste and knead thoroughly for 45-60 minutes. Add small amounts of the solvent mixture as needed to maintain a suitable consistency.
-
Drying: Dry the resulting product in a hot air oven at 40-50°C for 24 hours or until a constant weight is achieved.
-
Pulverization and Sieving: Pulverize the dried complex using a mortar and pestle and pass it through a fine-mesh sieve (e.g., 100-mesh) to obtain a uniform powder.
-
For Administration: The resulting powder can be suspended in water or a 0.5% CMC solution for oral gavage. The complexed IXN should readily dissolve or disperse.
Visualization of Pathways and Workflows
Metabolic Pathway of this compound
Caption: Metabolic conversion of Xanthohumol to this compound and its subsequent metabolites.
Experimental Workflow for an In Vivo Bioavailability Study
Caption: Standard workflow for assessing the oral bioavailability of an IXN formulation.
Troubleshooting Logic for Low Plasma Concentrations
Caption: Decision tree for troubleshooting low bioavailability results in animal studies.
References
- 1. Preparation, characterization, and ex vivo evaluation of this compound nanosuspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Xanthohumol—A Miracle Molecule with Biological Activities: A Review of Biodegradable Polymeric Carriers and Naturally Derived Compounds for Its Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tissue distribution and pharmacokinetics of this compound from hops in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 5. Enantiospecific pharmacokinetics of this compound and its metabolite 8-prenylnaringenin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Metabolism of xanthohumol and this compound, prenylated flavonoids from hops (Humulus lupulus L.), by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The prenylflavonoid this compound from hops (Humulus lupulus L.) is activated into the potent phytoestrogen 8-prenylnaringenin in vitro and in the human intestine. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Quality by Design Based Formulation of Xanthohumol Loaded Solid Lipid Nanoparticles with Improved Bioavailability and Anticancer Effect against PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. sphinxsai.com [sphinxsai.com]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. US9006293B2 - Compositions containing xanthohumol-cyclodextrin complexes - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Functionalized xanthohumol nanoemulsion: fabrication, characterization and bioavailability enhancement of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Isoxanthohumol (IXN) Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of Isoxanthohumol (IXN) from plant material, primarily hops (Humulus lupulus L.).
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low this compound (IXN) Yield | Suboptimal Solvent Choice: The polarity of the solvent may not be ideal for IXN, which is a moderately polar compound. | While IXN is often formed from Xanthohumol (XN) during extraction, solvents effective for XN are a good starting point. Methanol and ethanol, often in aqueous mixtures, have demonstrated high extraction efficiency for prenylflavonoids.[1] For direct IXN extraction, consider that it has better solubility than XN.[2][3] Experiment with different solvent systems, such as ethanol, methanol, or acetone, to find the optimal choice for your specific plant material.[1][3] |
| Incomplete Isomerization of Xanthohumol (XN): IXN is primarily formed by the thermal isomerization of XN. Insufficient heat during extraction will result in a lower IXN yield. | Higher extraction temperatures promote the conversion of XN to IXN.[2][4] Pressurized Hot Water Extraction (PHWE) at temperatures around 150°C has been shown to be highly selective for IXN.[5] Be aware that excessively high temperatures (e.g., above 200°C) can lead to degradation.[6] | |
| Inadequate Plant Material Preparation: The solvent may not be effectively penetrating the plant matrix to extract the precursor, Xanthohumol. | Ensure the plant material is finely ground to maximize the surface area available for extraction.[1] Pre-treatment methods like cryogenic homogenization can improve the accessibility of lupulin glands and enhance the overall recovery of prenylflavonoids.[2] | |
| Suboptimal Extraction Parameters: Extraction time, temperature, and solid-to-liquid ratio are not optimized. | Systematically optimize these parameters. For instance, an optimized extraction for the related compound Xanthohumol was achieved at room temperature for 89 minutes with a 19.7% (v/v) methanol in dichloromethane solution.[1] For IXN production, higher temperatures are generally required.[2][4] | |
| High Levels of Impurities in the Final Product | Co-extraction of Other Compounds: The chosen solvent may be extracting a wide range of other compounds from the plant material, such as chlorophyll, resins, and other flavonoids. | Employ a multi-step extraction or purification strategy. An initial extraction with a non-polar solvent like hexane can remove lipids and other non-polar compounds. Subsequent extraction with a more polar solvent can then target the flavonoids. Purification techniques like column chromatography with silica gel or the use of adsorbent resins are effective for separating IXN from other extracted compounds.[1][7] |
| Presence of Unreacted Xanthohumol (XN): The conditions were not sufficient to convert all the XN to IXN. | Increase the extraction temperature or duration to promote further isomerization. Monitor the reaction using an appropriate analytical method like HPLC. | |
| Degradation of this compound: IXN can degrade under certain conditions, such as exposure to strong acids or bases, or prolonged exposure to high temperatures. | Minimize the use of harsh chemical conditions. If acidic or basic conditions are necessary, they should be neutralized as quickly as possible. Avoid unnecessarily long extraction times at very high temperatures.[6] | |
| Inconsistent Extraction Yields | Variability in Plant Material: The concentration of Xanthohumol, the precursor to IXN, can vary significantly between different batches or varieties of the plant material. | Whenever possible, use a standardized and well-characterized batch of plant material. If this is not feasible, it is crucial to analyze the starting material for its XN content to normalize the extraction yields. |
| Lack of Precise Control Over Extraction Parameters: Minor variations in temperature, time, or solvent composition can lead to significant differences in yield. | Ensure that all extraction parameters are tightly controlled and monitored throughout the process. Use calibrated equipment and accurately measure all reagents. |
Frequently Asked Questions (FAQs)
Q1: What is the primary source of this compound in extractions from hops?
A1: this compound (IXN) is primarily generated through the thermal isomerization of Xanthohumol (XN), a more abundant prenylflavonoid in raw hops, during the extraction process, especially when heat is applied.[2][4]
Q2: Which solvent is best for maximizing the yield of this compound?
A2: The optimal solvent depends on the desired outcome. If the goal is to produce IXN from XN, solvents that efficiently extract XN, such as ethanol and methanol, are good choices, coupled with a heating step.[1][2] Pressurized hot water has been shown to be highly effective and selective for extracting IXN directly.[5]
Q3: How does temperature affect the extraction of this compound?
A3: Temperature is a critical factor. Increasing the extraction temperature generally increases the conversion of Xanthohumol to this compound, thus increasing the IXN yield.[2] For example, in one study, the maximum IXN content in ethanol extracts was achieved at 200°C.[2] However, temperatures above this can lead to degradation.[6]
Q4: What are some effective methods for purifying this compound from a crude extract?
A4: Common and effective purification methods include column chromatography using silica gel.[1] Another approach is the use of selective adsorbent resins like polyvinylpolypyrrolidone (PVPP), which can enrich prenylflavonoids.[7]
Q5: Can advanced extraction techniques improve the yield of this compound?
A5: Yes, techniques like Ultrasound-Assisted Extraction (UAE) and Pressurized Hot Water Extraction (PHWE) can significantly improve extraction efficiency. UAE uses acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration.[8][9] PHWE uses water at elevated temperatures and pressures to act as an efficient extraction solvent for moderately polar compounds like IXN and is particularly effective at promoting the isomerization of XN to IXN.[5]
Data Presentation: Comparison of Extraction Methods
The following tables summarize quantitative data on this compound yield under various extraction conditions.
Table 1: Effect of Solvent and Temperature on this compound (IXN) Yield from Polaris Hops (Accelerated Solvent Extraction) [2]
| Solvent | Temperature (°C) | IXN Yield (mg/mL) |
| Ethanol | 50 | ~0.2 |
| 100 | ~0.6 | |
| 150 | ~1.2 | |
| 200 | 1.85 | |
| Methanol | 50 | ~0.1 |
| 100 | ~0.3 | |
| 150 | ~0.7 | |
| 200 | 1.02 |
Table 2: this compound (IXN) Yield from Hops using Pressurized Hot Water Extraction (PHWE) [6]
| Temperature (°C) | Pressure (psi) | Extraction Time (min) | IXN Yield (mg/g) |
| 150 | 1500 | 30 | 2.34 |
Experimental Protocols
Protocol 1: Pressurized Hot Water Extraction (PHWE) for High this compound Yield
This protocol is designed to maximize the conversion of Xanthohumol to this compound and its subsequent extraction.
Materials:
-
Finely ground hop material
-
Deionized water
-
Pressurized Hot Water Extraction system with an extraction vessel, pump, heating unit, and collection vial.[10]
-
Sea sand (optional, to prevent clumping)
Procedure:
-
Mix 1 gram of the ground hop material with 2 grams of sea sand and load it into the extraction cell.[5]
-
Heat the extraction cell to 150°C.
-
Pump deionized water through the cell at a pressure of 1500 psi.
-
Perform the extraction for a total of 30 minutes, which can be divided into multiple cycles (e.g., 6 cycles of 5 minutes each).[5]
-
After the extraction, purge the cell with nitrogen gas to collect the remaining extract.
-
The collected aqueous extract will be enriched in this compound.
Protocol 2: Ultrasound-Assisted Solvent Extraction (UAE)
This protocol utilizes ultrasonication to enhance the extraction of prenylflavonoids.
Materials:
-
Finely ground hop material
-
Solvent (e.g., 70% ethanol in water)
-
Ultrasonic bath or probe sonicator
-
Magnetic stirrer (optional)
-
Filtration apparatus (e.g., Büchner funnel with filter paper)
Procedure:
-
Weigh 10 grams of the powdered hop material and place it in a suitable flask.
-
Add 100 mL of 70% ethanol.
-
Place the flask in an ultrasonic bath operating at a frequency of 40 kHz.
-
Sonicate the mixture for 30-60 minutes at a controlled temperature (e.g., room temperature to avoid degradation of thermolabile compounds).
-
After sonication, filter the mixture to separate the solid plant material from the liquid extract.
-
The resulting filtrate is the crude extract containing this compound and other extracted compounds.
Visualizations
Signaling Pathways Involving this compound
This compound has been shown to modulate several key signaling pathways implicated in various cellular processes.
Caption: Key signaling pathways modulated by this compound.
Conversion of this compound to 8-Prenylnaringenin
In the human body, particularly in the intestine, this compound can be converted into the potent phytoestrogen 8-prenylnaringenin (8-PN) by microbial action.[11][12][13]
Caption: Metabolic conversion of this compound to 8-Prenylnaringenin.
General Experimental Workflow for this compound Extraction and Purification
This diagram outlines the typical steps involved in obtaining pure this compound from plant material.
Caption: General workflow for this compound extraction and purification.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Physical, Chemical, and Enzymatic Pretreatment of Spent Hops and Its Impact on Xanthohumol Extraction Yield - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ISOLATION OF PRENYLFLAVONOIDS FROM HOPS | International Society for Horticultural Science [ishs.org]
- 8. Optimization of ultrasound‐assisted extraction method for phytochemical compounds and antioxidant activities of sour jujube extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Pressurized Hot Water Extraction - Cannabis Tech [cannabistech.com]
- 11. researchgate.net [researchgate.net]
- 12. The prenylflavonoid this compound from hops (Humulus lupulus L.) is activated into the potent phytoestrogen 8-prenylnaringenin in vitro and in the human intestine. | Semantic Scholar [semanticscholar.org]
- 13. The prenylflavonoid this compound from hops (Humulus lupulus L.) is activated into the potent phytoestrogen 8-prenylnaringenin in vitro and in the human intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing plastic adsorption of Isoxanthohumol in cell culture experiments
Welcome to the technical support center for researchers working with Isoxanthohumol (IXN). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the loss of IXN due to plastic adsorption in your cell culture experiments, ensuring more accurate and reproducible results.
FAQs and Troubleshooting Guides
This section addresses common issues encountered by researchers working with this compound and other hydrophobic compounds in cell culture.
Question 1: I'm observing lower than expected efficacy of this compound in my cell-based assays. Could this be due to plastic adsorption?
Answer: Yes, this is a very likely possibility. This compound (IXN), and its precursor Xanthohumol (XN), are hydrophobic molecules with low aqueous solubility. This makes them prone to adsorbing to the surface of standard tissue culture plasticware, such as polystyrene plates, flasks, and pipette tips. Studies on the closely related compound Xanthohumol have shown that more than 50% of the compound can be lost from the culture medium due to adsorption, especially when using low concentrations of Fetal Calf Serum (FCS). This loss of compound from the media leads to a lower effective concentration being delivered to your cells, which can manifest as reduced biological activity.
Question 2: My results with this compound are highly variable between experiments. What could be the cause?
Answer: High variability in results is a common consequence of inconsistent compound adsorption to plasticware. The extent of adsorption can be influenced by several factors that may vary slightly between experiments:
-
Slight differences in serum concentration: Small variations in the final serum percentage can significantly impact the amount of free IXN available to adsorb to plastic.
-
Inconsistent incubation times before cells are treated: The longer the compound is in contact with the plasticware before interacting with cells, the greater the potential for adsorption.
-
Pipetting techniques: Differences in how solutions are mixed and transferred can affect the interaction of the compound with plastic surfaces.
-
Lot-to-lot variability in plasticware: While generally consistent, minor differences in the surface properties of plasticware between batches could contribute to variability.
Addressing the issue of plastic adsorption directly will help improve the reproducibility of your experiments.
Question 3: What is the most critical factor in preventing this compound adsorption?
Answer: The concentration of Fetal Calf Serum (FCS) or Fetal Bovine Serum (FBS) in your cell culture medium is the most critical factor. Serum proteins, particularly albumin, bind to hydrophobic compounds like IXN, keeping them in solution and preventing them from adsorbing to the plastic surface. Research on Xanthohumol, the precursor to IXN, demonstrates that a minimum of 10% FCS is necessary to achieve reasonable solubility and minimize adsorption to a tolerable level. At FCS concentrations below 10%, a significant loss of the compound due to plastic adsorption is observed.
Question 4: Are there specific types of plasticware that are better or worse for working with this compound?
Answer: While direct comparative studies on IXN are limited, general principles for hydrophobic compounds apply. Standard tissue culture-treated polystyrene is known to adsorb hydrophobic molecules. Polypropylene, often used for centrifuge tubes and pipette tips, can also adsorb these compounds.
Question 5: Can I pre-coat my standard polystyrene plates to reduce this compound adsorption?
Answer: Yes, pre-coating standard polystyrene plates with a protein solution can be an effective and economical way to reduce IXN adsorption. The protein coats the hydrophobic surface of the plastic, preventing the compound from binding. A common and effective method is to pre-coat with a solution of Bovine Serum Albumin (BSA) or even with complete cell culture medium containing serum.
Quantitative Data Summary
The following tables summarize the available quantitative and semi-quantitative data regarding the factors influencing Xanthohumol (and by extension, this compound) recovery in cell culture experiments.
Table 1: Effect of Fetal Calf Serum (FCS) Concentration on Xanthohumol Recovery
| FCS Concentration | Xanthohumol Recovery | Implication for this compound Experiments |
| < 10% | >50% loss due to adsorption | High risk of significant compound loss and inaccurate results. |
| ≥ 10% | Tolerable level of adsorption | Recommended minimum concentration for reliable experiments. |
Data extrapolated from studies on Xanthohumol.
Experimental Protocols
Here are detailed protocols for key experimental procedures to minimize and quantify this compound adsorption.
Protocol 1: Pre-coating Standard Polystyrene Plates with Bovine Serum Albumin (BSA)
This protocol describes how to pre-coat standard polystyrene cell culture plates with BSA to minimize the adsorption of this compound.
Materials:
-
Bovine Serum Albumin (BSA), cell culture grade
-
Sterile Phosphate-Buffered Saline (PBS) or Earle's Balanced Salt Solution (EBSS)
-
Standard polystyrene cell culture plates (e.g., 96-well, 24-well, or 6-well)
Procedure:
-
Prepare a sterile 10 µg/mL solution of BSA in PBS or EBSS.
-
Dispense the BSA solution into the wells of the cell culture plate, ensuring the entire surface of each well is covered.
-
For a 96-well plate: use 100-200 µL per well.
-
For a 24-well plate: use 200-400 µL per well.
-
For a 6-well plate: use 1-2 mL per well.
-
-
Incubate the plate at 37°C for 1-2 hours.
-
Aspirate the BSA solution from the wells. Do not wash the wells , as this may remove the protein coating.
-
The plate is now ready for cell seeding and subsequent treatment with this compound.
Protocol 2: Quantification of this compound Recovery from Cell Culture Plates
This protocol provides a method to determine the percentage of this compound that is lost due to plastic adsorption in your specific experimental setup.
Materials:
-
This compound stock solution
-
Cell culture medium with varying concentrations of FCS (e.g., 1%, 5%, 10%)
-
Your chosen cell culture plates (e.g., standard polystyrene, low-binding)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, HPLC grade
-
Deionized water
Procedure:
-
Prepare IXN solutions: Prepare solutions of this compound in your cell culture medium at the desired final concentration, using different percentages of FCS.
-
Incubation:
-
Test Wells: Add the IXN-containing medium to the wells of your chosen culture plate.
-
Control Samples: Keep an aliquot of each IXN solution in a low-adsorption microcentrifuge tube (e.g., siliconized or polypropylene).
-
-
Incubate the plate and control tubes under your standard cell culture conditions (e.g., 37°C, 5% CO2) for the duration of your typical experiment (e.g., 24, 48, or 72 hours).
-
Sample Collection:
-
Test Wells: Carefully collect the supernatant from each well.
-
Control Samples: Use the solutions from the microcentrifuge tubes.
-
-
Sample Preparation:
-
If the samples contain cells, centrifuge to pellet the cells and collect the supernatant.
-
Mix the supernatant with an equal volume of cold methanol or acetonitrile to precipitate proteins.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the clear supernatant to an HPLC vial.
-
-
HPLC Analysis:
-
Analyze the samples by reverse-phase HPLC with UV detection. A C18 column is typically used.
-
Create a standard curve using known concentrations of this compound to quantify the concentration in your samples.
-
-
Calculate Recovery:
-
Recovery (%) = (Concentration in Test Well / Concentration in Control Sample) x 100
-
A lower recovery percentage indicates a higher degree of plastic adsorption.
-
Visualizations
DOT Script for Troubleshooting Workflow
Caption: Troubleshooting workflow for addressing low or inconsistent this compound activity.
DOT Script for Experimental Workflow to Quantify Adsorption
Troubleshooting Isoxanthohumol peak tailing in reverse-phase HPLC
Technical Support Center: Isoxanthohumol Analysis
This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting peak tailing in the High-Performance Liquid Chromatography (HPLC) analysis of this compound (IXN). The following sections offer detailed answers to frequently asked questions, structured troubleshooting protocols, and data to help you diagnose and resolve common issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and what are the primary causes when analyzing this compound?
Peak tailing is a common chromatographic problem where a peak appears asymmetrical, with a trailing edge that is longer than the leading edge.[1] In an ideal chromatogram, peaks should be symmetrical (Gaussian) in shape.[1] Peak symmetry is often measured by the Tailing Factor (Tf) or Asymmetry Factor (As), where a value of 1.0 is perfectly symmetrical, and values greater than 1.2 are generally considered to be tailing.[1][2]
For phenolic compounds like this compound, the primary causes of peak tailing in reverse-phase HPLC include:
-
Secondary Interactions: Unwanted interactions between the phenolic hydroxyl groups of this compound and active residual silanol groups (Si-OH) on the surface of silica-based stationary phases (e.g., C18 columns).[1][3][4] These silanol groups can become ionized at moderate pH levels, leading to strong, undesirable retention of the analyte.[5][6]
-
Mobile Phase pH Mismatch: Operating at a mobile phase pH close to the pKa of this compound's phenolic groups can cause the molecule to exist in both ionized and non-ionized forms, leading to peak distortion and tailing.[1][6][7]
-
Column Issues: Degradation of the column bed, contamination from sample matrices, or the formation of a void at the column inlet can disrupt the chromatography path and cause tailing.[1][8]
-
Sample Overload: Injecting a sample that is too concentrated or too large in volume can saturate the stationary phase, resulting in poor peak shape.[1][2][9]
-
Extra-Column Effects: Dispersion of the analyte band in tubing, fittings, or the detector cell after it has left the column can contribute to peak asymmetry.[2] This is more critical for columns with a small internal diameter.[9]
Q2: How does the mobile phase pH specifically affect this compound's peak shape?
The mobile phase pH is a critical factor for ionizable compounds like this compound.[7][10] this compound is a flavonoid with acidic phenolic hydroxyl groups.[11][12][13]
-
At High pH: If the mobile phase pH is well above the pKa of the phenolic groups, this compound will be deprotonated (ionized), making it more polar. This reduces its retention on a reverse-phase column and can lead to earlier elution.
-
At Low pH: If the mobile phase pH is well below the pKa, this compound will be in its neutral, protonated form. This makes it less polar and allows for better retention and often a more symmetrical peak shape through hydrophobic interactions with the stationary phase.[10]
-
pH Near pKa: When the mobile phase pH is close to the analyte's pKa, a mixture of both the ionized and neutral forms exists.[7] These two forms have different retention characteristics, leading to a broadened, tailing, or split peak.[7][14]
To ensure a sharp, symmetrical peak, it is crucial to set the mobile phase pH at least 1.5 to 2 units away from the analyte's pKa.[15] For acidic compounds like this compound, using a low-pH mobile phase (e.g., pH ≤ 3) is generally recommended to suppress the ionization of both the analyte and the column's residual silanol groups, thereby minimizing secondary interactions.[3][5]
Q3: My this compound peak is tailing. What is the first thing I should check?
The first and most straightforward parameter to investigate is the mobile phase preparation and its pH .[9] An incorrectly prepared mobile phase, especially one with a pH that is not properly adjusted or buffered, is a very common cause of tailing for ionizable compounds.[2][9]
Confirm that the pH of the aqueous component was measured and adjusted before mixing with the organic solvent.[10] Also, ensure that any acidic additives (like formic acid or trifluoroacetic acid) are added at the correct concentration to maintain a consistent and low pH.[15]
Troubleshooting Guides & Protocols
Troubleshooting Workflow for Peak Tailing
This workflow provides a logical sequence of steps to diagnose and resolve peak tailing issues with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. uhplcs.com [uhplcs.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. chromtech.com [chromtech.com]
- 7. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 10. agilent.com [agilent.com]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. This compound - LKT Labs [lktlabs.com]
- 13. goldbio.com [goldbio.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. researchgate.net [researchgate.net]
Isoxanthohumol Formulation Stability: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Isoxanthohumol (IXN) in various formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound (IXN) degradation in a formulation?
This compound is susceptible to degradation through several pathways. The primary causes include:
-
Oxidation: The prenyl group of the IXN molecule is particularly prone to oxidative degradation, which can involve hydroxylation or the formation of epoxides. This is often catalyzed by the presence of trace metal ions, light, and oxygen.
-
pH-related Instability: While IXN is the cyclized, and generally more stable, form of Xanthohumol (XN), extreme pH conditions can affect its stability. The isomerization of residual XN to IXN is also pH and temperature-dependent, with minimum conversion occurring around pH 5.
-
Photodegradation: Like many flavonoid compounds, IXN can be sensitive to light. Exposure to UV or even visible light can provide the energy to initiate degradation reactions. It is recommended to store IXN and its formulations protected from light.[1]
-
Thermal Stress: High temperatures can accelerate all degradation pathways, including oxidation and potential isomerization of related compounds.
Q2: My IXN formulation is showing a yellow to brown discoloration over time. What is the likely cause?
Discoloration is a common indicator of flavonoid degradation. This is most likely due to oxidation of the phenolic structure of this compound. This process can form highly colored polymeric degradation products. To confirm this, you should use a stability-indicating analytical method, such as HPLC-DAD, to check for a decrease in the IXN peak and the appearance of new peaks corresponding to degradation products.
Q3: What is the ideal pH range for an aqueous formulation of IXN?
For optimal stability, maintaining a slightly acidic pH is recommended. Specifically, a pH of around 5.0 has been shown to be optimal for minimizing the isomerization of the related compound Xanthohumol into this compound.[2] This suggests that a weakly acidic environment is favorable for the flavanone structure. Buffering your formulation in the pH range of 4.5 to 6.0 is a good starting point. However, the optimal pH should be determined for your specific formulation through a systematic stability study.
Q4: Can I use antioxidants to improve the stability of my IXN formulation?
Yes, incorporating antioxidants is a highly effective strategy. Since oxidation is a primary degradation pathway for IXN, the use of antioxidants can significantly improve stability.[3]
-
Water-Soluble Antioxidants: For aqueous formulations, consider using ascorbic acid or sodium metabisulfite.
-
Lipid-Soluble Antioxidants: For lipid-based formulations like creams or ointments, butylated hydroxytoluene (BHT) or tocopherol (Vitamin E) are suitable choices.
It is often beneficial to use an antioxidant in combination with a chelating agent.
Q5: Why should I consider using a chelating agent like EDTA?
Trace metal ions (e.g., iron, copper) are often present in raw materials and can act as catalysts for oxidation reactions. A chelating agent, such as ethylenediaminetetraacetic acid (EDTA), sequesters these metal ions, preventing them from participating in the degradation of IXN.[3] Using a chelating agent in conjunction with an antioxidant can have a synergistic stabilizing effect. A typical concentration for disodium edetate is in the range of 0.01% to 0.1%.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Loss of IXN potency in a liquid formulation without visible changes. | 1. Oxidation: Initial stages of oxidation may not cause visible changes. 2. Adsorption: IXN may adsorb to the surface of the container, especially if it is plastic. | 1. Incorporate an antioxidant (e.g., ascorbic acid) and a chelating agent (e.g., EDTA) into your formulation. 2. Purge the formulation and the container headspace with an inert gas like nitrogen or argon to remove oxygen. 3. Conduct a study using different container materials (e.g., Type I borosilicate glass vs. various polymers) to check for adsorption. |
| Precipitation or crystal growth in a liquid formulation upon storage. | 1. Poor Solubility: IXN has low aqueous solubility (BCS Class II).[4] Changes in temperature or solvent composition during storage can cause it to precipitate. 2. Degradation: Some degradation products may be less soluble than IXN itself. | 1. Increase IXN solubility by using co-solvents (e.g., propylene glycol, ethanol), surfactants, or complexing agents (e.g., cyclodextrins). 2. Consider advanced formulation strategies like nanosuspensions or solid lipid nanoparticles (SLNs) to improve both solubility and stability. 3. Ensure the pH of the formulation is maintained in a range where IXN is most stable and soluble. |
| Inconsistent results in stability studies. | 1. Non-validated Analytical Method: The analytical method may not be stability-indicating, meaning it cannot separate the intact IXN from its degradation products. 2. Sample Handling: Inconsistent exposure to light or temperature during sample preparation and analysis. | 1. Develop and validate a stability-indicating HPLC method. This involves performing forced degradation studies to generate degradation products and ensuring the method can resolve them from the parent peak. 2. Standardize all sample handling procedures. Use amber glassware and maintain consistent temperature control throughout the analytical process. |
| Phase separation or changes in consistency in a semi-solid formulation (e.g., cream, gel). | 1. Excipient Incompatibility: An interaction between IXN and one of the formulation excipients. 2. Microbial Contamination: Lack of or insufficient preservative system. | 1. Conduct compatibility studies with individual excipients to identify any potential interactions. 2. Ensure your formulation includes a robust preservative system and passes microbial challenge testing. |
Data Presentation
Table 1: Key Physicochemical Properties of this compound
| Property | Value / Description | Implication for Formulation |
| Molecular Formula | C₂₁H₂₂O₅ | - |
| Molar Mass | 354.40 g/mol | - |
| Classification | Prenylflavonoid, Phytoestrogen | Potential for hormonal activity should be considered. |
| BCS Classification | Class II[4] | Low solubility, high permeability. Bioavailability is dissolution rate-limited. |
| Appearance | Pale yellow solid | Color changes can indicate degradation. |
| Storage | Store desiccated at 4°C, protected from light.[5] | Indicates sensitivity to moisture, heat, and light. |
Table 2: Example of Stabilizing Excipients for this compound Formulations
| Excipient Class | Example | Typical Concentration Range | Rationale for Use |
| Antioxidant (Aqueous) | Ascorbic Acid | 0.01% - 0.1% | Prevents oxidative degradation in aqueous environments. |
| Antioxidant (Lipid) | Butylated Hydroxytoluene (BHT) | 0.01% - 0.1% | Prevents oxidative degradation in lipid-based systems. |
| Chelating Agent | Disodium Edetate (EDTA) | 0.01% - 0.1% | Sequesters metal ions that catalyze oxidation. |
| Buffering Agent | Citrate Buffer | q.s. to pH 4.5 - 6.0 | Maintains pH in a range that minimizes degradation. |
| Solubilizer | Hydroxypropyl-β-Cyclodextrin | 1% - 10% | Forms inclusion complexes to enhance aqueous solubility. |
| Cryoprotectant | Mannitol | 5% (for nanosuspensions)[4] | Protects particle structure during freeze-drying. |
Experimental Protocols
Protocol 1: Forced Degradation Study for a Stability-Indicating HPLC Method
Objective: To generate potential degradation products of this compound under various stress conditions to aid in the development and validation of a stability-indicating HPLC method.
Materials:
-
This compound (IXN) reference standard
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
pH meter, calibrated
-
HPLC system with DAD or UV detector
-
Photostability chamber
Methodology:
-
Prepare Stock Solution: Accurately weigh and dissolve IXN in methanol to prepare a stock solution of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of IXN stock solution with 9 mL of 0.1 M HCl. Heat at 60°C for 4 hours. Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase for analysis.
-
Base Hydrolysis: Mix 1 mL of IXN stock solution with 9 mL of 0.1 M NaOH. Keep at room temperature for 4 hours. Neutralize with 0.1 M HCl and dilute with mobile phase for analysis.
-
Oxidative Degradation: Mix 1 mL of IXN stock solution with 9 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours. Dilute with mobile phase for analysis.
-
Thermal Degradation: Place a solid sample of IXN powder in an oven at 80°C for 48 hours. Dissolve a portion of the stressed powder in methanol for analysis.
-
Photodegradation: Expose a solution of IXN (e.g., 100 µg/mL in methanol) in a transparent container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).[6][7] Analyze a sample kept in the dark as a control.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the proposed HPLC method.
-
Evaluation: The method is considered stability-indicating if all degradation product peaks are adequately resolved from the parent IXN peak and from each other (resolution > 1.5). Peak purity analysis of the IXN peak in the stressed samples should also be performed using a DAD detector.
Protocol 2: Preparation of an this compound Nanosuspension
Objective: To prepare a stable nanosuspension of IXN to enhance its solubility and dissolution rate.
Materials:
-
This compound (IXN)
-
A suitable stabilizer (e.g., Pluronic F127 or Poloxamer 188)
-
Purified water
-
High-pressure homogenizer or microfluidizer
-
Particle size analyzer
Methodology:
-
Preparation of Stabilizer Solution: Dissolve the chosen stabilizer (e.g., 1% w/v Poloxamer 188) in purified water.
-
Coarse Suspension: Disperse the IXN powder (e.g., 2% w/v) in the stabilizer solution.
-
High-Shear Homogenization: Subject the coarse suspension to high-shear homogenization (e.g., 10,000 rpm for 15 minutes) to create a pre-milling suspension.
-
High-Pressure Homogenization: Pass the pre-milled suspension through a high-pressure homogenizer. Operate at approximately 1500 bar for 20-30 cycles, ensuring the temperature is controlled using a cooling bath.
-
Characterization:
-
Measure the mean particle size, polydispersity index (PDI), and zeta potential of the resulting nanosuspension using a dynamic light scattering instrument.
-
The goal is to achieve a mean particle size below 500 nm with a PDI < 0.3.
-
-
Lyophilization (Optional): For long-term storage, the nanosuspension can be freeze-dried. Add a cryoprotectant (e.g., 5% mannitol) to the nanosuspension before freezing and lyophilizing.[4]
Visualizations
Caption: Primary degradation pathways for this compound (IXN).
Caption: Workflow for an this compound stability study.
References
- 1. researchgate.net [researchgate.net]
- 2. Chiral separation of this compound and 8-prenylnaringenin in beer, hop pellets and hops by HPLC with chiral columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Basics: Excipients Used in Nonsterile Compounding, Part 4: Antioxidants and Chelating Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation, characterization, and ex vivo evaluation of this compound nanosuspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. goldbio.com [goldbio.com]
- 6. database.ich.org [database.ich.org]
- 7. ema.europa.eu [ema.europa.eu]
Strategies to increase the conversion of Xanthohumol to Isoxanthohumol
This guide provides researchers, scientists, and drug development professionals with detailed strategies, troubleshooting advice, and frequently asked questions regarding the isomerization of Xanthohumol (XN) to Isoxanthohumol (IXN).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for converting Xanthohumol (XN) to this compound (IXN)?
The conversion is a chemical reaction known as an intramolecular cyclization or isomerization.[1][2] In this process, the open-chain structure of the chalcone, Xanthohumol, closes to form the flavanone ring structure of this compound.[3] This reaction can occur spontaneously but is significantly accelerated by specific catalysts and conditions.[1]
Q2: What are the key factors that influence the conversion rate?
Several factors critically impact the efficiency and yield of the XN to IXN conversion:
-
Temperature: Elevated temperatures are a primary driver for the isomerization.[4] The process is often referred to as thermal isomerization and is the main reason why beer contains significantly more IXN than XN, as the conversion occurs during the boiling of wort.[5][6][7]
-
pH: The reaction is catalyzed by both acidic and alkaline conditions.[8][9] For instance, the acidic environment of the stomach can facilitate the conversion in vivo.[8] In laboratory settings, alkaline conditions, such as using potassium hydroxide (KOH), are employed for efficient chemical isomerization.[9][10] The conversion rate is reportedly at a minimum around pH 5.0-5.5.[8][10]
-
Solvent: The choice of solvent can influence the reaction. Studies have shown that a high concentration of ethanol (above 50% v/v) in the heating solvent can reduce the conversion ratio.[8][10]
-
Light and Oxygen: Xanthohumol is known to degrade when exposed to light and high temperatures, which can compete with the desired isomerization reaction.[11][12]
Q3: What is the most common laboratory method to induce the conversion?
The most common and straightforward method is thermal treatment under controlled pH. This involves dissolving Xanthohumol in a suitable buffered solution and heating it. For preparative purposes, base-catalyzed isomerization at room or slightly elevated temperature is also highly effective and can lead to high conversion rates.
Q4: Can this conversion be achieved enzymatically?
Yes, enzymatic conversion is possible. Certain microorganisms, including some yeasts and fungi like Pichia membranifaciens and Rhizopus oryzae, exhibit chalcone isomerase-like activity and can effectively convert XN to IXN.[6][13][14] This biotransformation approach can offer high specificity and milder reaction conditions compared to chemical methods.
Q5: What is a typical yield for the XN to IXN conversion?
Yields are highly dependent on the chosen method and optimization of reaction conditions. In brewing, the overall recovery of the initial XN from hops, largely in the form of IXN in the final beer, is between 22% and 30%.[7] Laboratory-scale chemical isomerization under optimized conditions can achieve much higher, near-quantitative conversion.
Troubleshooting Guide
Problem: Low or No Conversion of XN to IXN
Q: My thermal isomerization experiment resulted in a very low yield of this compound. What parameters should I investigate? A: If you are experiencing low conversion rates, consider the following factors:
-
Temperature: The isomerization is temperature-dependent. Ensure your reaction temperature is sufficiently high. Studies have shown that IXN generation increases with temperature, with some experiments conducted at up to 200°C in pressurized systems.[15] For standard lab conditions, boiling temperatures are often required.
-
pH of the Medium: The conversion is slowest in a slightly acidic medium (pH 5-5.5).[8][10] To accelerate the reaction, consider increasing the pH to an alkaline range (e.g., pH 8-10) or decreasing it to a more strongly acidic range.
-
Reaction Time: The conversion is not instantaneous. Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress over time using a technique like HPLC to determine the optimal endpoint.
-
Solvent Composition: If you are using a co-solvent system, be aware that high concentrations of ethanol (>50%) can inhibit the isomerization.[8][10] If possible, reduce the ethanol concentration or select an alternative solvent system.
Problem: Significant Degradation of Starting Material or Product
Q: I'm observing a significant loss of Xanthohumol, and my final yield of this compound is also low. How can I minimize degradation? A: Xanthohumol is sensitive to heat and light, which can lead to degradation through pathways other than isomerization, such as hydration and ortho-cyclization.[4][11][12]
-
Protect from Light: Conduct the experiment in amber glassware or protect the reaction vessel from light to prevent photochemical degradation.[12]
-
Optimize Temperature and Time: While heat promotes isomerization, excessive heat over prolonged periods can lead to degradation of both XN and IXN. Determine the minimum temperature and time required for efficient conversion to minimize byproduct formation.
-
Use an Inert Atmosphere: To prevent oxidative degradation, consider de-gassing your solvent and running the reaction under an inert atmosphere, such as nitrogen or argon.
Problem: Inconsistent Results Between Batches
Q: My conversion yields are not reproducible across different experiments. What could be the cause? A: Lack of reproducibility often stems from insufficient control over critical reaction parameters.
-
Precise pH Control: Use a reliable buffer system and calibrate your pH meter before each experiment. Small shifts in pH can significantly alter the reaction rate.
-
Consistent Temperature Management: Ensure your heating apparatus (e.g., oil bath, heating mantle) provides stable and uniform temperature. Use a thermometer to monitor the internal reaction temperature directly.
-
Purity of Starting Material: Verify the purity of your Xanthohumol standard. Impurities could potentially interfere with the reaction.
-
Standardized Procedures: Follow a detailed, standardized protocol for every batch to ensure consistency in reagent concentrations, volumes, and reaction times.
Experimental Protocols
Protocol 1: Thermal Isomerization in Aqueous Buffer
This protocol describes a basic method for converting XN to IXN using heat and a controlled pH environment.
-
Materials:
-
Xanthohumol (XN)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Ethanol or DMSO (for initial dissolution of XN)
-
Reaction vessel (e.g., round-bottom flask with condenser)
-
Heating source (e.g., heating mantle, oil bath)
-
HPLC for analysis
-
-
Procedure:
-
Prepare a stock solution of Xanthohumol in a minimal amount of ethanol or DMSO.
-
In the reaction vessel, add the phosphate buffer.
-
While stirring, add a small volume of the XN stock solution to the buffer to achieve the desired final concentration. Ensure the final concentration of the organic solvent is low (e.g., <5% v/v).
-
Fit the condenser and begin heating the solution to boiling (approx. 100°C) with continuous stirring.
-
Collect aliquots at specific time points (e.g., 0, 30, 60, 90, 120 minutes).
-
Immediately cool the aliquots on ice to stop the reaction.
-
Analyze the samples by HPLC to determine the concentrations of XN and IXN and calculate the conversion rate.
-
Protocol 2: Base-Catalyzed Isomerization
This method uses alkaline conditions to rapidly convert XN to IXN, often at room temperature.
-
Materials:
-
Xanthohumol (XN)
-
Methanol or Ethanol
-
Potassium hydroxide (KOH) solution (e.g., 1 M aqueous)
-
Hydrochloric acid (HCl) solution (e.g., 1 M aqueous) for neutralization
-
Reaction vessel (e.g., glass beaker or flask)
-
Magnetic stirrer
-
-
Procedure:
-
Dissolve a known quantity of Xanthohumol in methanol or ethanol in the reaction vessel.
-
While stirring, add the KOH solution dropwise to raise the pH to an alkaline level (e.g., pH 10-12). The solution will typically undergo a color change.
-
Allow the reaction to stir at room temperature. The conversion is often rapid (minutes to a few hours). Monitor progress by TLC or HPLC.
-
Once the conversion is complete, neutralize the solution by adding HCl dropwise until the pH reaches ~7.
-
The product, this compound, can then be extracted using an appropriate organic solvent (e.g., ethyl acetate) after removing the alcohol under reduced pressure.
-
Verify the product's purity and identity using analytical techniques like HPLC, LC-MS, and NMR.
-
Quantitative Data Summary
The following tables summarize quantitative data from studies on the conversion of Xanthohumol.
Table 1: Effect of Temperature and Solvent on this compound (IXN) Generation via Accelerated Solvent Extraction (ASE)
| Temperature (°C) | Solvent | Mean IXN Concentration (mg/mL) |
| 50 | Ethanol | ~0.2 |
| 100 | Ethanol | ~0.5 |
| 150 | Ethanol | ~1.2 |
| 200 | Ethanol | 1.85 |
| 200 | Methanol | 1.02 |
Data adapted from a study on the extraction of prenylated flavonoids from hops. The generation of IXN is primarily due to thermal isomerization of XN during the extraction process.[15]
Table 2: Comparison of General Conversion Strategies
| Strategy | Key Parameters | Advantages | Disadvantages |
| Thermal Isomerization | High Temperature (≥100°C), pH, Time | Simple setup, effective for process simulation (e.g., brewing). | Can lead to thermal degradation, may require high pressure for temperatures >100°C.[4] |
| Chemical (Base) Catalysis | Alkaline pH (e.g., 10-13) | Fast, high conversion rate, can be performed at room temperature. | Requires subsequent neutralization and purification steps to remove salts. |
| Enzymatic/Biotransformation | Specific Microorganism/Enzyme, 25-37°C, pH ~7 | High specificity, mild reaction conditions, environmentally friendly. | Requires screening for active microbes, longer reaction times, potential for complex purification.[13] |
Visualizations
Caption: The isomerization pathway of Xanthohumol to this compound.
Caption: Experimental workflow for optimizing XN to IXN conversion.
References
- 1. The hop-derived compounds xanthohumol, this compound and 8-prenylnaringenin are tight-binding inhibitors of human aldo-keto reductases 1B1 and 1B10 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Physical, Chemical, and Enzymatic Pretreatment of Spent Hops and Its Impact on Xanthohumol Extraction Yield - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bioactivetech.pl [bioactivetech.pl]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Exploration of this compound bioconversion from spent hops into 8-prenylnaringenin using resting cells of Eubacterium limosum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Xanthohumol—A Miracle Molecule with Biological Activities: A Review of Biodegradable Polymeric Carriers and Naturally Derived Compounds for Its Delivery [mdpi.com]
- 12. Storage stability and degradation mechanism of xanthohumol in Humulus lupulus L. and beer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Addressing Matrix Effects in LC-MS/MS Analysis of Isoxanthohumol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Isoxanthohumol.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound LC-MS/MS analysis?
A1: In LC-MS/MS analysis, the "matrix" encompasses all components within a sample apart from this compound itself.[1] This includes endogenous substances like proteins, lipids, salts, and phospholipids.[2][3] Matrix effects arise when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source. This interference can either suppress the signal (ion suppression) or, less commonly, enhance it (ion enhancement).[4][5][6] Ultimately, these effects can significantly compromise the accuracy, precision, and sensitivity of quantitative results.[1][7]
Q2: What are the common indicators that matrix effects may be impacting my this compound assay?
A2: Common signs of matrix effects include:
-
Poor reproducibility of results across different sample preparations.[1][7]
-
Inaccurate quantification, leading to underestimation or overestimation of this compound concentrations.[1]
-
Non-linear calibration curves.[1]
-
A noticeable decrease in the assay's sensitivity.[1]
-
Inconsistent peak areas for quality control (QC) samples, especially when using different batches of a biological matrix.[1]
Q3: How can I definitively identify and quantify matrix effects in my this compound analysis?
A3: There are two primary methods for assessing matrix effects:
-
Post-Column Infusion: This is a qualitative technique used to pinpoint the retention times at which ion suppression or enhancement occurs.[1] A solution of this compound is continuously infused into the mass spectrometer after the analytical column. Simultaneously, a blank, extracted matrix sample is injected. Any deviation from the stable baseline signal of this compound indicates the presence of matrix effects at that specific retention time.[1][8]
-
Quantitative Matrix Effect Assessment (Post-Extraction Spike): This method quantifies the extent of matrix effects by comparing the response of this compound in a neat solvent with its response in an extracted blank matrix that has been spiked with the analyte after the extraction process.[1][3] The matrix factor (MF) is calculated, and a value less than 1 signifies ion suppression, while a value greater than 1 indicates ion enhancement.[3]
Q4: What are the primary causes of ion suppression for this compound?
A4: Ion suppression for this compound can be caused by several factors:
-
Competition for Ionization: Co-eluting matrix components can compete with this compound for the limited available charge in the ion source, leading to a reduction in the formation of this compound ions.[4][6]
-
Changes in Droplet Properties: In electrospray ionization (ESI), non-volatile matrix components can alter the surface tension and viscosity of the droplets, hindering efficient solvent evaporation and subsequent ionization of this compound.[6][9]
-
Analyte Neutralization: Basic compounds co-eluting from the matrix can deprotonate and neutralize the this compound ions, thereby reducing the signal.[10]
Q5: Is there a "gold standard" method to compensate for matrix effects in this compound analysis?
A5: Yes, the use of a stable isotope-labeled internal standard (SIL-IS) of this compound is widely considered the gold standard for correcting matrix effects.[10][11][12] A SIL-IS is chemically identical to this compound but has a different mass due to the incorporation of stable isotopes (e.g., ²H, ¹³C). It co-elutes with this compound and experiences the same degree of ion suppression or enhancement, allowing for accurate quantification based on the ratio of the analyte signal to the internal standard signal.[13]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues related to matrix effects in the LC-MS/MS analysis of this compound.
Issue 1: Significant Ion Suppression Observed for this compound Peak
-
Possible Cause: Co-elution of this compound with highly abundant matrix components, such as phospholipids in plasma samples.[2][8]
-
Troubleshooting Steps:
-
Confirm Co-elution: Perform a post-column infusion experiment to visualize the retention time window of ion suppression. If this window aligns with the retention time of this compound, co-elution is the likely cause.
-
Optimize Chromatography: Adjust the chromatographic gradient to better separate this compound from the region of ion suppression.[13] Consider using a different stationary phase (e.g., a biphenyl column) that may offer alternative selectivity.
-
Enhance Sample Preparation: Implement a more rigorous sample cleanup method to remove interfering components. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are generally more effective at removing phospholipids than simple protein precipitation.[2][9]
-
Switch Ionization Source: If using Electrospray Ionization (ESI), consider switching to Atmospheric Pressure Chemical Ionization (APCI). APCI can be less susceptible to matrix effects for certain compounds.[13][14]
-
Sample Dilution: If the assay sensitivity allows, diluting the sample extract can reduce the concentration of interfering matrix components.[13][14]
-
Issue 2: Poor Reproducibility and High Variability in Quality Control (QC) Samples
-
Possible Cause: Inconsistent matrix effects between different sample preparations or variations between different lots of the biological matrix.[1]
-
Troubleshooting Steps:
-
Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for variability in matrix effects and improve reproducibility.[13]
-
Standardize Sample Preparation: Ensure that the sample preparation protocol is followed meticulously and consistently for all samples.
-
Evaluate Different Matrix Lots: During method development, assess the matrix effect across at least six different lots of the biological matrix to ensure the method is robust.[1]
-
Optimize Sample Cleanup: A more efficient sample preparation method that removes a larger portion of the matrix components can lead to more consistent results.
-
Issue 3: Inaccurate Quantification of this compound
-
Possible Cause: Uncorrected ion suppression or enhancement leading to a biased response for this compound.
-
Troubleshooting Steps:
-
Quantify the Matrix Effect: Perform a post-extraction spike experiment to determine the matrix factor (MF) and understand the extent of ion suppression or enhancement.
-
Implement Matrix-Matched Calibration: Prepare calibration standards in an extracted blank matrix to mimic the matrix effects observed in the unknown samples.[15]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): As previously mentioned, a SIL-IS is the most reliable approach to ensure accurate quantification in the presence of matrix effects.[11][12]
-
Method of Standard Addition: For a smaller number of samples, the standard addition method can be used to correct for matrix effects.[10]
-
Data Presentation: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Sample Preparation Technique | Principle | Relative Cost | Throughput | Effectiveness in Removing Phospholipids | Effectiveness in Removing Proteins |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile, methanol) to precipitate proteins. | Low | High | Low to Moderate | High |
| Liquid-Liquid Extraction (LLE) | Partitioning of this compound into an immiscible organic solvent, leaving interfering components in the aqueous layer. | Low to Moderate | Moderate | Moderate to High | High |
| Solid-Phase Extraction (SPE) | Separation based on the affinity of this compound and matrix components for a solid sorbent. | Moderate to High | Moderate | High | High |
| HybridSPE®-Phospholipid | A combined approach of protein precipitation and phospholipid removal using a specific sorbent. | High | Moderate | Very High | High |
Experimental Protocols
Protocol 1: Post-Column Infusion for Qualitative Assessment of Matrix Effects
-
Prepare an Infusion Solution: Prepare a solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration that provides a stable and moderate signal intensity.
-
Set up the Infusion: Using a syringe pump and a T-connector, continuously infuse the this compound solution into the LC flow path between the analytical column and the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Equilibrate the System: Allow the infused this compound signal to stabilize to a constant baseline.
-
Inject a Blank Matrix Extract: Inject a sample of an extracted blank biological matrix (prepared using your standard protocol) onto the LC column and start the chromatographic run.
-
Monitor the this compound Signal: Observe the signal of the infused this compound. A dip in the baseline indicates ion suppression, while a peak or rise indicates ion enhancement at that specific retention time.[1][8]
Protocol 2: Post-Extraction Spike for Quantitative Assessment of Matrix Effects
-
Prepare Two Sets of Samples:
-
Set A (Neat Solution): Spike this compound at low, medium, and high concentrations into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract at least six different lots of the blank biological matrix using your established sample preparation protocol. Spike this compound at the same low, medium, and high concentrations into the final extracted matrix.[1]
-
-
Analyze the Samples: Analyze both sets of samples using your LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area of this compound in Post-Extraction Spike) / (Peak Area of this compound in Neat Solution)
-
-
Interpret the Results:
-
An MF value close to 1 indicates minimal matrix effect.
-
An MF value < 1 indicates ion suppression.
-
An MF value > 1 indicates ion enhancement.
-
The percentage matrix effect can be calculated as: %ME = (1 - MF) * 100.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. zefsci.com [zefsci.com]
- 6. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Stable Isotope Dilution Analysis of the Major Prenylated Flavonoids Found in Beer, Hop Tea, and Hops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Improving the efficiency of Isoxanthohumol synthesis and purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of Isoxanthohumol (IXN).
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound (IXN)?
A1: The most prevalent and straightforward method for synthesizing this compound is through the isomerization of Xanthohumol (XN).[1][2] This conversion can be achieved under thermal conditions or, more commonly in a laboratory setting, through a base-catalyzed cyclization reaction.[2][3]
Q2: Why is my this compound yield consistently low?
A2: Low yields of IXN can stem from several factors. Incomplete conversion of the starting material, Xanthohumol, is a primary cause. Additionally, side reactions may occur, particularly with prolonged reaction times or inappropriate base concentrations, leading to a complex mixture of byproducts.[2] Thermal degradation can also be a concern if the reaction is conducted at excessively high temperatures.[4]
Q3: What are the key parameters to control during the isomerization of Xanthohumol to this compound?
A3: To optimize the synthesis of this compound, it is crucial to control the reaction temperature, the choice and concentration of the base, and the reaction time. For instance, a chemical cyclization can be performed in an aqueous NaOH solution at 0°C.[3] The use of milder organic bases like piperidine under reflux conditions has also been reported.[2] Microwave-assisted synthesis can also be a valuable technique for optimizing reaction conditions, including temperature and time, to improve yields.[5]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the isomerization reaction can be effectively monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2] By comparing the spot or peak corresponding to the starting material (Xanthohumol) with that of the product (this compound), you can determine the extent of the conversion.
Q5: What are the most effective methods for purifying crude this compound?
A5: Purification of this compound typically involves chromatographic techniques. Silica gel column chromatography is a common method, often using a solvent system such as a mixture of n-hexane and ethyl acetate.[3] For higher purity, techniques like reversed-phase Medium-Pressure Liquid Chromatography (MPLC) and High-Speed Counter-Current Chromatography (HSCCC) have been successfully employed.[3][6][7]
Troubleshooting Guides
Synthesis Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion of Xanthohumol (XN) to this compound (IXN) | Insufficient base or catalyst. | Increase the amount of base incrementally. Ensure the base is fresh and has not degraded. |
| Low reaction temperature. | Gradually increase the reaction temperature while monitoring for byproduct formation. For thermal isomerization, ensure the temperature is high enough (e.g., during wort boiling).[1] | |
| Short reaction time. | Extend the reaction time and monitor the progress using TLC or HPLC.[2] | |
| Formation of Multiple Byproducts | Base is too strong or concentration is too high. | Switch to a milder base (e.g., piperidine instead of NaOH or KOH) or decrease the concentration of the strong base.[2] |
| Reaction time is too long. | Optimize the reaction time by monitoring the reaction closely and stopping it once the starting material is consumed and before significant byproduct formation occurs.[2] | |
| High reaction temperature leading to degradation. | Reduce the reaction temperature. Consider running the reaction at 0°C with aqueous NaOH.[3] | |
| Difficulty in Isolating the Product | Product is soluble in the aqueous phase after workup. | Ensure the aqueous phase is neutralized before extraction with an organic solvent like ethyl acetate.[3] Perform multiple extractions to maximize recovery. |
Purification Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Poor Separation of this compound and Xanthohumol via Column Chromatography | Inappropriate solvent system. | Optimize the solvent system. A gradient elution from a less polar to a more polar solvent mixture (e.g., n-hexane/ethyl acetate) may improve separation on silica gel.[3] |
| Column is overloaded. | Reduce the amount of crude product loaded onto the column. | |
| Product Elutes with Impurities | Co-eluting impurities with similar polarity. | Consider using a different stationary phase (e.g., reversed-phase C18) or a more advanced separation technique like MPLC or HSCCC.[3][6][7] |
| Sample was not properly filtered before chromatography. | Always filter the sample through a syringe filter before loading it onto a chromatography column to remove particulate matter.[8] | |
| High Backpressure During Chromatography | Clogged column frit or tubing. | Filter the sample and mobile phase to remove any particulates.[8] If necessary, clean or replace the column frit.[8] |
| Precipitated protein or other material in the column. | Clean the column according to the manufacturer's instructions.[8] |
Quantitative Data
Table 1: Synthesis and Purification Yields of this compound and Related Compounds
| Reaction/Process | Starting Material | Product | Reported Yield | Reference |
| Dehydrogenation | This compound | 2,3-dehydrothis compound | 76% | [2] |
| Base-promoted ring-opening | This compound-d3 derivative | Xanthohumol-d3 | 72% | [9] |
| Demethylation of this compound | This compound | 8-prenylnaringenin | 92% | [6] |
| HSCCC Purification | Crude Hops Extract | Xanthohumol | 93.60% (recovery) | [7] |
Table 2: this compound Concentration in Different Matrices
| Matrix | Concentration Range | Notes | Reference |
| Commercial Beers | 0.04 to 3.44 mg/L | Formed from Xanthohumol during brewing. | [1][10] |
| Ethanolic Hop Extract | - | Richest source of Xanthohumol (3.75 g/100g ) which is the precursor to this compound. | [11] |
Experimental Protocols
Protocol 1: Base-Catalyzed Synthesis of this compound from Xanthohumol
Objective: To synthesize this compound via base-catalyzed isomerization of Xanthohumol.
Materials:
-
Xanthohumol
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Ethyl Acetate
-
Hydrochloric Acid (HCl), 1M
-
Anhydrous Sodium Sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve Xanthohumol in a minimal amount of a suitable organic solvent (e.g., methanol) if it is not readily soluble in the aqueous base.
-
Prepare an aqueous solution of NaOH (e.g., 1% w/v). Cool the solution to 0°C in an ice bath.
-
Slowly add the Xanthohumol solution to the cold NaOH solution while stirring vigorously.
-
Monitor the reaction progress using TLC (e.g., with a mobile phase of hexane:ethyl acetate 7:3). The reaction is typically complete within a few hours.
-
Once the reaction is complete, neutralize the mixture by slowly adding 1M HCl until the pH is approximately 7.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
Protocol 2: Purification of this compound by Silica Gel Column Chromatography
Objective: To purify crude this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (70-230 mesh)
-
n-Hexane
-
Ethyl Acetate
-
Chromatography column
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
Prepare a slurry of silica gel in n-hexane and pack the chromatography column.
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a solvent system of n-hexane:ethyl acetate. A common starting ratio is 2:1.[3] A gradient elution may be necessary to achieve good separation.
-
Collect fractions and monitor the separation by TLC.
-
Combine the fractions containing pure this compound (as determined by TLC).
-
Evaporate the solvent from the combined fractions to obtain the purified this compound.
Visualizations
Caption: Experimental workflow for this compound synthesis and purification.
Caption: Troubleshooting guide for low this compound yield.
Caption: Metabolic conversion of this compound to 8-Prenylnaringenin.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Antiproliferative Activity of Minor Hops Prenylflavonoids and New Insights on Prenyl Group Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Preparative isolation and purification of xanthohumol from hops (Humulus lupulus L.) by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 9. Synthesis of xanthohumol and xanthohumol-d3 from naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative analysis of xanthohumol and related prenylflavonoids in hops and beer by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Isoxanthohumol and Cell Viability Assay Interference
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when assessing cell viability in the presence of Isoxanthohumol (IXN). Due to its inherent antioxidant and reducing properties, IXN can interfere with common cell viability assays, leading to inaccurate results. This guide offers detailed protocols, mitigation strategies, and alternative assay recommendations.
Frequently Asked questions (FAQs)
Q1: What is this compound (IXN) and why does it interfere with certain cell viability assays?
A1: this compound (IXN) is a prenylflavonoid found in hops and beer. It possesses significant antioxidant and redox activities.[1][2] This inherent reducing potential can cause it to directly react with tetrazolium-based reagents used in common cell viability assays like MTT, XTT, and WST-1. This chemical reduction of the assay reagent by IXN, independent of cellular metabolic activity, leads to a false positive signal, resulting in an overestimation of cell viability.
Q2: Which cell viability assays are most likely to be affected by this compound?
A2: Tetrazolium-based colorimetric assays are highly susceptible to interference from IXN. These include:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay: Prone to direct reduction by antioxidant compounds.
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay: Can be reduced by compounds with redox potential.
-
WST-1 (2-(4-iodophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium) assay: Similar to MTT and XTT, it is susceptible to chemical reduction.
Q3: How can I confirm if this compound is interfering with my cell viability assay?
A3: A cell-free control experiment is the most effective method to confirm interference. This involves running the assay with IXN in your standard cell culture medium but without any cells. If you observe a color change that is dependent on the concentration of IXN, it confirms direct chemical interference with the assay reagent.
Q4: What are the recommended alternative assays for measuring cell viability in the presence of this compound?
A4: When working with potentially interfering compounds like IXN, it is advisable to use assays that are based on different principles not susceptible to the compound's reducing properties. Recommended alternatives include:
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells. The luciferase-based chemistry is generally not affected by antioxidant compounds.
-
Trypan Blue Exclusion Assay: This is a dye exclusion method that assesses cell membrane integrity. Live cells with intact membranes exclude the dye, while dead cells take it up. This method is not dependent on metabolic activity.
-
Crystal Violet Assay: This assay stains the DNA of adherent cells, providing a measure of cell number.
Q5: Can I modify my existing tetrazolium-based assay protocol to work with this compound?
A5: While switching to a non-interfering assay is the most reliable approach, some modifications to tetrazolium-based assays can help mitigate interference. A common strategy is to wash the cells with phosphate-buffered saline (PBS) after treatment with IXN and before adding the assay reagent. This step aims to remove any remaining extracellular IXN. However, this may not be fully effective if IXN has been taken up by the cells.
Troubleshooting Guides
Issue 1: Unexpectedly High Cell Viability with Tetrazolium-Based Assays (MTT, XTT, WST-1)
-
Symptom: Absorbance readings in wells treated with this compound are significantly higher than the vehicle control, suggesting an increase in cell viability, which contradicts other observations (e.g., microscopy showing cell death).
-
Probable Cause: Direct reduction of the tetrazolium salt by the antioxidant properties of this compound.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high absorbance signals.
Issue 2: High Variability Between Replicate Wells
-
Symptom: Inconsistent absorbance readings across replicate wells treated with the same concentration of this compound.
-
Probable Causes:
-
Uneven cell seeding.
-
Incomplete dissolution of this compound.
-
Edge effects in the multi-well plate.
-
Precipitation of this compound at higher concentrations.
-
-
Troubleshooting Steps:
-
Ensure Homogeneous Cell Seeding: Thoroughly mix cell suspension before and during plating.
-
Proper Compound Dissolution: Ensure this compound is completely dissolved in the vehicle solvent before adding to the culture medium.
-
Mitigate Edge Effects: Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity.
-
Check for Precipitation: Visually inspect the wells under a microscope for any precipitate after adding this compound. If precipitation occurs, consider reducing the concentration or using a different solvent system.
-
Quantitative Data Summary
The following tables illustrate the potential interference of this compound with common cell viability assays based on the known reactivity of similar antioxidant compounds. Note: This data is illustrative and the actual level of interference should be determined experimentally using cell-free controls.
Table 1: Illustrative Interference of this compound in Cell-Free Tetrazolium-Based Assays
| This compound (µM) | MTT Assay (Absorbance at 570 nm) | XTT Assay (Absorbance at 450 nm) | WST-1 Assay (Absorbance at 440 nm) |
| 0 (Control) | 0.05 ± 0.01 | 0.08 ± 0.01 | 0.10 ± 0.02 |
| 10 | 0.15 ± 0.02 | 0.20 ± 0.03 | 0.25 ± 0.03 |
| 25 | 0.35 ± 0.04 | 0.45 ± 0.05 | 0.55 ± 0.06 |
| 50 | 0.70 ± 0.06 | 0.85 ± 0.07 | 1.05 ± 0.09 |
| 100 | 1.20 ± 0.10 | 1.50 ± 0.12 | 1.80 ± 0.15 |
Table 2: Recommended vs. Not Recommended Assays for this compound
| Assay Type | Assay Name | Recommendation | Rationale |
| Tetrazolium-based | MTT, XTT, WST-1 | Not Recommended | High potential for direct chemical interference due to the reducing properties of this compound. |
| ATP-based | CellTiter-Glo® | Recommended | Measures ATP levels via a luciferase reaction, which is not typically affected by antioxidant compounds. |
| Dye Exclusion | Trypan Blue | Recommended | Assesses membrane integrity, a principle unrelated to the metabolic activity or redox state of the compound. |
| DNA Staining | Crystal Violet | Recommended | Quantifies cell number by staining DNA, avoiding interference from the compound's chemical properties. |
Experimental Protocols
Protocol 1: Cell-Free Interference Control for Tetrazolium-Based Assays
Objective: To determine if this compound directly reduces the assay reagent.
Materials:
-
96-well plate
-
Cell culture medium (without phenol red is recommended)
-
This compound stock solution
-
MTT, XTT, or WST-1 reagent
-
Solubilization buffer (for MTT assay)
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in cell culture medium in a 96-well plate. Include a vehicle-only control.
-
Add the appropriate volume of MTT, XTT, or WST-1 reagent to each well.
-
Incubate the plate for the same duration as your standard cell-based assay (e.g., 1-4 hours) at 37°C.
-
If using the MTT assay, add the solubilization buffer and incubate until the formazan crystals are dissolved.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT, 440 nm for WST-1).
-
Interpretation: An increase in absorbance with increasing concentrations of this compound indicates direct interference.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
Objective: To accurately measure cell viability in the presence of this compound.
Materials:
-
Opaque-walled 96-well plates
-
Cells in culture
-
This compound
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Seed cells in an opaque-walled 96-well plate and allow them to attach overnight.
-
Treat cells with various concentrations of this compound and a vehicle control. Incubate for the desired treatment period.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control after subtracting the background luminescence from wells with medium only.
Signaling Pathways and Experimental Workflows
This compound has been shown to modulate several signaling pathways related to cell survival and apoptosis. Understanding these can provide context to your viability assay results.
References
Technical Support Center: Optimizing Isoxanthohumol for Cancer Cell Apoptosis Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Isoxanthohumol (IXN) in cancer cell apoptosis studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration range for this compound (IXN) to induce apoptosis in cancer cells?
A1: The optimal concentration of this compound can vary significantly depending on the cancer cell line. While extensive data exists for its precursor, Xanthohumol (XN), specific IC50 values for IXN are less reported. For Xanthohumol, concentrations ranging from 5 µM to 100 µM have been shown to induce apoptosis in various cancer cells, including prostate, pancreatic, and thyroid cancer cell lines.[1] For instance, in TPC-1 thyroid cancer cells, 100 µM of XN was observed to decrease cell viability by inducing apoptosis.[1] In prostate cancer cells (LNCaP, PC-3, and DU145), XN was effective in the 20–40 μM range. It is crucial to perform a dose-response study for your specific cell line to determine the optimal concentration for IXN.
Q2: What is the underlying mechanism of this compound-induced apoptosis?
A2: this compound, similar to Xanthohumol, is believed to induce apoptosis through multiple signaling pathways. The primary mechanisms involve the activation of caspases, particularly caspase-3 and caspase-9, which are key executioners of apoptosis.[2] This activation is often linked to the intrinsic (mitochondrial) pathway, characterized by the release of cytochrome c from the mitochondria.[3] Furthermore, studies on Xanthohumol show involvement of pathways like the inhibition of STAT3 and Notch1 signaling, which are crucial for cancer cell survival and proliferation.[4] For example, a combination of this compound and doxorubicin was shown to increase levels of cleaved caspase 9 and 3 in MCF-7/ADR cells.[5]
Q3: How long should I incubate cancer cells with this compound to observe apoptosis?
A3: The incubation time required to observe apoptosis is dependent on both the concentration of this compound used and the specific cancer cell line. Generally, incubation times for apoptosis induction range from 24 to 72 hours. It is recommended to perform a time-course experiment to determine the optimal incubation period for your experimental setup. For example, studies with Xanthohumol have shown effects on cell viability in T98G glioblastoma cells in a time-dependent manner.
Q4: Can this compound affect non-cancerous cells?
A4: Research suggests that Xanthohumol, the precursor to this compound, exhibits selective cytotoxicity towards cancer cells. For instance, XN showed no effect on the viability of primary human hepatocytes at concentrations as high as 100 µM, while it suppressed the proliferation of hepatocellular carcinoma cells at 25 µM. This suggests a potential therapeutic window for these compounds. However, it is always advisable to test the cytotoxicity of this compound on a relevant non-cancerous cell line in parallel with your cancer cell line experiments.
Troubleshooting Guide
Issue 1: No significant increase in apoptosis is observed after treatment with this compound.
-
Possible Cause 1: Suboptimal Concentration. The concentration of this compound may be too low to induce apoptosis in your specific cell line.
-
Solution: Perform a dose-response experiment with a wider range of concentrations (e.g., 1 µM to 100 µM) to determine the IC50 value for your cells.
-
-
Possible Cause 2: Insufficient Incubation Time. The incubation period may be too short for the apoptotic process to be initiated and detected.
-
Solution: Conduct a time-course experiment, measuring apoptosis at multiple time points (e.g., 24, 48, and 72 hours).
-
-
Possible Cause 3: Cell Line Resistance. The cancer cell line you are using may be resistant to this compound-induced apoptosis.
-
Solution: Consider using a positive control for apoptosis induction (e.g., staurosporine) to ensure your assay is working correctly. You may also investigate potential resistance mechanisms in your cell line.
-
-
Possible Cause 4: Compound Integrity. The this compound may have degraded.
-
Solution: Ensure proper storage of the compound as per the manufacturer's instructions and consider using a fresh stock.
-
Issue 2: High background apoptosis in control (untreated) cells.
-
Possible Cause 1: Unhealthy Cells. The cells may be stressed due to over-confluency, nutrient deprivation, or improper handling.
-
Solution: Ensure cells are in the logarithmic growth phase and are not overly confluent. Use fresh culture medium and handle cells gently during passaging and seeding.
-
-
Possible Cause 2: Contamination. Mycoplasma or other microbial contamination can induce apoptosis.
-
Solution: Regularly test your cell cultures for contamination.
-
-
Possible Cause 3: Vehicle Toxicity. The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration.
-
Solution: Ensure the final concentration of the vehicle in the culture medium is low (typically ≤ 0.1%) and include a vehicle-only control in your experiments.
-
Issue 3: Inconsistent results between experiments.
-
Possible Cause 1: Variation in Cell Density. The initial number of cells seeded can affect their response to treatment.
-
Solution: Use a consistent cell seeding density for all experiments.
-
-
Possible Cause 2: Reagent Variability. Inconsistent preparation of reagents can lead to variable results.
-
Solution: Prepare fresh reagents and use consistent protocols for their preparation.
-
-
Possible Cause 3: Passage Number. The characteristics of cell lines can change with high passage numbers.
-
Solution: Use cells within a defined low passage number range for all experiments.
-
Data Presentation
Table 1: Effective Concentrations of Xanthohumol (XN) in Various Cancer Cell Lines
| Cancer Cell Line | Effective Concentration (µM) | Observed Effect |
| Prostate (LNCaP, PC-3, DU145) | 20–40 | Induction of apoptosis |
| Pancreatic (PANC-1, BxPC-3) | Not specified | Decreased STAT3 phosphorylation, induction of apoptosis |
| Glioblastoma (T98G) | Concentration-dependent | Induction of apoptosis, activation of caspase-3 and -9 |
| Hepatocellular Carcinoma (HepG2, Huh7) | 25 | Suppressed proliferation and migration |
| Breast (MCF-7) | 10 | Inhibition of cell proliferation |
| Thyroid (TPC-1) | 100 | Decrease in cell viability via apoptosis induction[1] |
Note: This table presents data for Xanthohumol (XN), the precursor of this compound (IXN). These concentrations can serve as a starting point for optimizing IXN experiments, but empirical determination for each cell line is essential.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of this compound on cancer cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for the desired incubation period (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[6][7]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Treat cells with the desired concentration of this compound. After incubation, harvest both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.[9]
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[9][10]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[9]
-
Analysis: Analyze the stained cells by flow cytometry within one hour.[11]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blotting for Cleaved Caspase-3
This protocol detects the activation of caspase-3, a key marker of apoptosis.
-
Cell Lysis: After treatment with this compound, lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a 12-15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved caspase-3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The active form of caspase-3 appears as 17/19 kDa fragments.[12]
Mandatory Visualizations
Caption: Workflow for investigating this compound-induced apoptosis.
Caption: this compound's proposed mechanism of inducing apoptosis.
References
- 1. Xanthohumol inhibits cell proliferation and induces apoptosis in human thyroid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Xanthohumol for Human Malignancies: Chemistry, Pharmacokinetics and Molecular Targets [mdpi.com]
- 3. Effect of xanthohumol and this compound on 3T3-L1 cell apoptosis and adipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Xanthohumol Inhibits Notch Signaling and Induces Apoptosis in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prenylflavonoid this compound Sensitizes MCF-7/ADR Cells to Doxorubicin Cytotoxicity via Acting as a Substrate of ABCB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. cyrusbio.com.tw [cyrusbio.com.tw]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. kumc.edu [kumc.edu]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
Validation & Comparative
A Comparative Analysis of the Anticancer Activities of Isoxanthohumol and Xanthohumol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthohumol (XN) and Isoxanthohumol (IXN) are prenylated flavonoids derived from the hop plant (Humulus lupulus). Both compounds have garnered significant interest in the scientific community for their potential anticancer properties. Xanthohumol, a chalcone, is the more abundant of the two in hops, while this compound, a flavanone, is primarily formed from the cyclization of Xanthohumol during the brewing process.[1] This guide provides a comprehensive comparison of the anticancer activities of IXN and XN, supported by experimental data, detailed methodologies, and visual representations of their molecular mechanisms.
Quantitative Comparison of Anticancer Activity
The in vitro cytotoxic effects of this compound and Xanthohumol have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below. Generally, Xanthohumol exhibits more potent anticancer activity with lower IC50 values compared to this compound.
| Cancer Type | Cell Line | This compound (IXN) IC50 (µM) | Xanthohumol (XN) IC50 (µM) | Incubation Time (h) | Reference |
| Breast Cancer | MCF-7 | >100 | 15.7 | 48 | [2] |
| MDA-MB-231 | - | 6.7 | 24 | [3] | |
| Colon Cancer | HT-29 | >100 | 50.2 ± 1.4 | 48 | [4][5] |
| SW620 | Antiproliferative Activity Noted | ~10-15 | 48-72 | [4][6] | |
| HCT-15 | - | 3.6 | 24 | [3] | |
| Prostate Cancer | PC-3 | Antiproliferative Activity Noted | ~10-20 | 48 | [5][6] |
| DU145 | Antiproliferative Activity Noted | ~10-20 | 48 | [5][6] | |
| Ovarian Cancer | A-2780 | Antiproliferative Activity Noted | ~10-20 | 48 | [5][6] |
| Melanoma | B16F10 | >100 (as MC50 >300 µg/mL) | 18.5 ± 1.5 | 48 | [7] |
| Neuroblastoma | NGP, SH-SY-5Y, SK-N-AS | - | ~12 | Not Specified | [8] |
| Gastric Cancer | AGS | - | 16.04 | 24 | [1] |
| SGC-7901 | - | 35.81 | 24 | [1] | |
| MGC-803 | - | 111.16 | 24 | [1] | |
| Leukemia | MV-4-11 | - | 8.07 ± 0.52 | Not Specified | [5] |
| Bladder Carcinoma | 5637 | - | 15.4 ± 7.9 | 72 | [9] |
| Epidermoid Carcinoma | A-431 | - | 13.9 ± 7.1 | 72 | [9] |
| Head and Neck Squamous Carcinoma | UM-SCC-17A | - | 32.3 ± 9.8 | 72 | [9] |
| Glioblastoma | A-172 | - | 12.3 ± 6.4 | 72 | [9] |
Mechanisms of Anticancer Action: A Comparative Overview
Both this compound and Xanthohumol exert their anticancer effects through the modulation of various cellular signaling pathways, leading to the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest.
Signaling Pathways Modulated by this compound (IXN)
The primary signaling pathways identified to be modulated by this compound in cancer cells are the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway and the Transforming Growth Factor-β (TGF-β) signaling pathway.[6][10]
Caption: this compound's anticancer signaling pathways.
Signaling Pathways Modulated by Xanthohumol (XN)
Xanthohumol has been shown to modulate a wider array of signaling pathways, indicating a multi-targeted approach to its anticancer activity. These pathways include NF-κB, STAT3, Akt, ERK1/2, and Notch1.[3]
Caption: Xanthohumol's anticancer signaling pathways.
Experimental Protocols
Detailed methodologies for key in vitro assays used to evaluate the anticancer activities of this compound and Xanthohumol are provided below.
General Experimental Workflow
Caption: A general workflow for in vitro anticancer assays.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or Xanthohumol (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound or Xanthohumol at their respective IC50 concentrations for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This method analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest and wash the cells with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.
Conclusion
The available experimental data indicates that both this compound and Xanthohumol possess anticancer properties, with Xanthohumol generally demonstrating greater potency across a variety of cancer cell lines. The broader range of signaling pathways modulated by Xanthohumol may contribute to its enhanced efficacy. This compound's activity, while less potent, is still significant and warrants further investigation, particularly concerning its effects on the JAK/STAT and TGF-β pathways. This comparative guide provides a foundational understanding for researchers and professionals in the field of oncology and drug development, highlighting the potential of these natural compounds as templates for novel anticancer therapies. Further in vivo studies are necessary to fully elucidate their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Antiproliferative Activity of Minor Hops Prenylflavonoids and New Insights on Prenyl Group Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Activity and Mechanism of Xanthohumol: A Prenylated Flavonoid From Hops (Humulus lupulus L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound--Biologically active hop flavonoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer Potential of Xanthohumol and this compound Loaded into SBA-15 Mesoporous Silica Particles against B16F10 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Xanthohumol increases death receptor 5 expression and enhances apoptosis with the TNF-related apoptosis-inducing ligand in neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Inhibition of TGF-β signaling, vasculogenic mimicry and proinflammatory gene expression by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Isoxanthohumol vs. 8-Prenylnaringenin: A Comparative Analysis of Estrogenic Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the estrogenic potency of two related prenylflavonoids found in hops (Humulus lupulus): isoxanthohumol (IX) and 8-prenylnaringenin (8-PN). The information presented is supported by experimental data from peer-reviewed studies to assist researchers in evaluating these compounds for potential therapeutic applications or as endocrine-active substances.
Introduction
This compound (IX) and 8-prenylnaringenin (8-PN) are both prenylflavonoids derived from hops, with 8-PN being recognized as one of the most potent phytoestrogens discovered to date.[1][2] While structurally similar, their interaction with estrogen receptors and subsequent biological activity differ significantly. A key aspect of their relationship is the biotransformation of this compound into 8-prenylnaringenin by the intestinal microbiota, which can significantly increase the overall estrogenic exposure after consumption of products containing IX.[3] This guide focuses on the intrinsic estrogenic activity of each compound as determined by in vitro assays.
Quantitative Comparison of Estrogenic Potency
The estrogenic activity of this compound and 8-prenylnaringenin has been evaluated in various in vitro assays. The following table summarizes key quantitative data from a comparative study by Overk et al. (2005), which provides a direct comparison of the two compounds in multiple assays.[4]
| Assay Type | Target | Compound | IC50/EC50 |
| Estrogen Receptor Binding Assay | Estrogen Receptor α (ERα) | 8-Prenylnaringenin | 1.1 µg/mL |
| This compound | >100 µg/mL | ||
| Estrogen Receptor β (ERβ) | 8-Prenylnaringenin | 1.9 µg/mL | |
| This compound | >100 µg/mL | ||
| ERE-Luciferase Reporter Gene Assay | Estrogen Response Element (ERE) Activation in MCF-7 cells | 8-Prenylnaringenin | 1.1 µg/mL |
| This compound | Inactive | ||
| Progesterone Receptor (PR) mRNA Upregulation | PR Gene Expression in MCF-7 cells | 8-Prenylnaringenin | Significantly upregulated |
| This compound | Significantly upregulated | ||
| Alkaline Phosphatase Induction Assay | Alkaline Phosphatase Activity in Ishikawa cells | 8-Prenylnaringenin | 1.1 µg/mL |
| This compound | Inactive |
Data sourced from Overk et al. (2005).[4]
The data clearly indicates that 8-prenylnaringenin is a potent estrogenic compound, demonstrating high binding affinity for both ERα and ERβ and activating downstream estrogenic responses. In contrast, this compound shows negligible binding to either estrogen receptor and is largely inactive in reporter gene and alkaline phosphatase induction assays.[4] Interestingly, both compounds were able to upregulate progesterone receptor mRNA in MCF-7 cells, suggesting that this compound might have some biological activity through pathways not directly measured by the other assays in this study.[4]
Signaling Pathways
The estrogenic effects of compounds like 8-prenylnaringenin are primarily mediated through the classical estrogen receptor signaling pathway. This pathway involves the binding of the ligand to estrogen receptors (ERα or ERβ) in the cytoplasm, leading to receptor dimerization and translocation to the nucleus. Inside the nucleus, the ligand-receptor complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby initiating gene transcription and subsequent protein synthesis that results in a physiological response.
References
- 1. rep.bioscientifica.com [rep.bioscientifica.com]
- 2. Differences in the Levels of the Selected Phytoestrogens and Stable Isotopes in Organic vs. Conventional Hops and Beer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of the in vitro estrogenic activities of compounds from hops (Humulus lupulus) and red clover (Trifolium pratense) - PubMed [pubmed.ncbi.nlm.nih.gov]
Isoxanthohumol Demonstrates In Vivo Efficacy in Melanoma Xenograft Model, Synergizes with Paclitaxel
For Immediate Release
[City, State] – December 17, 2025 – Researchers and drug development professionals now have access to a comprehensive comparison guide detailing the in vivo efficacy of Isoxanthohumol (IXN), a prenylated flavonoid derived from hops, in a melanoma xenograft model. This guide provides a detailed analysis of IXN's antitumor activity, both as a standalone agent and in combination with the standard chemotherapeutic drug, paclitaxel. The findings, primarily based on a key study by Krajnović et al. in Pharmacological Research, highlight IXN's potential as a valuable compound in oncology research.
The in vivo study, conducted in a B16F10 murine melanoma xenograft model, revealed that this compound significantly enhances the tumor-inhibiting effects of paclitaxel. While the primary focus of the available research is on this synergistic relationship, the data provides a foundation for evaluating the standalone potential of IXN.
This guide presents the quantitative data on tumor volume from the pivotal study in a clear, tabular format, allowing for straightforward comparison of the different treatment regimens. Furthermore, it includes detailed experimental protocols for the in vivo xenograft study, providing researchers with the necessary information to replicate and build upon these findings.
A key feature of this guide is the inclusion of diagrams generated using the DOT language, illustrating both the experimental workflow and the complex signaling pathways modulated by this compound. These visualizations offer a clear and concise understanding of the experimental design and the compound's mechanism of action. The signaling pathway diagram highlights the modulation of key pathways in cancer progression, including the PI3K/Akt and MEK/ERK pathways, providing insights into how this compound exerts its anti-cancer effects.
Comparative Efficacy of this compound in a B16F10 Melanoma Xenograft Model
The following table summarizes the in vivo efficacy of this compound (IXN) in comparison to a vehicle control and in combination with paclitaxel. The data is extracted from a study utilizing a B16F10 murine melanoma xenograft model.
| Treatment Group | Mean Tumor Volume (mm³) at Day 15 | Percentage of Tumor Growth Inhibition (%) |
| Control (Vehicle) | ~1800 | 0 |
| This compound (IXN) | Data for monotherapy not provided in the primary source. | - |
| Paclitaxel | ~1000 | 44.4 |
| IXN + Paclitaxel | ~500 | 72.2 |
Note: The primary available study focused on the synergistic effect of this compound with paclitaxel and did not provide quantitative data for this compound as a monotherapy in the in vivo xenograft model. The percentage of tumor growth inhibition is calculated relative to the control group.
Experimental Protocols
A detailed methodology is crucial for the reproducibility of scientific findings. Below is the experimental protocol for the in vivo xenograft study evaluating the efficacy of this compound.
1. Cell Line and Animal Model:
-
Cell Line: Murine melanoma B16F10 cells were used for tumor induction.
-
Animal Model: Male C57BL/6 mice, 6-8 weeks old, were used for the xenograft study.
2. Tumor Implantation:
-
B16F10 melanoma cells (2 x 10⁵ cells in 100 µL of phosphate-buffered saline) were injected subcutaneously into the right flank of each mouse.
-
Tumor growth was monitored, and treatments were initiated when the tumors reached a palpable size.
3. Treatment Administration:
-
This compound (IXN): Administered orally (p.o.) at a dose of 5 mg/kg body weight, daily for 15 days.
-
Paclitaxel: Administered intraperitoneally (i.p.) at a dose of 5 mg/kg body weight on days 1, 5, and 10 of the experiment.
-
Combination Therapy: Both IXN and paclitaxel were administered as per their individual schedules.
-
Control Group: Received the vehicle used for drug delivery.
4. Tumor Measurement:
-
Tumor volume was measured every other day using a digital caliper.
-
Tumor volume was calculated using the formula: V = (width² x length) / 2.
5. Efficacy Evaluation:
-
The primary endpoint was the tumor volume at the end of the 15-day treatment period.
-
The percentage of tumor growth inhibition was calculated for each treatment group relative to the control group.
Visualizing the Experimental Workflow and Signaling Pathways
To further clarify the experimental process and the molecular mechanisms of this compound, the following diagrams have been generated.
Caption: In Vivo Experimental Workflow.
Caption: this compound Signaling Pathways.
This guide serves as a valuable resource for researchers in the field of oncology and drug development, providing objective data and detailed protocols to facilitate further investigation into the therapeutic potential of this compound. The evidence of its ability to enhance the efficacy of a conventional chemotherapy agent opens new avenues for the development of combination therapies in the treatment of melanoma.
A Comparative Guide to HPLC and LC-MS/MS Methods for the Quantification of Isoxanthohumol
For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds is paramount. Isoxanthohumol (IXN), a prenylflavonoid found in hops and beer, has garnered significant interest for its potential health benefits. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of this compound, supported by experimental data from various studies.
Methodology Comparison: Performance and Sensitivity
The choice between HPLC-DAD and LC-MS/MS for this compound analysis hinges on the specific requirements of the study, particularly the need for sensitivity and selectivity, especially in complex matrices.
High-Performance Liquid Chromatography (HPLC-DAD) is a robust and widely accessible technique for the quantification of this compound, particularly in samples where it is present at higher concentrations, such as hop extracts.[1][2] The method demonstrates good linearity and precision for flavonoid analysis.[3][4] However, its sensitivity and selectivity can be limiting when analyzing samples with low concentrations of IXN or complex matrices, where co-eluting compounds can interfere with accurate quantification.[5]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers significantly higher sensitivity and selectivity, making it the preferred method for analyzing this compound in challenging matrices like human serum and for detecting trace levels in products like beer.[6][7][8] The use of multiple reaction monitoring (MRM) allows for the specific detection and quantification of IXN, minimizing matrix effects and leading to lower limits of detection (LOD) and quantification (LOQ).[9]
Quantitative Data Summary
The following tables summarize the validation parameters for HPLC-DAD and LC-MS/MS methods for the analysis of this compound and related prenylflavonoids, compiled from various research articles.
Table 1: HPLC-DAD Method Validation Parameters
| Parameter | Reported Value | Matrix | Reference |
| Linearity (r²) | >0.999 | Hop Extract & Capsules | [2] |
| Limit of Detection (LOD) | 16 µg/L (for Xanthohumol) | Hops, Supplements, Beer | [3][4] |
| Limit of Quantification (LOQ) | Not explicitly stated for IXN | - | - |
| Accuracy (Recovery) | 96.1 - 100.1% | Hop Extract & Capsules | [2] |
| Precision (RSD) | 2.5 - 5% (Intermediate Precision) | Hop Extract & Capsules | [2] |
Table 2: LC-MS/MS Method Validation Parameters
| Parameter | Reported Value | Matrix | Reference |
| Linearity (r²) | Not explicitly stated | - | - |
| Limit of Detection (LOD) | Not explicitly stated | - | - |
| Limit of Quantification (LOQ) | 1.0 ng/mL | Human Serum | [6] |
| Accuracy | Good | Human Serum | [6] |
| Precision | Good | Human Serum | [6] |
Experimental Protocols
Below are representative experimental protocols for the analysis of this compound using HPLC-DAD and LC-MS/MS.
HPLC-DAD Method for this compound in Hop Products
This protocol is based on methodologies described for the analysis of prenylflavonoids in hop extracts.[1][10]
-
Sample Preparation: An analytical methodology based on the sample extraction with methanol/formic acid by ultra-sonication.[1][10]
-
Instrumentation: A high-performance liquid chromatograph equipped with a diode array detector.
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient elution with a mixture of acidified water (e.g., with formic or acetic acid) and an organic solvent like acetonitrile or methanol.
-
Flow Rate: Approximately 1.0 mL/min.
-
Detection: Diode array detector monitoring at the maximum absorbance wavelength for this compound (typically around 290 nm).
-
Quantification: Based on a calibration curve generated from this compound standards of known concentrations.
LC-MS/MS Method for this compound in Human Serum
This protocol is adapted from a validated method for the determination of hop prenylflavonoids in human serum.[6]
-
Sample Preparation: Liquid-liquid extraction of 300 µL of human serum.[6]
-
Instrumentation: An ultra-high-pressure liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer.
-
Column: A reversed-phase C18 column with sub-2 µm particle size.[6]
-
Mobile Phase: Gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small percentage of formic acid to aid ionization.
-
Flow Rate: A typical flow rate for UHPLC is around 0.4-0.6 mL/min.
-
Ionization: Negative ion electrospray ionization (ESI) is commonly used for flavonoids.[6]
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound are monitored for selective quantification.
Workflow and Pathway Visualizations
The following diagrams illustrate the experimental workflow for method cross-validation and a simplified representation of the analytical process.
Caption: Experimental workflow for cross-validation.
Caption: General analytical workflow for this compound.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of xanthohumol, this compound, 8-prenylnaringenin, and 6-prenylnaringenin in hop extracts and derived capsules using secondary standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of Xanthohumol in Hops, Food Supplements and Beers by HPLC | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Analytical methods for quantitation of prenylated flavonoids from hops - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Method development and validation for ultra-high-pressure LC/MS/MS determination of hop prenylflavonoids in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of xanthohumol and related prenylflavonoids in hops and beer by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hopsteiner.us [hopsteiner.us]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of xanthohumol and this compound in different hop products by liquid chromatography-diode array detection-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Comparative Analysis of Isoxanthohumol's Efficacy Across Diverse Cancer Cell Lines
A comprehensive review of the anti-cancer properties of Isoxanthohumol (IXN), a prenylflavonoid found in hops, reveals its potential as a therapeutic agent against a range of cancers. This guide synthesizes experimental data on its effects on cell viability, apoptosis, and cell cycle progression in various cancer cell lines, providing a comparative perspective for researchers and drug development professionals.
This compound has demonstrated notable antiproliferative activity against breast, ovarian, prostate, and colon cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, vary across these cell lines, indicating differential sensitivity to IXN's cytotoxic effects.
Proliferation Inhibition: A Quantitative Comparison
The antiproliferative effects of this compound have been quantified in several studies, with IC50 values determined for a panel of cancer cell lines. These values, summarized in the table below, highlight the varying degrees of sensitivity to IXN.
| Cancer Type | Cell Line | IC50 (µM) | Treatment Duration |
| Breast Cancer | MCF-7 | 15.3[1] | 2 days |
| 4.69[1] | 4 days | ||
| Ovarian Cancer | A-2780 | - | - |
| Prostate Cancer | DU145 | 47.4[2][3][4] | - |
| PC-3 | 45.2[2][3][4] | - | |
| Colon Cancer | HT-29 | More resistant than MCF-7 | - |
| SW620 | - | - | |
| Caco-2 | Significant viability decrease at 40-50 µM[5] | - |
Note: "-" indicates that specific data was not available in the searched literature.
Induction of Apoptosis and Cell Cycle Arrest
This compound has been shown to induce programmed cell death (apoptosis) and cause cell cycle arrest in various cancer cells. In colon cancer Caco-2 cells, IXN treatment led to an increase in the sub-G1 cell cycle fraction, indicative of apoptosis, and a concentration-dependent increase in the G2/M phase[5]. Similarly, studies on prostate cancer cell lines have shown that related prenylflavonoids induce a caspase-independent form of cell death, suggesting the involvement of autophagy[6]. While the pro-apoptotic and cell cycle-disrupting effects of IXN are evident, detailed quantitative data on the percentage of apoptotic cells and the distribution of cells in different cycle phases remain limited in the currently available literature.
Modulation of Key Signaling Pathways
The anticancer effects of this compound are mediated through its interaction with several critical cellular signaling pathways.
JAK/STAT Pathway
In the MonoMac6 human monoblastic leukemia cell line, this compound has been found to interfere with the JAK/STAT signaling pathway. This pathway is crucial for cell proliferation, differentiation, and survival, and its dysregulation is often implicated in cancer.
TGF-β Signaling Pathway
This compound has been observed to significantly reduce the expression of transforming growth factor-β (TGF-β) in the invasive breast cancer cell line MDA-MB-231. The TGF-β pathway plays a dual role in cancer, initially acting as a tumor suppressor but later promoting tumor progression and metastasis.
PI3K/Akt and MAPK/ERK Pathways
While direct mechanistic studies on this compound's effect on the PI3K/Akt and MAPK/ERK pathways are still emerging, research on its structural isomer, Xanthohumol, suggests potential interactions. Xanthohumol has been shown to inhibit the PI3K/Akt/mTOR and Ras/MEK/ERK signaling pathways in various cancer cells[4]. Given the structural similarity, it is plausible that this compound may exert similar effects, a hypothesis that warrants further investigation.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the studies of this compound's effects on cancer cells.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the drug concentration.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Cells are treated with this compound at the desired concentrations for the specified time.
-
Cell Harvesting: Adherent cells are detached using trypsin-EDTA, and both adherent and suspension cells are collected by centrifugation.
-
Washing: The cell pellet is washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark at room temperature. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the nucleus of late apoptotic and necrotic cells with compromised membrane integrity.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The percentages of live, early apoptotic, late apoptotic, and necrotic cells are quantified based on their fluorescence signals.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Cells are treated with this compound and harvested as described for the apoptosis assay.
-
Fixation: The cells are fixed in ice-cold 70% ethanol and stored at -20°C overnight to permeabilize the cell membrane.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing Propidium Iodide (PI) and RNase A. PI intercalates with DNA, and its fluorescence intensity is proportional to the DNA content. RNase A is included to prevent the staining of RNA.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined based on the fluorescence intensity of PI.
Western Blotting
-
Protein Extraction: Following treatment with this compound, cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total cellular proteins.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) based on their molecular weight.
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., proteins involved in signaling pathways, apoptosis, or cell cycle regulation) overnight at 4°C. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and captured using an imaging system.
-
Analysis: The intensity of the protein bands is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH) to compare the relative expression levels of the target proteins between different treatment groups.
Visualizing the Mechanisms of Action
To better understand the complex interactions and pathways affected by this compound, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. researchgate.net [researchgate.net]
- 2. Xanthohumol inhibits the extracellular signal regulated kinase (ERK) signalling pathway and suppresses cell growth of lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The integrative bioinformatics approaches to predict the xanthohumol as anti-breast cancer molecule: Targeting cancer cells signaling PI3K and AKT kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Xanthohumol chalcone acts as a powerful inhibitor of carcinogenesis in drug-resistant human colon carcinoma and these effects are mediated via G2/M phase cell cycle arrest, activation of apoptotic pathways, caspase activation and targeting Ras /MEK/ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparison of the anticancer properties of this compound and 8-prenylnaringenin using in vitro models of colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Treatment of PC-3 and DU145 prostate cancer cells by prenylflavonoids from hop (Humulus lupulus L.) induces a caspase-independent form of cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of the Phytoestrogenic Effects of Isoxanthohumol and Genistein
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the phytoestrogenic effects of isoxanthohumol (IXN) and genistein. The information is curated to assist in research and development endeavors by presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways.
Executive Summary
Genistein, a well-studied isoflavone found in soy products, exhibits potent estrogenic activity. It binds to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), with a notable preference for ERβ, and elicits a biphasic response in estrogen-sensitive cells like MCF-7, being proliferative at low concentrations and inhibitory at higher doses. In contrast, this compound, a prenylflavonoid from hops, is considered a weak phytoestrogen. Its primary relevance in the context of estrogenicity stems from its role as a metabolic precursor to the highly potent phytoestrogen, 8-prenylnaringenin (8-PN). Direct comparisons reveal that genistein's estrogenic activity is significantly more pronounced than that of this compound.
Data Presentation: A Quantitative Comparison
The following tables summarize the experimental data on the phytoestrogenic effects of this compound and genistein.
Table 1: Estrogen Receptor Binding Affinity
| Compound | Receptor | Assay Type | Value | Unit | Reference |
| Genistein | ERα | Competitive Binding | 0.021 | RBA (%) | [1] |
| ERβ | Competitive Binding | 6.8 | RBA (%) | [1] | |
| ERα | Competitive Binding | >1000 | IC50 (nM) | [2] | |
| ERβ | Competitive Binding | 25 | IC50 (nM) | [2] | |
| This compound | ERα & ERβ | Not specified | Weak or no activity | - | [3] |
RBA (Relative Binding Affinity) is expressed relative to 17β-estradiol (set at 100%). IC50 (half maximal inhibitory concentration) indicates the concentration of the compound required to displace 50% of the radiolabeled estradiol.
Table 2: In Vitro Estrogenic and Proliferative Effects
| Compound | Cell Line | Assay | Effect | Value | Unit | Reference |
| Genistein | MCF-7 | Proliferation (E-Screen) | Stimulatory | ~0.1 | EC50 (µM) | [4][5] |
| MCF-7 | Proliferation | Inhibitory | 6.5 - 12.0 | IC50 (µg/mL) | [6] | |
| MCF-7 | Proliferation | Inhibitory | 14 - 16 | IC50 (µM) | [7] | |
| Ishikawa | Alkaline Phosphatase Induction | Stimulatory | - | - | [8][9] | |
| This compound | MCF-7 | Proliferation | Inhibitory | 11.1 (72h) | IC50 (µM) | [10] |
| Ishikawa | Alkaline Phosphatase Induction | Weaker than 8-PN | - | - |
EC50 (half maximal effective concentration) represents the concentration of a compound that induces a response halfway between the baseline and maximum. IC50 in proliferation assays indicates the concentration that inhibits cell growth by 50%.
Signaling Pathways
The estrogenic effects of both genistein and this compound (via its metabolite 8-PN) are primarily mediated through estrogen receptors, which act as ligand-activated transcription factors.
Genistein Signaling Pathway
Genistein directly binds to both ERα and ERβ in the cytoplasm. This binding displaces heat shock proteins (HSP) and leads to the dimerization of the receptors. The ligand-receptor complex then translocates to the nucleus, where it binds to Estrogen Response Elements (EREs) on the DNA. This interaction recruits co-activator or co-repressor proteins, ultimately modulating the transcription of target genes involved in cellular processes like proliferation and differentiation. Genistein's higher affinity for ERβ is thought to contribute to some of its differential effects compared to estradiol.[1][11]
Caption: Genistein's estrogenic signaling pathway.
This compound (IXN) Signaling Pathway
This compound itself exhibits very weak estrogenic activity. Its primary role as a phytoestrogen is that of a pro-drug. In the gut, intestinal microbiota metabolize this compound into 8-prenylnaringenin (8-PN), a significantly more potent phytoestrogen. 8-PN then follows a similar signaling pathway to genistein, binding to estrogen receptors and modulating gene transcription.
Caption: this compound's metabolic activation and signaling.
Experimental Protocols
Estrogen Receptor Competitive Binding Assay
This assay determines the ability of a test compound to compete with radiolabeled 17β-estradiol ([³H]-E2) for binding to estrogen receptors.
Methodology:
-
Preparation of Receptor Source: Estrogen receptors (ERα or ERβ) are typically obtained from rat uterine cytosol or recombinant expression systems.
-
Incubation: A constant concentration of ER and [³H]-E2 are incubated with varying concentrations of the test compound (e.g., this compound or genistein).
-
Separation: The receptor-bound and unbound [³H]-E2 are separated, often using hydroxylapatite or dextran-coated charcoal.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the [³H]-E2 binding (IC50) is calculated. The Relative Binding Affinity (RBA) is then determined by comparing the IC50 of the test compound to the IC50 of unlabeled 17β-estradiol.
Caption: Workflow for Estrogen Receptor Competitive Binding Assay.
MCF-7 Cell Proliferation (E-Screen) Assay
This assay measures the estrogen-dependent proliferation of the human breast cancer cell line MCF-7.
Methodology:
-
Cell Culture: MCF-7 cells are cultured in a phenol red-free medium supplemented with charcoal-stripped serum to remove endogenous estrogens.
-
Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of the test compound. A positive control (17β-estradiol) and a negative control (vehicle) are included.
-
Incubation: The cells are incubated for a defined period (typically 6 days), allowing for cell proliferation.
-
Quantification of Proliferation: Cell number is determined using various methods, such as the sulforhodamine B (SRB) assay, MTT assay, or by direct cell counting.
-
Data Analysis: The proliferative effect is expressed as a percentage of the maximal effect induced by 17β-estradiol. The EC50 for the proliferative response or the IC50 for the inhibitory response is calculated.
Caption: Workflow for MCF-7 Cell Proliferation Assay.
Immature Rat Uterotrophic Assay
This in vivo assay assesses the estrogenic activity of a compound by measuring the increase in uterine weight in immature or ovariectomized female rats.
Methodology:
-
Animal Model: Immature or ovariectomized female rats are used as they have low endogenous estrogen levels, making them sensitive to exogenous estrogenic compounds.
-
Dosing: The animals are administered the test compound daily for a period of 3 to 7 days via oral gavage or subcutaneous injection.
-
Necropsy: At the end of the treatment period, the animals are euthanized, and their uteri are excised and weighed (both wet and blotted weight).
-
Data Analysis: A statistically significant increase in uterine weight compared to the vehicle control group indicates estrogenic activity.
Caption: Workflow for the Immature Rat Uterotrophic Assay.
Conclusion
The phytoestrogenic profiles of this compound and genistein are markedly different. Genistein is a direct-acting, potent phytoestrogen with a clear affinity for estrogen receptors and demonstrable effects on cell proliferation and in vivo estrogenic responses. In contrast, this compound's estrogenicity is largely indirect, relying on its metabolic conversion to the highly active 8-prenylnaringenin. For researchers in drug development, genistein serves as a model phytoestrogen with a complex, dose-dependent biological activity, while this compound highlights the critical role of metabolism in determining the ultimate physiological effects of dietary compounds. This guide provides the foundational data and methodologies to inform further investigation into these and other phytoestrogens.
References
- 1. Mechanisms enforcing the estrogen receptor β selectivity of botanical estrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo estrogenic comparisons of Trifolium pratense (red clover) Humulus lupulus (hops), and the pure compounds this compound and 8-prenylnaringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Estrogenic effects of genistein on the growth of estrogen receptor-positive human breast cancer (MCF-7) cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genistein and daidzein induce cell proliferation and their metabolites cause oxidative DNA damage in relation to isoflavone-induced cancer of estrogen-sensitive organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Pathways of Genistein Activity in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potent genistein derivatives as inhibitors of estrogen receptor alpha-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Estrogenicity of Glabridin in Ishikawa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stimulation of alkaline phosphatase activity in Ishikawa cells induced by various phytoestrogens and synthetic estrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prenylflavonoid this compound Sensitizes MCF-7/ADR Cells to Doxorubicin Cytotoxicity via Acting as a Substrate of ABCB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interaction of phytoestrogens with estrogen receptors alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Isoxanthohumol's Effect on PI3K/AKT Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Isoxanthohumol's (IXN) performance in modulating the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway against other established inhibitors. The information is compiled from multiple independent studies to offer a comprehensive overview for research and drug development purposes.
Overview of this compound's Activity
This compound (IXN), a prenylflavonoid found in hops, has demonstrated a context-dependent effect on the PI3K/AKT signaling pathway. Evidence from independent research indicates that IXN can act as both an activator and an inhibitor of this critical cellular pathway, depending on the biological system under investigation. In the context of hyperlipidemia in murine models, IXN has been shown to activate the PI3K/AKT pathway, contributing to improved hepatic lipid metabolism[1][2]. Conversely, in studies involving vascular smooth muscle cells and various cancer cell lines, IXN exhibits inhibitory effects on the PI3K/AKT pathway, hindering cell proliferation and migration[3].
Quantitative Comparison of Inhibitory Activity
To provide a clear comparison of potency, the following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against well-established PI3K and AKT inhibitors in various cancer cell lines. It is important to note that these values are derived from different studies and experimental conditions; therefore, a direct comparison should be made with caution.
Table 1: Comparison of IC50 Values of this compound and Other PI3K/AKT Pathway Inhibitors
| Compound | Target(s) | Cell Line(s) | IC50 | Reference(s) |
| This compound | PI3K/AKT Pathway | B16 Melanoma | 22.15 µM | |
| A375 Melanoma | 22.9 µM | |||
| Wortmannin | Pan-PI3K | Various | ~2-10 nM | [4] |
| LY294002 | Pan-PI3K | Various | 0.5 - 1 µM | [5][6] |
| MK-2206 | Pan-AKT | AKT1, AKT2, AKT3 | 5 nM, 12 nM, 65 nM (in vitro kinase assay) | [7][8] |
| Ipatasertib (GDC-0068) | Pan-AKT | AKT1, AKT2, AKT3 | 5 nM, 18 nM, 8 nM (in vitro kinase assay) | [7] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the PI3K/AKT signaling pathway, a typical experimental workflow for investigating the effects of a compound on this pathway, and a logical flow for comparing verification results.
Caption: The PI3K/AKT signaling pathway and points of modulation by this compound.
Caption: A generalized experimental workflow for assessing compound effects on PI3K/AKT signaling.
Caption: Logical flow for the independent verification and comparison of this compound's effects.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the verification of this compound's effect on the PI3K/AKT signaling pathway.
Western Blot Analysis for Phosphorylated PI3K and AKT
Objective: To qualitatively and semi-quantitatively measure the levels of phosphorylated (activated) PI3K and AKT in response to this compound treatment.
Materials:
-
Cell culture reagents
-
This compound and control inhibitors
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-PI3K, anti-PI3K, anti-p-AKT, anti-AKT, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of this compound or a known PI3K/AKT inhibitor for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-PI3K, total PI3K, p-AKT, total AKT, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using an ECL chemiluminescence substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
PI3K/AKT Kinase Assay (General Protocol)
Objective: To directly measure the enzymatic activity of PI3K or AKT in the presence of this compound.
Materials:
-
Kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
Recombinant PI3K or AKT enzyme
-
Substrate (e.g., PIP2 for PI3K, a specific peptide for AKT)
-
ATP
-
This compound and control inhibitors
-
Assay buffer
-
Microplate reader
Protocol:
-
Reaction Setup: In a microplate well, combine the kinase, its substrate, and the assay buffer.
-
Inhibitor Addition: Add varying concentrations of this compound or a known inhibitor to the wells. Include a vehicle control.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at the recommended temperature (e.g., 30°C or room temperature) for a specific duration.
-
Stop Reaction and Detection: Stop the reaction and detect the product (e.g., phosphorylated substrate or ADP) according to the kit manufacturer's instructions. This often involves a colorimetric or luminescent readout.
-
Analysis: Measure the signal using a microplate reader and calculate the percentage of kinase inhibition for each concentration of this compound. Determine the IC50 value.
MTT Cell Viability Assay
Objective: To assess the effect of this compound on the metabolic activity and proliferation of cells, which is an indirect measure of cytotoxicity.
Materials:
-
96-well cell culture plates
-
Cell culture medium
-
This compound and control compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or a control cytotoxic agent for a specified period (e.g., 24, 48, or 72 hours). Include vehicle-treated control wells.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot the results and determine the IC50 value.
References
- 1. This compound improves hepatic lipid metabolism via regulating the AMPK/PPARα and PI3K/AKT signaling pathways in hyperlipidemic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound improves hepatic lipid metabolism via regulating the AMPK/PPARα and PI3K/AKT signaling pathways in hyperlipidemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound reduces neointimal hyperplasia through the apelin/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of Phosphoinositide-3 Kinase Pathway Inhibitors for Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Targeting AKT with the allosteric AKT inhibitor MK-2206 in non-small cell lung cancer cells with acquired resistance to cetuximab - PMC [pmc.ncbi.nlm.nih.gov]
The Gut Microbiome's Role in Activating Isoxanthohumol: A Comparative Guide to Replicating Key Studies
For researchers, scientists, and drug development professionals, understanding the biotransformation of dietary compounds by the gut microbiota is paramount. Isoxanthohumol (IXN), a prenylflavonoid found in hops and beer, undergoes a critical conversion by the intestinal microbiome to 8-prenylnaringenin (8-PN), one of the most potent known phytoestrogens. This guide provides a comprehensive comparison of findings from key studies on this microbial conversion, complete with detailed experimental protocols and data, to aid in the replication and advancement of this research.
The conversion of IXN to 8-PN is a significant event, as it can increase the estrogenic exposure from dietary sources like beer by more than tenfold.[1] However, this metabolic activation is not universal, with significant interindividual variability observed in the human population.[2][3] This variability underscores the importance of understanding the specific microbial players and the conditions that govern this transformation.
Comparative Analysis of this compound Conversion
Studies have consistently demonstrated the O-demethylation of this compound to 8-prenylnaringenin by the gut microbiota.[1][3] The efficiency of this conversion, however, varies significantly among individuals. Fecal incubation studies have categorized individuals into high, moderate, and slow 8-PN producers.[2] The primary bacterium identified as responsible for this crucial O-demethylation step is Eubacterium limosum.[1] Further metabolism of the potent phytoestrogen 8-PN has been attributed to another gut bacterium, Eubacterium ramulus.
Below is a summary of quantitative data from key in vitro studies investigating this conversion:
| Study Parameter | Finding | Reference |
| Conversion Efficiency | Up to 80% conversion of IXN to 8-PN in the distal colon simulated by the SHIME model. | [2] |
| A selected strain of Eubacterium limosum achieved a 90% conversion efficiency. | [1] | |
| In a fecal incubation study, one sample converted 36% of IXN to 8-PN. | [1] | |
| Interindividual Variability | In a study with 51 female volunteers, fecal microbiota were classified as high (8/51), moderate (11/51), and slow (32/51) 8-PN producers. | [2] |
| In an experiment with 12 fecal cultures, conversion was observed in one-third of the samples. | [1] | |
| Initial IXN Concentration | Up to 4 mg/L of this compound, a concentration found in strong ales, was used in fecal incubation experiments. | [1] |
| In Vivo Correlation | A correlation (R² = 0.6417, P < 0.01) was found between intestinal IXN activation and urinary 8-PN excretion in a human study. | [2] |
Experimental Protocols for Replicating Key Findings
To facilitate the replication of these seminal studies, detailed methodologies for in vitro fermentation and bacterial culturing are provided below.
In Vitro Fecal Fermentation of this compound
This protocol is adapted from studies investigating the conversion of IXN in a simulated colonic environment using human fecal samples.
-
Fecal Sample Collection and Preparation:
-
Collect fresh fecal samples from healthy human donors who have not taken antibiotics in the preceding three months.
-
Samples can be processed individually or pooled to represent a more diverse microbiota.
-
Prepare a fecal slurry by homogenizing the feces (e.g., 1:10 w/v) in a sterile, anaerobic phosphate buffer (e.g., 0.1 M, pH 7.0) containing a reducing agent such as L-cysteine-HCl.
-
-
Fermentation Medium:
-
Prepare a basal nutrient medium mimicking the colonic environment. A common medium is a modified Reinforced Clostridial Medium (RCM) or a specialized gut simulation medium.
-
The medium should be prepared under anaerobic conditions (e.g., by gassing with a mixture of N₂/CO₂/H₂).
-
-
Incubation:
-
In an anaerobic chamber, dispense the fecal slurry into sterile fermentation vessels containing the prepared medium.
-
Add a solution of this compound (dissolved in a suitable solvent like DMSO and then diluted in the medium) to achieve the desired final concentration (e.g., 4 mg/L).
-
Incubate the vessels at 37°C under anaerobic conditions for a specified period (e.g., 24-48 hours).
-
-
Sample Analysis:
-
At designated time points, collect samples from the fermentation vessels.
-
Stop the microbial activity (e.g., by flash-freezing or adding a quenching solvent).
-
Extract the samples to isolate the flavonoids. This typically involves liquid-liquid extraction with a solvent like ethyl acetate.
-
Analyze the extracts using High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify this compound and 8-prenylnaringenin.[4][5][6][7]
-
Culturing of Eubacterium limosum (ATCC 8486)
This protocol outlines the steps for the cultivation of the key bacterium responsible for IXN conversion.
-
Media Preparation:
-
Use a suitable anaerobic growth medium such as DSMZ Medium 135 or ATCC Medium 1490 (PYG Medium, modified).[8][9][10]
-
The medium typically contains peptone, yeast extract, and glucose as primary carbon and energy sources, along with various salts and a reducing agent.
-
Prepare the medium under strict anaerobic conditions and dispense it into anaerobic culture tubes or bottles.
-
-
Inoculation and Incubation:
-
In an anaerobic chamber, inoculate the pre-reduced medium with a culture of Eubacterium limosum ATCC 8486.
-
Incubate the cultures at 37°C in an anaerobic environment.
-
-
Conversion Assay:
-
To test for IXN conversion, add a sterile solution of this compound to a growing culture of E. limosum.
-
Continue incubation and collect samples at various time points for analysis of IXN and 8-PN as described in the fecal fermentation protocol.
-
Signaling Pathways and Experimental Workflows
The biological significance of the microbial conversion of this compound to 8-prenylnaringenin lies in the potent estrogenic activity of the latter. 8-PN interacts with estrogen receptors (ERα and ERβ), thereby influencing downstream signaling pathways.
Estrogenic Signaling of 8-Prenylnaringenin
8-prenylnaringenin is a phytoestrogen that can bind to and activate estrogen receptors, primarily ERα.[11][12] This activation can trigger a cascade of cellular events, including the modulation of gene expression and the activation of kinase signaling pathways such as the MAPK/Erk and PI3K/Akt pathways.[13][14] The estrogenic effects of 8-PN have been implicated in various physiological processes, including bone metabolism.[11]
Estrogenic signaling pathway of 8-prenylnaringenin.
Experimental Workflow for Studying this compound Conversion
The following diagram illustrates a typical workflow for investigating the microbial metabolism of this compound.
Workflow for this compound conversion studies.
References
- 1. Activation of proestrogens from hops (Humulus lupulus L.) by intestinal microbiota; conversion of this compound into 8-prenylnaringenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Potent Phytoestrogen 8-Prenylnaringenin: A Friend or a Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The prenylflavonoid this compound from hops (Humulus lupulus L.) is activated into the potent phytoestrogen 8-prenylnaringenin in vitro and in the human intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of xanthohumol, this compound, 8-prenylnaringenin, and 6-prenylnaringenin in hop extracts and derived capsules using secondary standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Adaptive Laboratory Evolution of Eubacterium limosum ATCC 8486 on Carbon Monoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Eubacterium limosum | Type strain | DSM 20543, ATCC 8486, NCIB 9763, CCUG 16793, JCM 6421, BCRC 14401, CIP 104169, JCM 9978, KCTC 3266, NCIMB 9763 | BacDiveID:5432 [bacdive.dsmz.de]
- 11. mdpi.com [mdpi.com]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. 8-Prenylnaringenin, inhibits estrogen receptor-alpha mediated cell growth and induces apoptosis in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
A Comparative Analysis of the Anti-Inflammatory Properties of Isoxanthohumol and Other Notable Flavonoids
For Immediate Release
A comprehensive review of the anti-inflammatory effects of isoxanthohumol (IXN), a prenylflavonoid found in hops, in comparison to other well-researched flavonoids: quercetin, kaempferol, and luteolin. This guide synthesizes experimental data on their inhibitory activities against key inflammatory mediators and outlines the underlying molecular mechanisms, providing a valuable resource for researchers, scientists, and professionals in drug development.
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Flavonoids, a diverse group of plant secondary metabolites, have garnered significant attention for their potent anti-inflammatory properties. This report focuses on a comparative analysis of this compound (IXN) against three other prominent flavonoids—quercetin, kaempferol, and luteolin—to elucidate their relative efficacies and mechanisms of action in mitigating inflammatory responses.
Quantitative Comparison of Anti-Inflammatory Activity
The anti-inflammatory potential of these flavonoids was evaluated by their ability to inhibit the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a standard in vitro model for inflammation studies. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit a biological process by 50%, were compiled from various studies.
| Compound | Target | IC50 (µM) | Cell Line | Stimulus | Reference |
| This compound | Nitric Oxide (NO) Production | 21.9 ± 2.6 | RAW 264.7 | LPS | [1] |
| Xanthohumol | Nitric Oxide (NO) Production | 12.9 ± 1.2 | RAW 264.7 | LPS | [1] |
| Quercetin | Nitric Oxide (NO) Production | >100 | RAW 264.7 | LPS | [2] |
| Kaempferol | Nitric Oxide (NO) Production | >100 | RAW 264.7 | LPS | |
| Luteolin | Nitric Oxide (NO) Production | 27 | RAW 264.7 | LPS | [2] |
| Luteolin | TNF-α Release | < 1 | RAW 264.7 | LPS | [3] |
Note: Lower IC50 values indicate higher potency. Data for quercetin and kaempferol on NO production from the same comparative study as luteolin indicated IC50 values greater than 100 µM[2]. A direct comparative study providing IC50 values for COX-2 and TNF-α for all four compounds under identical conditions was not available in the reviewed literature. However, existing data suggests that all four flavonoids can inhibit these markers to varying extents.
Mechanistic Insights into Anti-Inflammatory Action
The anti-inflammatory effects of these flavonoids are primarily attributed to their ability to modulate key signaling pathways involved in the inflammatory cascade, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway:
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, COX-2, and iNOS.
All four flavonoids—this compound, quercetin, kaempferol, and luteolin—have been shown to inhibit the activation of the NF-κB pathway.[4][5][6] They achieve this by preventing the degradation of IκB and subsequently blocking the nuclear translocation of NF-κB.
Figure 1: The NF-κB signaling pathway and points of inhibition by flavonoids.
MAPK Signaling Pathway:
The MAPK family of proteins, including ERK, JNK, and p38, are also crucial in transducing inflammatory signals. Activation of these kinases by stimuli like LPS leads to the activation of transcription factors such as AP-1, which, in conjunction with NF-κB, drives the expression of pro-inflammatory genes. Studies have demonstrated that quercetin, kaempferol, and luteolin can suppress the phosphorylation and activation of MAPK pathway components.[4][7]
Figure 2: The MAPK signaling pathway and points of inhibition by flavonoids.
Experimental Protocols
To ensure the reproducibility and validation of the cited findings, detailed methodologies for key experiments are provided below.
Cell Culture and Treatment
RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of the test flavonoids for a specified time (e.g., 1-2 hours) before stimulation with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for a designated period (e.g., 24 hours).
Figure 3: General experimental workflow for in vitro anti-inflammatory assays.
Measurement of Nitric Oxide (NO) Production
NO production is quantified by measuring the accumulation of nitrite in the cell culture supernatant using the Griess reagent. Briefly, 100 µL of cell supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader. The nitrite concentration is determined from a standard curve prepared with sodium nitrite.
Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α
The concentration of TNF-α in the cell culture supernatant is measured using a commercial ELISA kit according to the manufacturer's instructions. In a typical sandwich ELISA, a capture antibody specific for TNF-α is coated onto the wells of a microplate. The supernatant samples and standards are then added to the wells. After incubation and washing, a biotinylated detection antibody is added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate. A substrate solution is then added, and the color development, which is proportional to the amount of TNF-α, is measured at 450 nm.
Western Blot Analysis for COX-2 and iNOS
To determine the protein expression levels of COX-2 and iNOS, cells are lysed, and the total protein concentration is determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then blocked and incubated with primary antibodies specific for COX-2 and iNOS, followed by incubation with an HRP-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified and normalized to a loading control such as β-actin.
Conclusion
This compound, quercetin, kaempferol, and luteolin all demonstrate significant anti-inflammatory properties by inhibiting the production of key inflammatory mediators and modulating critical signaling pathways like NF-κB and MAPK. While direct, comprehensive comparative data is still emerging, the available evidence suggests that the potency of these flavonoids can vary depending on the specific inflammatory marker being assessed. Luteolin and this compound, for instance, show potent inhibition of NO production. This comparative guide provides a valuable framework for researchers to evaluate the therapeutic potential of these compounds in the context of inflammatory diseases. Further head-to-head studies under standardized conditions are warranted to establish a more definitive ranking of their anti-inflammatory efficacy.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. Luteolin suppresses inflammation-associated gene expression by blocking NF-κB and AP-1 activation pathway in mouse alveolar macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The anti-inflammatory flavones quercetin and kaempferol cause inhibition of inducible nitric oxide synthase, cyclooxygenase-2 and reactive C-protein, and down-regulation of the nuclear factor kappaB pathway in Chang Liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antioxidant and Antineuroinflammatory Mechanisms of Kaempferol-3-O-β-d-Glucuronate on Lipopolysaccharide-Stimulated BV2 Microglial Cells through the Nrf2/HO-1 Signaling Cascade and MAPK/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Isoxanthohumol Shows Promise in Ameliorating Hyperlipidemia in Preclinical Models
For Immediate Release:
Shanghai, China – December 17, 2025 – New research findings on the therapeutic effects of Isoxanthohumol (IXN), a flavonoid compound, demonstrate its potential in managing hyperlipidemia. In preclinical studies using mouse models, IXN has been shown to significantly improve lipid profiles, reduce liver fat accumulation, and modulate key signaling pathways involved in lipid metabolism. These findings offer a promising natural alternative for further investigation in the field of lipid-lowering therapies.
A comprehensive analysis of recent studies reveals that this compound exerts its beneficial effects through multiple mechanisms. In a Triton WR-1339-induced acute hyperlipidemia mouse model, administration of IXN led to a marked reduction in serum levels of total cholesterol (TC) and triglycerides (TG).[1] Furthermore, in a high-fat diet-induced obesity model, IXN administration was associated with lower plasma triglyceride concentrations.
At the molecular level, this compound has been found to modulate two critical signaling pathways in the liver: the AMP-activated protein kinase (AMPK)/peroxisome proliferator-activated receptor alpha (PPARα) pathway and the phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT) pathway.[1] Activation of the AMPK/PPARα pathway is known to enhance fatty acid oxidation, while the PI3K/AKT pathway is involved in regulating lipid synthesis and accumulation. By influencing these pathways, this compound appears to shift the metabolic balance towards reduced lipid production and increased lipid breakdown.
Comparative Efficacy of this compound
To contextualize the therapeutic potential of this compound, its performance was compared with baseline hyperlipidemic conditions in preclinical models. The data presented below summarizes the quantitative impact of IXN on key lipid parameters.
Table 1: Effect of this compound on Serum Lipids in Triton WR-1339-Induced Hyperlipidemic Mice
| Group | Total Cholesterol (TC) (mmol/L) | Triglycerides (TG) (mmol/L) |
| Normal Control | 2.75 ± 0.21 | 0.85 ± 0.15 |
| Hyperlipidemic Model | 7.15 ± 0.45 | 18.52 ± 1.25 |
| This compound (Low Dose) | 5.21 ± 0.33 | 10.25 ± 0.88 |
| This compound (High Dose) | 4.13 ± 0.28 | 7.85 ± 0.65 |
Data are presented as mean ± standard deviation. Data extracted from a study published in Food Science & Nutrition, 2024.
Table 2: Effect of this compound on Plasma Triglycerides in High-Fat Diet-Induced Obese Mice
| Group | Plasma Triglycerides (mg/dL) |
| High-Fat Diet (HFD) | ~100 |
| HFD + this compound (0.1%) | ~75 |
Approximate values interpreted from graphical data in a 2023 Molecular Metabolism publication.[2]
While direct comparative studies with standard-of-care drugs like statins in these specific models are not yet widely published, the significant lipid-lowering effects of this compound in these preclinical settings highlight its potential as a subject for further research and development.
Experimental Protocols
The findings presented are based on established and validated experimental models of hyperlipidemia in mice.
Triton WR-1339-Induced Acute Hyperlipidemia Model
This model is utilized for rapid screening of lipid-lowering agents.
-
Animals: Male C57BL/6 mice, typically 8 weeks old, are used.
-
Induction of Hyperlipidemia: A single intraperitoneal injection of Triton WR-1339 (a non-ionic surfactant) at a dose of 400 mg/kg body weight is administered to induce a rapid and significant increase in plasma lipids.
-
Treatment: this compound, dissolved in a suitable vehicle, is administered orally to the treatment groups prior to the induction of hyperlipidemia. A control group receives the vehicle only.
-
Sample Collection and Analysis: Blood samples are collected 24 hours after Triton WR-1339 injection. Serum is separated, and the concentrations of total cholesterol and triglycerides are determined using standard enzymatic assay kits.
High-Fat Diet (HFD)-Induced Obesity and Hyperlipidemia Model
This model mimics the development of hyperlipidemia associated with a Western-style diet.
-
Animals: Male C57BL/6 mice are typically used.
-
Diet: Mice are fed a high-fat diet (e.g., 60% of calories from fat) for a period of several weeks (e.g., 12 weeks) to induce obesity, insulin resistance, and hyperlipidemia.
-
Treatment: this compound is incorporated into the high-fat diet at a specified concentration (e.g., 0.1% w/w). A control group is fed the high-fat diet without the supplement.
-
Sample Collection and Analysis: At the end of the study period, blood samples are collected to measure plasma lipid levels. Tissues such as the liver and adipose tissue are also collected for histological and molecular analysis.
Visualizing the Mechanism of Action
To illustrate the underlying molecular pathways affected by this compound, the following diagrams are provided.
References
- 1. This compound improves hepatic lipid metabolism via regulating the AMPK/PPARα and PI3K/AKT signaling pathways in hyperlipidemic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound improves obesity and glucose metabolism via inhibiting intestinal lipid absorption with a bloom of Akkermansia muciniphila in mice - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Differential Gene Expression in Response to Isoxanthohumol vs. Xanthohumol: A Comparative Guide
A direct, comprehensive comparison of the differential gene expression profiles of Isoxanthohumol (IXN) and Xanthohumol (XN) from a single, controlled study is not currently available in the public scientific literature. Research to date has primarily focused on the individual biological activities of these compounds, with some studies investigating their effects on specific genes or proteins. This guide, therefore, synthesizes the available data from separate studies to provide an overview of the known gene expression changes induced by each compound and offers a general framework for how such a comparative study could be designed and executed.
Introduction
Xanthohumol (XN), a prenylated chalcone, and its cyclized isomer, this compound (IXN), are both naturally occurring flavonoids found in hops (Humulus lupulus). These compounds have garnered significant interest in the scientific community for their potential therapeutic properties, including anti-cancer, anti-inflammatory, and metabolic regulatory effects. Understanding their distinct mechanisms of action at the molecular level is crucial for the development of targeted therapies. A key aspect of this is elucidating how each compound differentially modulates gene expression to exert its biological effects.
While a head-to-head transcriptomic comparison is lacking, this guide will summarize the known gene targets of XN and IXN from various studies and provide standardized experimental protocols for researchers aiming to conduct such a comparative analysis.
Known Gene Expression Changes in Response to Xanthohumol and this compound
The following table summarizes the reported effects of XN and IXN on the expression of various genes, compiled from multiple studies. It is important to note that these findings are from different experimental systems and may not be directly comparable.
| Compound | Gene Target | Effect on Expression | Cell/System Context | Reference |
| Xanthohumol (XN) | Mylip/Idol | Downregulation | HepG2 (human liver cancer cells) | |
| MMP2, MMP9 | Downregulation | MCF-7 (breast cancer), A549 (lung cancer) | ||
| FAK | Downregulation | MCF-7, A549 | [1] | |
| P53 | Upregulation | MCF-7, A549 | [1] | |
| NFKB2 | Downregulation | MCF-7 | [1] | |
| BCL2 | Downregulation | MCF-7 | [1] | |
| Notch1 | Downregulation | Pancreatic cancer cells | [2] | |
| HES-1 | Downregulation | Pancreatic cancer cells | [2] | |
| Survivin | Downregulation | Pancreatic cancer cells | [2] | |
| This compound (IXN) | TGF-β | Downregulation | MDA-MB-231 (invasive breast cancer cells) | [3] |
Postulated Signaling Pathways
Based on the fragmented data available, we can postulate the involvement of several key signaling pathways. The following diagrams illustrate these potential pathways.
Figure 1: Postulated signaling pathways affected by Xanthohumol.
Figure 2: Postulated signaling pathways affected by this compound.
Experimental Protocols for Comparative Transcriptomic Analysis
For researchers aiming to directly compare the effects of IXN and XN on gene expression, the following provides a generalized workflow and detailed methodologies for key experiments.
Experimental Workflow
Figure 3: Generalized workflow for comparative transcriptomic analysis.
Detailed Methodologies
1. Cell Culture and Treatment:
-
Cell Line: Select a human cell line relevant to the biological context of interest (e.g., HepG2 for liver metabolism, MCF-7 for breast cancer).
-
Culture Conditions: Culture cells in the appropriate medium supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat cells with various concentrations of XN, IXN (e.g., 1-20 µM), or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours). Ensure the final concentration of the vehicle is consistent across all treatments.
2. RNA Extraction and Quality Control:
-
Extraction: Lyse the cells directly in the culture plates and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Include an on-column DNase digestion step to remove any contaminating genomic DNA.
-
Quality Control: Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0. Evaluate the integrity of the RNA using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of >8 is generally recommended for RNA-seq.
3. RNA Sequencing (RNA-Seq) Library Preparation and Sequencing:
-
Library Preparation: Prepare sequencing libraries from a defined amount of total RNA (e.g., 1 µg) using a commercial kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina). This typically involves poly(A) mRNA selection, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to a desired read depth (e.g., 20-30 million reads per sample).
4. Data Analysis:
-
Data Preprocessing: Perform quality control on the raw sequencing reads using tools like FastQC. Trim adapter sequences and low-quality bases using software such as Trimmomatic.
-
Alignment: Align the processed reads to a reference human genome (e.g., GRCh38) using a splice-aware aligner like STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Use a statistical package such as DESeq2 or edgeR in R to identify genes that are significantly differentially expressed between the XN, IXN, and vehicle control groups. Set a significance threshold (e.g., adjusted p-value < 0.05 and |log2(Fold Change)| > 1).
-
Functional Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the lists of differentially expressed genes using tools like DAVID or GSEA to identify the biological processes and signaling pathways that are significantly altered by each treatment.
Conclusion
While the direct comparative transcriptomic data for this compound and Xanthohumol is not yet available, the existing literature provides valuable insights into their individual effects on gene expression. The provided experimental framework offers a robust approach for researchers to conduct a comprehensive and direct comparison. Such studies are essential to fully delineate the distinct and overlapping mechanisms of action of these promising natural compounds, which will ultimately guide their potential therapeutic applications.
References
- 1. Xanthohumol hinders invasion and cell cycle progression in cancer cells through targeting MMP2, MMP9, FAK and P53 genes in three-dimensional breast and lung cancer cells culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Xanthohumol-mediated suppression of Notch1 signaling is associated with antitumor activity in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound--Biologically active hop flavonoid - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Isoxanthohumol and Xanthohumol Pharmacokinetics in Humans
A comprehensive examination of the absorption, distribution, metabolism, and excretion of the hop-derived flavonoids, Isoxanthohumol and Xanthohumol, reveals distinct pharmacokinetic profiles crucial for their consideration in drug development and clinical research. While Xanthohumol (XN) has been the subject of several human pharmacokinetic studies, data on this compound (IXN) following its direct oral administration in humans remains limited. This guide provides a comparative overview based on available human data for XN and IXN as its primary metabolite, supplemented with relevant preclinical findings to offer a holistic perspective for researchers, scientists, and drug development professionals.
Executive Summary of Pharmacokinetic Parameters
Oral administration of Xanthohumol in humans leads to its partial absorption and significant conversion to this compound.[1] Consequently, IXN is a major circulating metabolite of XN.[1] The pharmacokinetic properties of both compounds, derived from human clinical trials involving oral XN administration, are summarized below. It is important to note that the data for this compound reflects its formation from Xanthohumol in vivo, and not from direct oral administration of this compound itself.
| Parameter | Xanthohumol (XN) | This compound (IXN) (as a metabolite of XN) |
| Maximum Plasma Concentration (Cmax) | Dose-dependent; 45 ± 7 µg/L (20 mg dose), 67 ± 11 µg/L (60 mg dose), 133 ± 23 µg/L (180 mg dose)[1] | Dose-dependent increase observed with increasing XN dose[1] |
| Time to Maximum Plasma Concentration (Tmax) | Biphasic absorption pattern; peaks around 1 hour and 4-5 hours post-ingestion[1] | Follows the absorption pattern of the parent compound, XN[1] |
| Area Under the Curve (AUC) | Dose-dependent; 92 ± 68 hµg/L (20 mg dose), 323 ± 160 hµg/L (60 mg dose), 863 ± 388 h*µg/L (180 mg dose)[1] | Dose-dependent increase observed with increasing XN dose[1] |
| Half-life (t1/2) | Approximately 18-20 hours for 60 mg and 180 mg doses | Data not available from human studies of direct IXN administration. |
| Major Circulating Forms | Free form and conjugates (glucuronides and sulfates)[2] | Predominantly found as conjugates (glucuronides)[1] |
Metabolic Fate: The Conversion of Xanthohumol to this compound
The primary metabolic pathway for Xanthohumol in humans involves its cyclization to this compound.[1] This conversion can occur spontaneously under acidic conditions, such as in the stomach, and is also facilitated by enzymes.[3][4] Following its formation, this compound can undergo further metabolism, including demethylation to form the potent phytoestrogen 8-prenylnaringenin (8-PN), a reaction mediated by hepatic cytochrome P450 enzymes (specifically CYP1A2) and gut microbial enzymes.[1][4]
Experimental Protocols
The data presented in this guide is primarily derived from a single-dose, dose-escalation pharmacokinetic study conducted in healthy adult men and women.[1]
Study Design:
-
Participants: Healthy male and female volunteers.
-
Intervention: Single oral doses of 20 mg, 60 mg, or 180 mg of Xanthohumol.
-
Sample Collection: Blood samples were collected at baseline (0 hours) and at multiple time points post-dose, typically including 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, and 120 hours.[1]
-
Analytical Method: Plasma concentrations of Xanthohumol, this compound, and other metabolites were quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[1]
Discussion and Future Directions
The available human pharmacokinetic data clearly establishes that Xanthohumol is a precursor to this compound in vivo. The biphasic absorption pattern of XN suggests complex absorption kinetics, potentially involving both gastric and intestinal absorption, and possibly enterohepatic recirculation.[5] The long half-life of XN indicates that it persists in the body for a considerable duration.[6]
A significant knowledge gap exists regarding the pharmacokinetics of directly administered this compound in humans. Such studies are crucial to understand its independent absorption, distribution, metabolism, and excretion profile, and to differentiate its biological effects from those of its precursor, Xanthohumol. Animal studies have shown that orally administered IXN is absorbed and distributed to various tissues, but direct extrapolation to humans is not always accurate.[7]
Future research should prioritize clinical trials investigating the pharmacokinetics of pure this compound in humans. This will enable a direct and more accurate comparison with Xanthohumol, providing essential data for the development of either compound as a potential therapeutic agent. Furthermore, studies exploring the impact of food and formulation on the bioavailability of both compounds are warranted to optimize their delivery and efficacy.
References
- 1. Human pharmacokinetics of xanthohumol, an anti-hyperglycemic flavonoid from hops - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Human pharmacokinetics of xanthohumol, an antihyperglycemic flavonoid from hops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
Evaluating the Synergistic Effects of Isoxanthohumol with Chemotherapy Drugs: A Comparative Guide
For researchers and drug development professionals, identifying synergistic interactions between natural compounds and existing chemotherapy agents is a promising avenue for enhancing therapeutic efficacy and overcoming drug resistance. Isoxanthohumol (IXN), a prenylflavonoid found in hops, has garnered attention for its potential anticancer properties.[1][2][3] This guide provides a comparative analysis of the synergistic effects of this compound when combined with chemotherapy drugs, supported by experimental data and detailed protocols.
Data Presentation: Synergistic Activity with Doxorubicin
The combination of this compound with the widely used chemotherapy drug Doxorubicin (DOX) has been shown to be particularly effective in overcoming multidrug resistance in breast cancer cells. The following table summarizes the quantitative data from a study on doxorubicin-resistant MCF-7/ADR breast cancer cells.
| Cell Line | Treatment | IC50 (µM) | Fold Reversal |
| MCF-7/ADR | Doxorubicin | 28.62 ± 2.13 | - |
| Doxorubicin + 5 µM this compound | 12.35 ± 1.28 | 2.32 | |
| Doxorubicin + 10 µM this compound | 5.87 ± 0.76 | 4.88 | |
| MCF-7 | Doxorubicin | 0.89 ± 0.11 | - |
| Doxorubicin + 10 µM this compound | 0.42 ± 0.05 | 2.12 |
Data extracted from a study on doxorubicin-resistant breast cancer cells. The 'Fold Reversal' indicates how many times more effective Doxorubicin became in the presence of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. Below are the protocols for key experiments used to evaluate the synergistic effects of this compound and chemotherapy drugs.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is used to determine the half-maximal inhibitory concentration (IC50) of the compounds and assess the effect of the combination treatment on cell proliferation.
-
Cell Seeding: Cancer cells (e.g., MCF-7/ADR) are seeded in 96-well plates at a density of 5x10³ cells per well and allowed to attach overnight.
-
Treatment: Cells are treated with varying concentrations of this compound alone, the chemotherapy drug (e.g., Doxorubicin) alone, or a combination of both for 72 hours.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The IC50 values are then calculated based on the dose-response curves.
Apoptosis Analysis by Flow Cytometry
This method quantifies the percentage of cells undergoing apoptosis.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the compounds of interest (alone or in combination) for 48 hours.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension, which is then incubated for 15 minutes in the dark at room temperature.
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect changes in the expression and activation of key proteins involved in cell survival and apoptosis pathways.
-
Protein Extraction: After treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk and then incubated overnight at 4°C with primary antibodies against target proteins (e.g., cleaved caspase-3, cleaved PARP, p-AKT, p-ERK).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizations: Pathways and Workflows
Signaling Pathway of this compound and Doxorubicin Synergy
The synergistic effect of this compound and Doxorubicin in doxorubicin-resistant breast cancer cells involves the inhibition of pro-survival signaling pathways and the activation of apoptotic pathways.[4]
Caption: Signaling pathway of IXN and DOX synergy.
Experimental Workflow for Evaluating Synergy
The following diagram illustrates a standard workflow for assessing the synergistic effects of a natural compound with a chemotherapy drug.
Caption: Experimental workflow for synergy evaluation.
Conclusion
The available evidence strongly suggests that this compound can act as a potent synergistic agent when combined with certain chemotherapy drugs, particularly Doxorubicin.[4] This synergy is achieved by reversing multidrug resistance and modulating key signaling pathways involved in cell survival and apoptosis.[4] While these findings are promising, further research is needed to explore the synergistic potential of this compound with a broader range of chemotherapeutic agents and in various cancer types. The experimental protocols and workflows provided in this guide offer a framework for conducting such investigations.
References
- 1. goldbio.com [goldbio.com]
- 2. This compound--Biologically active hop flavonoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The hop-derived prenylflavonoid this compound inhibits the formation of lung metastasis in B16-F10 murine melanoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prenylflavonoid this compound Sensitizes MCF-7/ADR Cells to Doxorubicin Cytotoxicity via Acting as a Substrate of ABCB1 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Isoxanthohumol in a Laboratory Setting
Essential Guidance for Researchers and Scientists on the Safe Management and Disposal of Isoxanthohumol.
The following procedural guide provides essential safety and logistical information for the proper disposal of this compound, ensuring compliance with general laboratory safety standards. This information is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory environment.
Hazard Assessment
Based on available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1][2] However, it is crucial to handle all chemicals with care and to follow established laboratory safety protocols.
Summary of Hazard Information:
| Hazard Classification | Finding | Source |
| GHS Classification | Not classified as hazardous | [1][2] |
| PBT and vPvB Assessment | Not considered a PBT or vPvB substance | [1] |
| Endocrine Disrupting Properties | Does not contain an endocrine disruptor at a concentration of ≥ 0.1% | [1] |
| Aquatic Hazard | Shall not be classified as hazardous to the aquatic environment | [1] |
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure appropriate Personal Protective Equipment (PPE) is worn. This includes:
-
Standard laboratory coat.
-
Safety glasses or goggles.
-
Chemically resistant gloves (e.g., nitrile).
Disposal Procedures for Unused or Waste this compound
While this compound is not classified as hazardous, it is imperative to adhere to institutional and local regulations for chemical waste disposal.[3][4] Never dispose of chemicals down the drain unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[5][6]
Step-by-Step Disposal Guide:
-
Consult Institutional Guidelines: Always prioritize your organization's specific chemical waste disposal procedures. Contact your EHS department for clarification if needed.[6]
-
Waste Characterization: Although not GHS-hazardous, treat this compound waste as a chemical waste stream. Do not mix it with general laboratory trash.
-
Segregation:
-
Solid Waste: Collect solid this compound waste (e.g., powder, contaminated consumables like weigh boats or paper) in a designated, sealed, and clearly labeled container.[7]
-
Liquid Waste: If this compound is in a solvent, the disposal method is dictated by the hazards of the solvent. Segregate halogenated and non-halogenated solvent waste into separate, appropriate containers.
-
-
Container Management:
-
Use containers that are compatible with the chemical waste.[3][7] For solid this compound, a securely sealed plastic bag or container is suitable. For solutions, use appropriate solvent waste containers.
-
Ensure containers are in good condition, free from leaks, and have a secure closure.[3]
-
Do not overfill liquid waste containers; a general guideline is to fill to no more than 90% capacity.[7]
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" (as a best practice for all chemical waste), the full chemical name ("this compound"), and the name of the solvent if applicable.[5]
-
Indicate the approximate quantity or concentration.
-
Include the date of waste generation.
-
-
Storage:
-
Waste Pickup:
-
Arrange for the disposal of the chemical waste through your institution's EHS department or a licensed hazardous waste disposal company.[7]
-
Disposal of Empty Containers
-
Triple Rinse: For containers that held this compound, especially if it was in a solution with a hazardous solvent, the container must be triple-rinsed.[8]
-
Rinsate Collection: The first rinseate should be collected and disposed of as chemical waste.[8] Subsequent rinses may also need to be collected depending on the solvent and local regulations.
-
Container Disposal: Once thoroughly rinsed and dried, the container can typically be disposed of in the normal trash or glass recycling, depending on the material. Deface the original label to prevent confusion.
Experimental Protocols
No specific experimental protocols for the disposal of this compound were found in the search results. The procedures outlined above are based on general best practices for laboratory chemical waste management.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. carlroth.com [carlroth.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. danielshealth.com [danielshealth.com]
- 4. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Personal protective equipment for handling Isoxanthohumol
This guide provides comprehensive safety protocols, operational procedures, and disposal plans for the handling of Isoxanthohumol in a laboratory environment. Adherence to these guidelines is crucial for ensuring the safety of all researchers, scientists, and drug development professionals. While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), observing standard laboratory safety practices is essential to minimize any potential risks.[1][2]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound to prevent direct contact and ensure personal safety.
| Hazard Type | Required PPE | Recommended Practices |
| Eye Contact | Safety glasses with side shields or goggles. | Always wear eye protection when in the laboratory. |
| Skin Contact | Chemical-resistant gloves (e.g., nitrile, tested to EN 374). Lab coat. | Change gloves immediately if contaminated. Wash hands thoroughly after handling. |
| Inhalation | Use in a well-ventilated area. If dust formation is likely, a particulate filter respirator (EN 143, P1) should be used. | A fume hood is recommended for procedures that may generate dust or aerosols. Avoid breathing dust. |
| Ingestion | Not applicable (prevented by engineering controls and work practices). | Do not eat, drink, or smoke in laboratory areas. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is critical for minimizing exposure and maintaining a safe laboratory environment. The following workflow outlines the necessary steps from preparation to post-handling cleanup.
Experimental Protocols: Key Safety Methodologies
The following protocols provide detailed methodologies for common laboratory procedures involving this compound, with a focus on ensuring safe handling.
Preparation of Stock Solutions
This compound is often used in solution for in vitro and in vivo studies.
Materials:
-
This compound powder
-
Appropriate solvent (e.g., Dimethyl sulfoxide (DMSO), Ethanol)
-
Calibrated analytical balance
-
Fume hood or well-ventilated area
-
Vortex mixer or sonicator
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Preparation: Ensure all necessary PPE is worn. Prepare the work area by ensuring it is clean and well-ventilated.
-
Weighing: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance. Avoid creating dust.
-
Dissolving: In a fume hood or well-ventilated area, add the appropriate volume of solvent to the weighed this compound. Common solvents include DMSO and ethanol.
-
Mixing: Vortex or sonicate the solution until the this compound is completely dissolved.
-
Storage: Store the stock solution in a tightly sealed container at the recommended temperature, typically -20°C for long-term storage.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as chemical waste in accordance with local, state, and federal regulations. Place in a clearly labeled, sealed container. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated, sealed waste container for chemical waste. |
| Empty Containers | Rinse the container thoroughly with an appropriate solvent. The rinsate should be collected and disposed of as chemical waste. Once cleaned, the container can be disposed of as non-hazardous waste, or recycled if appropriate. |
| Spills | For small spills, mechanically collect the powder, avoiding dust generation. Place the collected material in a sealed container for disposal. Clean the spill area with a suitable solvent and collect the cleaning materials for disposal as chemical waste. |
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
